molecular formula C6H7NS B7723504 2-Aminothiophenol CAS No. 40451-21-6

2-Aminothiophenol

Cat. No.: B7723504
CAS No.: 40451-21-6
M. Wt: 125.19 g/mol
InChI Key: VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Description

2-Aminothiophenol (CAS 137-07-5), with the molecular formula C₆H₇NS, is a versatile organosulfur compound appearing as a colorless oily solid, though impure samples can be colored . This compound is a highly valuable building block in organic synthesis and materials science, primarily due to its bifunctional nature, featuring both amine (-NH₂) and thiol (-SH) groups on an aromatic ring. One of its principal applications is the synthesis of benzothiazole scaffolds . These heterocyclic compounds are crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes. The condensation reaction of this compound with aldehydes or ketones provides a straightforward and efficient route to 2-substituted benzothiazoles . In advanced materials research, this compound is employed to create functional nanocomposites. It is used to modify multi-walled carbon nanotubes (MWCNTs) with a conducting polymer, poly(this compound). The resulting nanocomposite acts as an effective solid-phase extraction sorbent for the selective adsorption, separation, and preconcentration of toxic heavy metal ions like Cadmium (Cd(II)) and Lead (Pb(II)) from environmental samples . The metal ions adsorb through complexation with the nitrogen and sulfur atoms of the polymer and via an ion-exchange mechanism . Furthermore, its metal-chelating ability is leveraged in catalysis. Recent work demonstrates that a this compound-copper complex, when supported on an MCM-41 silica substrate, functions as a highly efficient, stable, and recyclable nanocatalyst for Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds to synthesize biaryl compounds, which are common structural motifs in medicinal chemistry and materials science . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Handle with care, referring to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzenethiol
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InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
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InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)S
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Molecular Formula

C6H7NS
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Related CAS

123198-82-3, 3292-42-0 (hydrochloride)
Record name Poly(o-aminothiophenol)
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DSSTOX Substance ID

DTXSID6051693
Record name 2-Aminobenzenethiol
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Molecular Weight

125.19 g/mol
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Physical Description

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS]
Record name 2-Aminothiophenol
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Vapor Pressure

0.02 [mmHg]
Record name 2-Aminothiophenol
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CAS No.

137-07-5, 40451-21-6
Record name 2-Aminothiophenol
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Record name Aminothiophenol (mixed isomers)
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Foundational & Exploratory

Synthesis of 2-Aminothiophenol from Aniline and Carbon Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminothiophenol (B119425), a critical intermediate in the pharmaceutical industry, starting from aniline (B41778) and carbon disulfide. The synthesis is a multi-step process involving the formation and subsequent transformation of a benzothiazole (B30560) scaffold. This document outlines the detailed experimental methodologies, quantitative data, and reaction pathways to support research and development in medicinal chemistry and drug development.

Overall Synthesis Pathway

The conversion of aniline to this compound is not a direct reaction but proceeds through a three-step sequence involving key intermediates. The industrially relevant pathway begins with the high-pressure synthesis of 2-mercaptobenzothiazole (B37678) (MBT), followed by desulfurization to benzothiazole, and finally, alkaline hydrolysis to yield the target compound, this compound.

G cluster_0 Step A: MBT Synthesis (Kelly Process) cluster_1 Step B: Desulfurization cluster_2 Step C: Hydrolysis Aniline Aniline MBT 2-Mercaptobenzothiazole (MBT) Aniline->MBT MBT_ref 2-Mercaptobenzothiazole (MBT) CS2 Carbon Disulfide (CS₂) CS2->MBT S Sulfur (S) S->MBT Benzothiazole Benzothiazole Benzothiazole_ref Benzothiazole MBT_ref->Benzothiazole  Raney Nickel (Ni(H)) Product This compound Benzothiazole_ref->Product  1. NaOH, H₂O, Reflux  2. Acetic Acid

Caption: Three-step synthesis pathway from aniline to this compound.

Experimental Protocols

Step A: Synthesis of 2-Mercaptobenzothiazole (MBT)

The synthesis of MBT from aniline, carbon disulfide, and sulfur is an established industrial procedure known as the Kelly process.[1] This reaction is conducted at high temperatures and pressures.

Experimental Protocol:

  • A high-pressure autoclave reactor is charged with aniline, carbon disulfide, and sulfur.[1] A typical molar feed ratio is 0.9-1.1 (aniline) : 1.2-1.7 (carbon disulfide) : 0.9-1.1 (sulfur).[1]

  • The reactor is sealed, and the mixture is heated to a reaction temperature of 240-255°C.[1] The reaction generates autogenous pressure, which can reach up to 10 MPa due to the formation of hydrogen sulfide (B99878) (H₂S) gas.[1]

  • The reaction is maintained at this temperature for a residence time of 1.5 to 5 hours.[1]

  • After the reaction is complete, the crude MBT product is purified. A common method involves dissolving the crude product in an aqueous sodium hydroxide (B78521) solution, filtering or decanting to remove tar-like by-products, and then re-precipitating the purified MBT by acidification.[1]

Table 1: Quantitative Data for MBT Synthesis

Parameter Value Reference
Reactants Aniline, Carbon Disulfide, Sulfur [1]
Feed Molar Ratio 0.9-1.1 : 1.2-1.7 : 0.9-1.1 [1]
Temperature 240 - 255 °C [1]
Pressure Up to 10 MPa (autogenous) [1]
Reaction Time 1.5 - 5 hours [1]
Typical Yield 80 - 94% [1]

| Achieved Purity | >98% |[1] |

Step B: Desulfurization of MBT to Benzothiazole

The conversion of 2-mercaptobenzothiazole to benzothiazole involves the reductive removal of the mercapto group. This is typically achieved through treatment with Raney nickel, a reagent widely used for C-S bond hydrogenolysis.[2]

General Protocol:

  • In a reaction flask, 2-mercaptobenzothiazole is dissolved in a suitable solvent, such as ethanol.

  • An aqueous slurry of activated Raney nickel is added to the solution. Raney nickel is often used in significant excess by weight.

  • The mixture is typically stirred and heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the nickel residue is carefully filtered off. The pyrophoric nature of dry Raney nickel requires it to be kept wet during handling.[3]

  • The filtrate is concentrated under reduced pressure to yield crude benzothiazole, which can be further purified by distillation.

Note: While the desulfurization of sulfur-containing compounds with Raney Nickel is a standard procedure, a specific, detailed protocol with quantitative yields for the conversion of 2-mercaptobenzothiazole to benzothiazole was not available in the cited literature.

Step C: Hydrolysis of Benzothiazole to this compound

The final step involves the alkaline hydrolysis of the benzothiazole intermediate to yield the sodium salt of this compound, followed by acidification to liberate the free amine.

Experimental Protocol:

  • A mixture of 135 parts by weight of benzothiazole, 82 parts of sodium hydroxide, and 225 parts of water is heated at reflux temperature for four hours.

  • The resulting hydrolysis mixture, which contains the sodium salt of this compound, is cooled and diluted with 350 parts of cold water.

  • With agitation, 68 parts of glacial acetic acid are added to the mixture to adjust the pH to approximately 6.5.

  • The acidification causes the this compound to separate as an oil layer.

  • The oil layer is separated from the aqueous layer to yield the final product.

Table 2: Quantitative Data for Benzothiazole Hydrolysis

Parameter Value Reference
Reactants Benzothiazole, Sodium Hydroxide, Water
Reagent Ratio 135 (Benzothiazole) : 82 (NaOH) : 225 (Water) (by weight)
Condition Reflux
Reaction Time 4 hours
Isolation Acidification with Acetic Acid to pH ~6.5
Reported Yield ~95% of theoretical

| Reported Purity | 99.6% (anhydrous basis) | |

Generalized Experimental Workflow

The entire synthesis can be visualized as a sequential process involving reaction, separation, and purification at each major stage.

G cluster_A Step A: MBT Synthesis cluster_B Step B: Desulfurization cluster_C Step C: Hydrolysis A1 Charge Aniline, CS₂, S into Autoclave A2 High T/P Reaction (240-255°C, ≤10 MPa) A1->A2 A3 Purification (Alkaline Wash, Acid Precipitation) A2->A3 B1 MBT + Raney Nickel in Solvent A3->B1 Crude MBT B2 Reflux Reaction B1->B2 B3 Filtration & Solvent Removal B2->B3 C1 Benzothiazole + NaOH(aq) B3->C1 Crude Benzothiazole C2 Reflux Reaction (4h) C1->C2 C3 Acidification & Phase Separation C2->C3 Product This compound C3->Product Final Product

Caption: Generalized experimental workflow for the synthesis of this compound.

References

2-Aminothiophenol: A Cornerstone Precursor for the Synthesis of Bioactive Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold, a bicyclic system composed of a fused benzene (B151609) and thiazole (B1198619) ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant properties.[1][3][4] A cornerstone in the construction of this versatile heterocyclic system is 2-aminothiophenol (B119425), a bifunctional molecule that enables straightforward and efficient access to a diverse library of 2-substituted benzothiazoles. This technical guide provides a comprehensive overview of the synthesis of bioactive benzothiazoles from this compound, detailing synthetic protocols, presenting quantitative data, and illustrating key experimental workflows and biological signaling pathways.

Synthesis of the Precursor: this compound

The journey to bioactive benzothiazoles begins with the synthesis of the key precursor, this compound. A common and effective method involves a one-pot reaction starting from 2-chloronitrobenzene.[5]

Experimental Protocol: Synthesis of this compound from 2-Chloronitrobenzene[5]

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (B80085) (NaHS)

  • Water

  • Inert gas (e.g., Nitrogen)

  • Water-soluble alkali sulfite (B76179) (e.g., Sodium sulfite)

  • Organic solvent (e.g., Toluene, Xylene)

  • Mineral acid (e.g., Sulfuric acid, Hydrochloric acid)

  • Base (e.g., Pyridine, Triethylamine)

Procedure:

  • In a stirring apparatus under a nitrogen atmosphere, charge 2-chloronitrobenzene and water.

  • Heat the mixture to a temperature between 80°C and 95°C.

  • Over a period of 4-6 hours, add a solution of a water-soluble sulfide (e.g., Na₂S·9H₂O or NaHS).

  • After the addition is complete, cool the reaction mixture.

  • Add a water-soluble alkali sulfite and an organic solvent (e.g., toluene).

  • Neutralize the solution to a pH between 5 and 7 with a mineral acid.

  • Separate the organic phase.

  • Concentrate the organic phase and add a base (e.g., pyridine) to obtain the solid adduct.

  • Warm the adduct to a temperature between 30°C and 50°C to yield this compound.

Synthetic Strategies for Bioactive Benzothiazoles

The condensation of this compound with various electrophiles is a fundamental and versatile strategy for constructing the benzothiazole scaffold.[5] The most common approaches involve reactions with aldehydes and carboxylic acids.

G cluster_precursor Precursor cluster_reagents Coreactants cluster_products Bioactive Products This compound This compound Aldehydes Aldehydes This compound->Aldehydes Condensation CarboxylicAcids Carboxylic Acids & Derivatives This compound->CarboxylicAcids Condensation Ketones Ketones This compound->Ketones Condensation Other Other Electrophiles (Nitriles, Esters, etc.) This compound->Other Condensation 2-Substituted Benzothiazoles 2-Substituted Benzothiazoles Aldehydes->2-Substituted Benzothiazoles CarboxylicAcids->2-Substituted Benzothiazoles Ketones->2-Substituted Benzothiazoles Other->2-Substituted Benzothiazoles

Caption: Synthetic pathways from this compound to bioactive benzothiazoles.

Condensation with Aldehydes

The reaction of this compound with aldehydes is a widely used, efficient method for synthesizing 2-aryl- and 2-alkylbenzothiazoles.[1][6][7] This reaction can be performed under various conditions, from catalyst-free systems to those employing a range of catalysts.

This method provides a straightforward and environmentally friendly approach to 2-arylbenzothiazoles.

Materials:

Procedure:

  • Dissolve this compound (1 mmol) and the aryl aldehyde (1.2 mmol) in DMSO (2 mL) in a sealed tube.

  • Heat the reaction mixture at 120°C for 12 hours.

  • Cool the mixture to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzothiazole.

This protocol utilizes a simple and inexpensive catalytic system for rapid synthesis at room temperature.[1]

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • Add H₂O₂ (6 mmol) and HCl (3 mmol) to the solution at room temperature. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[1][5]

  • Stir the reaction mixture for 45-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the product through standard work-up procedures, typically involving neutralization, extraction, and purification.

Condensation with Carboxylic Acids and Derivatives

The reaction of this compound with carboxylic acids or their derivatives (like acid chlorides or anhydrides) is another key method for synthesizing 2-substituted benzothiazoles.[2][6][7]

This method employs a solid-supported acid catalyst for the condensation reaction.

Materials:

  • This compound (ATP)

  • Aliphatic or aromatic carboxylic acid

  • Methanesulfonic acid/Silica gel (MeSO₃H/SiO₂) system

Procedure:

  • In a reaction vessel, combine this compound, the carboxylic acid, and the MeSO₃H/SiO₂ catalyst.

  • Heat the mixture at 140°C for a duration of 2–12 hours.

  • After the reaction is complete, cool the mixture and perform a simple work-up to isolate the product.

  • Purify the crude product as necessary.

Summary of Synthetic Conditions

The synthesis of 2-substituted benzothiazoles from this compound can be achieved under a wide array of conditions, with varying catalysts, solvents, and temperatures, leading to a range of yields.

ReactantCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Reference
Aryl AldehydesH₂O₂/HClEthanolRT45-60 min85-94[1]
Aryl AldehydesCoFe₂O₄@SiO₂@PAF-ILSolvent-free7010 min83-91[3]
Aryl AldehydesZn(OAc)₂·2H₂O (5 mol%)Solvent-free8030-60 min67-96[3]
Aryl Aldehydes[C₄H₁₀-DABCO][HSO₄]₂H₂OReflux30-50 min85-91[3]
Aryl AldehydesTiO₂ NPs / H₂O₂ / Daylight--5-27 min90-97[1]
KetonesMolecular OxygenChlorobenzene/DMSO (2:1)14016 h55-81[1]
Carboxylic AcidsMeSO₃H/SiO₂-1402-12 h70-92[2]
Acid Chlorides/AnhydridesKF·Al₂O₃-Mild-High[6]

Biological Activities and Quantitative Data

Benzothiazole derivatives synthesized from this compound are renowned for their potent biological activities, particularly as anticancer agents.[5][8]

Anticancer Activity

Many 2-substituted benzothiazoles demonstrate significant antiproliferative activity against various human cancer cell lines.

Compound IDCancer Cell LineActivity (IC₅₀ in µM)Reference
5g MCF-7 (Breast)1.20 ± 0.10[9]
5g HepG2 (Liver)1.04 ± 0.05[9]
5f MCF-7 (Breast)1.29 ± 0.10[9]
5f HepG2 (Liver)1.10 ± 0.06[9]
5e MCF-7 (Breast)1.72 ± 0.10[9]
5e HepG2 (Liver)1.45 ± 0.12[9]
4k VariousHigh Selectivity Index[10]
4l VariousHigh Selectivity Index[10]
39 EGFR24.58 nM[8]
40 EGFR30.42 nM[8]

Note: Compound IDs are as specified in the source literature. Erlotinib and Doxorubicin were used as reference drugs in some of these studies.[8][9]

Other Pharmacological Activities

Beyond their anticancer effects, benzothiazoles are investigated for a wide spectrum of therapeutic applications.[1][3] These include:

  • Antimicrobial[1][3]

  • Antioxidant[1][3]

  • Anticonvulsant[1][3]

  • Anti-inflammatory[1][3]

  • Antidiabetic[1][3]

  • Antiviral[3]

  • Antimalarial[1]

Molecular Signaling Pathways

The therapeutic effects of bioactive benzothiazoles are often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in diseases like cancer.

The JAK/STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine and growth factor receptors, playing a vital role in cell proliferation, differentiation, and apoptosis.[5] Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been identified as inhibitors of this pathway.[5]

G Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription 7. Binds to DNA DNA DNA Benzothiazole Benzothiazole Derivative Benzothiazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by benzothiazole derivatives.

Experimental and Logical Workflow Visualization

The synthesis and evaluation of bioactive benzothiazoles from this compound follow a structured workflow, from precursor synthesis to biological testing.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Evaluation Phase Precursor This compound Synthesis Condensation Condensation Reaction (e.g., with Aldehyde) Precursor->Condensation Purification Work-up & Purification (Chromatography) Condensation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Anticancer Assay) Characterization->Screening Data Data Analysis (IC50, SAR) Screening->Data

Caption: General workflow for synthesis and evaluation of bioactive benzothiazoles.

Conclusion

This compound remains an indispensable precursor in the field of medicinal chemistry for the synthesis of bioactive benzothiazoles. The straightforward condensation reactions with a variety of electrophiles, particularly aldehydes and carboxylic acids, allow for the creation of large and diverse chemical libraries for drug discovery programs.[5] The resulting 2-substituted benzothiazoles have demonstrated significant therapeutic potential, especially as anticancer agents, by modulating critical cellular pathways. The protocols and data presented in this guide offer a robust foundation for researchers aiming to explore this promising class of heterocyclic compounds for the development of novel therapeutics.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic properties of 2-aminothiophenol (B119425) (C₆H₇NS), a vital organosulfur compound used in the synthesis of various pharmaceuticals and dyes, including benzothiazoles.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the protons and carbon atoms in its aromatic structure.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons, as well as the protons of the amine (-NH₂) and thiol (-SH) groups. The chemical shifts are influenced by the electron-donating effects of the amino group and the thiol group.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 6.60Multiplet4HAromatic protons (C₆H₄)
4.50 (approx.)Broad Singlet2H-NH₂ protons
3.40 (approx.)Singlet1H-SH proton

Note: The chemical shifts for -NH₂ and -SH protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows six distinct signals for the six carbon atoms of the benzene (B151609) ring. Aromatic carbons typically resonate in the range of 120-170 ppm.[5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
143.0 (approx.)C-NH₂
137.5 (approx.)C-SH
130.0 (approx.)Aromatic CH
120.0 (approx.)Aromatic CH
118.0 (approx.)Aromatic CH
115.0 (approx.)Aromatic CH

Note: Specific assignments of the aromatic carbons require more advanced NMR techniques like 2D NMR.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:[6][7]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Common NMR solvents include deuterated chloroform (B151607) and dimethyl sulfoxide.[7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, with adjustments made as necessary to optimize signal-to-noise and resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, S-H, C-N, and C-S bonds, as well as the aromatic C-H and C=C bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3450 - 3300MediumN-H stretching (asymmetric and symmetric)
3050 - 3000MediumAromatic C-H stretching
2600 - 2550WeakS-H stretching (Thiol)[8][9]
1620 - 1580StrongN-H bending (scissoring)
1600, 1495, 1450Medium-WeakAromatic C=C ring stretching[8]
1300 - 1250MediumC-N stretching
750 - 700StrongAromatic C-H out-of-plane bending
710 - 685MediumC-S stretching[9]

2.1. Experimental Protocol for IR Spectroscopy

The following is a general procedure for obtaining an IR spectrum of this compound:[10][11]

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two IR-transparent salt plates (e.g., KBr or NaCl).

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

    • Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then spread between salt plates.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent/mulling agent.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.

Table 4: UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)SolventAssignment
~240~8000Methanol/Ethanolπ → π* transition
~310~3000Methanol/Ethanoln → π* transition

Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity.[12]

3.1. Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum is as follows:[13][14]

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank).

  • Sample Measurement: Fill another quartz cuvette with the prepared sample solution and place it in the sample holder.

  • Data Acquisition: Scan the sample over the desired wavelength range (typically 200-400 nm for this compound) to obtain the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film, KBr Pellet, or Nujol Mull Sample->Prep_IR Prep_UV Prepare Dilute Solution in UV-Transparent Solvent Sample->Prep_UV Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Ana_NMR Analyze Chemical Shifts, Coupling, and Integration Acq_NMR->Ana_NMR Ana_IR Identify Characteristic Absorption Bands Acq_IR->Ana_IR Ana_UV Determine λmax and Correlate with Electronic Transitions Acq_UV->Ana_UV Output Comprehensive Spectroscopic Profile and Structural Elucidation Ana_NMR->Output Ana_IR->Output Ana_UV->Output

Caption: Spectroscopic analysis workflow.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-Aminothiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (B119425) (2-ATP), a bifunctional aromatic compound featuring both an amino and a thiol group, is a critical starting material and intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. Its utility in drug development, particularly in the synthesis of benzothiazole (B30560) derivatives, necessitates a thorough understanding of its solubility and stability characteristics in various organic solvents. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their determination.

Solubility of this compound

This compound is a colorless to pale yellow oily solid or liquid with a characteristic odor. Its solubility is dictated by the interplay of its polar amino and thiol groups and its nonpolar benzene (B151609) ring.[1][2] Generally, it exhibits good solubility in a range of organic solvents, a crucial property for its application in organic synthesis.[3]

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL) for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature, qualitative descriptions and some specific data points have been reported. The following table summarizes the known solubility of this compound in various organic solvents.

SolventSolvent Polarity (Dielectric Constant)Solubility DescriptionQuantitative Data (g/100mL at 25°C)Citation(s)
Alcohols
Methanol32.7Freely SolubleData not available[4]
Ethanol24.5Freely SolubleData not available[2][4]
Ketones
Acetone20.7Good SolubilityData not available[2]
Halogenated Solvents
Dichloromethane8.9Good SolubilityData not available[2]
Aromatic Hydrocarbons
Benzene2.3Freely SolubleData not available[4]
Toluene2.4Freely SolubleData not available[4]
Xylene~2.3-2.6Freely SolubleData not available[4]
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)46.7SolubleData not available[5]
Water 80.1Low/Slightly SolubleData not available[3][6]

It is important to note that the term "freely soluble" generally implies a solubility of 1 part solute in 1 to 10 parts solvent. However, for precise experimental design and process scale-up, quantitative determination of solubility is highly recommended.

Stability of this compound

The stability of this compound is a critical consideration, particularly in storage and reaction conditions. Its susceptibility to degradation can impact product yield, purity, and the safety profile of synthesized compounds.

Degradation Pathways

The primary degradation pathway for this compound involves the oxidation of its thiol group, especially in the presence of air (oxygen) and light.[2] This oxidation leads to the formation of the corresponding disulfide, 2,2'-disulfanediyldianiline. This process is often visually indicated by a darkening of the substance, from a colorless or pale yellow to a deeper yellow or brown color.[2]

The general reaction for the oxidative dimerization is as follows:

Other potential degradation pathways, although less commonly reported, may include polymerization or reactions involving the amino group under specific conditions.

Factors Affecting Stability
  • Air (Oxygen): Exposure to air is a primary driver of oxidative degradation.[2] Storing and handling this compound under an inert atmosphere (e.g., nitrogen or argon) can significantly enhance its stability.

  • Light: Photons can provide the energy to initiate the oxidation process. Therefore, storing the compound in amber or opaque containers is crucial to prevent photodegradation.

  • Temperature: While specific data on thermal degradation in organic solvents is limited, as a general principle, elevated temperatures can accelerate the rate of degradation reactions. A study on a terpolymer derived from this compound indicated thermal decomposition at elevated temperatures.[7]

  • Solvent: The choice of solvent can influence the rate of degradation. Solvents that can promote oxidation or have impurities that act as catalysts may decrease the stability of this compound.

Experimental Protocols

To address the lack of extensive quantitative data, the following sections provide detailed, adaptable protocols for determining the solubility and stability of this compound in organic solvents.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in a specific organic solvent at a given temperature.[8][9]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed evaporation dishes or watch glasses

  • Vacuum oven or desiccator

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Weighing:

    • Record the exact weight of the filtered solution.

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely. Alternatively, a desiccator can be used for slow evaporation.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final constant weight.

    • Calculate the weight of the solvent by subtracting the weight of the dissolved this compound from the weight of the filtered solution.

    • Express the solubility in g/100 g of solvent or convert to g/100 mL using the density of the solvent.

Protocol for Stability-Indicating HPLC Method

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and quantify its degradation products in an organic solvent.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • This compound (high purity)

  • 2,2'-Disulfanediyldianiline (if available as a reference standard)

  • Selected organic solvent (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

2. Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Oxidative Stress: To a portion of the stock solution, add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide). Incubate at room temperature for a defined period (e.g., 24 hours).

    • Photolytic Stress: Expose a portion of the stock solution to a light source (e.g., a photostability chamber) for a defined period.

    • Thermal Stress: Place a portion of the stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

    • Control Sample: Keep a portion of the stock solution protected from light and air at a low temperature (e.g., 4°C).

3. HPLC Method Development:

  • Initial Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often suitable for separating the parent compound from its degradation products. A typical starting point could be a gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where both this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Optimization:

    • Inject the stressed samples and the control sample into the HPLC system.

    • Optimize the gradient profile, mobile phase composition, and other chromatographic parameters to achieve good resolution between the peak for this compound and any degradation product peaks. The goal is to develop a "stability-indicating" method where all components are well-separated.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the chromatograms.

  • New peaks that appear in the stressed samples are potential degradation products.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control sample.

  • The identity of the degradation products can be further investigated using techniques like LC-MS.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

G Workflow for this compound Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment Sol_Start Start Solubility Protocol Prep_Sat_Sol Prepare Saturated Solution (Excess 2-ATP in Solvent) Sol_Start->Prep_Sat_Sol Equilibrate Equilibrate at Constant Temperature Prep_Sat_Sol->Equilibrate Filter Filter Supernatant Equilibrate->Filter Weigh_Aliquot Weigh Filtered Aliquot Filter->Weigh_Aliquot Evaporate Evaporate Solvent Weigh_Aliquot->Evaporate Weigh_Residue Weigh Dry Residue Evaporate->Weigh_Residue Calculate_Sol Calculate Solubility (g/100mL) Weigh_Residue->Calculate_Sol Sol_End End Solubility Protocol Calculate_Sol->Sol_End Stab_Start Start Stability Protocol Prep_Sol Prepare 2-ATP Solution Stab_Start->Prep_Sol Forced_Deg Apply Stress Conditions (Oxidative, Photolytic, Thermal) Prep_Sol->Forced_Deg HPLC_Analysis Analyze by Stability-Indicating HPLC Method Forced_Deg->HPLC_Analysis Identify_Deg Identify Degradation Products HPLC_Analysis->Identify_Deg Quantify_Deg Quantify Degradation Identify_Deg->Quantify_Deg Stab_End End Stability Protocol Quantify_Deg->Stab_End

Caption: Workflow for assessing this compound solubility and stability.

Degradation Pathway of this compound

The following diagram illustrates the primary degradation pathway of this compound.

G Primary Degradation Pathway of this compound ATP This compound (C₆H₄(NH₂)(SH)) Disulfide 2,2'-Disulfanediyldianiline (C₁₂H₁₂N₂S₂) ATP->Disulfide Oxidation Oxidant [O] (Air, Light) Oxidant->Disulfide

References

The Versatility of 2-Aminothiophenol: A Technical Guide to its Novel Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiophenol (B119425) (2-ATP), a bifunctional aromatic compound with the formula C₆H₄(SH)(NH₂), is a cornerstone in the synthesis of a diverse array of materials.[1] Its unique structure, featuring both a nucleophilic amine group and a reactive thiol group ortho to each other on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a valuable precursor in materials science, drug development, and industrial chemistry.[1][2] This technical guide explores the recent and novel applications of this compound, providing researchers, scientists, and drug development professionals with an in-depth overview of its utility in corrosion inhibition, advanced sensor technology, functionalized quantum dots, and green chemistry initiatives like CO₂ fixation.

High-Performance Corrosion Inhibitors

The prevention of metal corrosion is a critical challenge in numerous industries. This compound and its derivatives have emerged as highly effective corrosion inhibitors, particularly for steel and copper in acidic environments.[3][4][5] The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. The adsorption process is facilitated by the presence of nitrogen and sulfur heteroatoms, which act as active centers for adsorption.[3]

Quantitative Data: Inhibition Efficiency of this compound Derivatives

The following table summarizes the inhibition efficiency of various this compound derivatives on different metals. The data highlights the significant protection these compounds offer, often achieving over 90% efficiency.

InhibitorMetalCorrosive MediumConcentration (mM)Inhibition Efficiency (%)Reference
This compound (ATP)Steel1 M HCl592.4[4]
2-Cyanomethyl Benzothiazole (B30560) (CNMBT)Steel1 M HCl595.8[4]
2-{[(2-sulfanylphenyl)imino]methyl}phenol (SIMP)Copper15% HCl194.2[5]
2-{[(Z)-1-(4-methylphenyl)methylidene]amino}-1-benzenthiol (MMAB)Copper15% HCl196.8[5]
Experimental Protocol: Evaluation of Corrosion Inhibition

A common method to evaluate the performance of corrosion inhibitors is through electrochemical measurements.

Materials:

  • Working electrode (e.g., carbon steel coupon)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound derivative inhibitor

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the corrosive solution with and without the desired concentration of the this compound derivative inhibitor.

  • Polish the working electrode with different grades of emery paper, degrease with acetone, and dry it.

  • Immerse the three-electrode setup in the test solution.

  • Allow the open circuit potential (OCP) to stabilize.

  • Perform potentiodynamic polarization measurements by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP.

  • Record the polarization curves and determine the corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100

Logical Relationship: Mechanism of Corrosion Inhibition

The following diagram illustrates the mechanism of action of this compound as a corrosion inhibitor.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) H+ H+ Metal Metal Surface H+->Metal Corrosive Attack Cl- Cl- Cl-->Metal Pitting Corrosion 2-ATP This compound 2-ATP->Metal Adsorption via N and S atoms Protective_Film Protective Film Metal->Protective_Film Forms a protective film Protective_Film->H+ Blocks Protective_Film->Cl- Blocks

Mechanism of this compound as a corrosion inhibitor.

Precursor for Benzothiazole Synthesis

This compound is a fundamental building block in the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide range of biological activities and industrial applications.[6][7] Benzothiazole derivatives are found in pharmaceuticals, dyes, and agricultural chemicals.[6][8] The reaction of this compound with various electrophiles, such as aldehydes, carboxylic acids, and nitriles, provides a versatile route to a diverse library of 2-substituted benzothiazoles.[6][7][8]

Quantitative Data: Yields of Benzothiazole Synthesis

The table below presents the yields of 2-substituted benzothiazoles synthesized from this compound using different catalysts and reaction conditions.

Reactant with 2-ATPCatalystSolventTemperature (°C)TimeYield (%)Reference
Aromatic AldehydesFe₃O₄@SiO₂-2-aminothiophenol-NiEtOHReflux5 min85-95[9]
Aromatic AldehydesUrea NitrateSolvent-free8010-25 min84-90[6]
N-protected amino acidsMolecular IodineSolvent-freeRoom Temp20-25 min54-98[7]
Aromatic AldehydesRuthenium Silicate (RS-1) ZeoliteWater10030 min85-93[7]
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles

This protocol describes a general, efficient, and environmentally friendly method for synthesizing 2-arylbenzothiazoles.

Materials:

  • This compound

  • Aromatic aldehyde

  • Magnetic Fe₃O₄@SiO₂-2-aminothiophenol-Ni nanocomposite catalyst

  • Ethanol (B145695) (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), and the magnetic nanocomposite catalyst (0.02 g) in ethanol (5 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 5 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

Experimental Workflow: Benzothiazole Synthesis

The following diagram illustrates the workflow for the synthesis of 2-arylbenzothiazoles from this compound and an aromatic aldehyde.

G Start Start Reactants Combine this compound, Aromatic Aldehyde, and Catalyst in EtOH Start->Reactants Reaction Reflux for 5 minutes Reactants->Reaction Monitoring Monitor with TLC Reaction->Monitoring Monitoring->Reaction Incomplete Separation Separate Magnetic Catalyst Monitoring->Separation Reaction Complete Purification Evaporate Solvent and Recrystallize Separation->Purification Product Pure 2-Arylbenzothiazole Purification->Product

Workflow for the synthesis of 2-arylbenzothiazoles.

Advanced Sensor Development

The unique chemical properties of this compound make it a valuable component in the fabrication of chemical and biological sensors.[10] Its ability to functionalize nanoparticles and form self-assembled monolayers on electrode surfaces allows for the development of highly sensitive and selective sensing platforms.[10] Applications include electrochemical sensors for heavy metal detection and surface-enhanced Raman scattering (SERS) based pH sensors.[10][11]

Quantitative Data: Performance of this compound-Based Sensors

The following table summarizes the performance of sensors that utilize this compound or its derivatives for the detection of various analytes.

Sensor TypeAnalyteDetection LimitReference
SERS on Ag NanoparticlespHN/A (pH range sensing)[10]
Molecularly Imprinted PolymerRactopamine0.02 µM[10]
Electrochemical SensorHg(II)0.23 nM[12]
Colorimetric NanosensorPb(II)10 nM[13]
Experimental Protocol: Fabrication of a SERS-based pH Sensor

This protocol outlines the steps to functionalize silver nanoparticles with this compound for pH sensing.

Materials:

  • Silver nanoparticles (AgNPs) solution

  • This compound (2-ATP)

  • Phosphate (B84403) buffer solutions of varying pH

  • Raman spectrometer

Procedure:

  • Add a small amount of this compound solution to the colloidal silver nanoparticle solution.

  • Allow the mixture to incubate to ensure the self-assembly of 2-ATP molecules on the surface of the AgNPs.

  • Centrifuge the solution to remove excess 2-ATP and resuspend the functionalized AgNPs in deionized water.

  • To measure the pH-dependent SERS response, mix the 2-ATP functionalized AgNPs with phosphate buffer solutions of different pH values.

  • Acquire the SERS spectra of the solutions using a Raman spectrometer.

  • The changes in the Raman bands of 2-ATP, particularly those related to the amino and thiol groups, can be correlated to the pH of the solution.

Signaling Pathway: SERS-based pH Sensing

The diagram below illustrates the principle of pH sensing using this compound functionalized silver nanoparticles.

G AgNP Silver Nanoparticle (AgNP) Functionalized_AgNP 2-ATP Functionalized AgNP AgNP->Functionalized_AgNP Functionalization with 2-ATP 2-ATP This compound (2-ATP) Low_pH Low pH (High H+) Functionalized_AgNP->Low_pH Exposed to High_pH High pH (Low H+) Functionalized_AgNP->High_pH Exposed to Protonation Protonation of Amino Group (-NH3+) Low_pH->Protonation Deprotonation Deprotonation of Thiol Group (-S-) High_pH->Deprotonation SERS_Change Change in SERS Spectrum Protonation->SERS_Change Deprotonation->SERS_Change

Principle of SERS-based pH sensing with 2-ATP.

Functionalization of Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals with unique size-tunable optical properties, making them ideal for applications in bioimaging, sensing, and light-emitting devices.[14][15][16] The surface chemistry of QDs is crucial for their stability, biocompatibility, and functionality. This compound can be used as a surface ligand to functionalize QDs. The thiol group provides a strong anchor to the QD surface, while the amino group can be used for further conjugation with biomolecules.[16]

Quantitative Data: Properties of Functionalized Quantum Dots

The properties of quantum dots, such as their quantum yield and emission wavelength, can be tuned through surface functionalization.

Quantum Dot CoreShellLigandEmission Wavelength (nm)Quantum Yield (%)Reference
InPZnSCarboxylate520-641up to 67[14]
CdSeZnSThiol-based500-65050-80[17]
InGaAs--Tunable-[18]
CuInS₂--Tunable-[18]
Experimental Protocol: Functionalization of Quantum Dots

This protocol describes a general procedure for the ligand exchange process to functionalize quantum dots with this compound.

Materials:

  • Hydrophobically-capped quantum dots (e.g., CdSe/ZnS) in an organic solvent.

  • This compound (2-ATP)

  • A polar solvent (e.g., dimethylformamide - DMF)

  • A non-polar solvent (e.g., hexane)

  • Centrifuge

Procedure:

  • Disperse the hydrophobically-capped QDs in a minimal amount of a non-polar solvent.

  • Prepare a solution of this compound in a polar solvent.

  • Add the 2-ATP solution to the QD dispersion and stir the mixture vigorously for several hours.

  • The ligand exchange will cause the QDs to precipitate out of the non-polar solvent.

  • Centrifuge the mixture to collect the 2-ATP functionalized QDs.

  • Wash the QDs multiple times with the non-polar solvent to remove the original hydrophobic ligands.

  • Resuspend the purified 2-ATP functionalized QDs in a polar solvent.

Experimental Workflow: Quantum Dot Functionalization

The following diagram shows the workflow for the functionalization of quantum dots with this compound.

G Start Start Dispersion Disperse Hydrophobic QDs in Non-polar Solvent Start->Dispersion Ligand_Addition Add 2-ATP in Polar Solvent Dispersion->Ligand_Addition Ligand_Exchange Stir for Several Hours Ligand_Addition->Ligand_Exchange Precipitation QDs Precipitate Ligand_Exchange->Precipitation Centrifugation Centrifuge and Collect QDs Precipitation->Centrifugation Washing Wash with Non-polar Solvent Centrifugation->Washing Resuspension Resuspend in Polar Solvent Washing->Resuspension End Functionalized QDs Resuspension->End

Workflow for the functionalization of quantum dots.

Green Chemistry: CO₂ Fixation

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of research in green chemistry. This compound has been utilized in the catalyst-free synthesis of benzothiazoles from CO₂.[19] This process represents an environmentally friendly route to these important heterocyclic compounds, using a renewable and abundant C1 source.

Quantitative Data: Yields of Benzothiazoles from CO₂ Fixation

The table below shows the yields of benzothiazoles synthesized from this compound and CO₂ under different conditions.

2-ATP DerivativeReductantCatalyst/SolventTemperature (°C)Pressure (MPa)Yield (%)Reference
o-aminothiophenolPhSiH₃Cyrene™100185[19]
o-aminothiophenolPhSiH₃18-crown-6 in MeCNReflux190[19]
o-aminothiophenol--1505Good[19]
Experimental Protocol: Synthesis of Benzothiazole from 2-ATP and CO₂

This protocol describes a method for the synthesis of benzothiazole from this compound and carbon dioxide.

Materials:

  • This compound

  • Phenylsilane (B129415) (PhSiH₃)

  • Cyrene™ (dihydrolevoglucosenone)

  • High-pressure reactor

  • CO₂ gas cylinder

Procedure:

  • Place this compound (1 mmol) and Cyrene™ (2 mL) in a high-pressure reactor.

  • Add phenylsilane (2 mmol) to the reactor.

  • Seal the reactor and purge it with CO₂ gas.

  • Pressurize the reactor with CO₂ to 1 MPa.

  • Heat the reactor to 100 °C and stir the reaction mixture for the desired time.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Extract the product with an organic solvent and purify it using column chromatography.

Logical Relationship: CO₂ Fixation into Benzothiazoles

The following diagram illustrates the general pathway for the synthesis of benzothiazoles from this compound and CO₂.

G 2-ATP This compound Intermediate_A Intermediate Formation 2-ATP->Intermediate_A CO2 Carbon Dioxide (CO2) CO2->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Dehydration Dehydration Cyclization->Dehydration Benzothiazole Benzothiazole Dehydration->Benzothiazole

Pathway for CO₂ fixation into benzothiazoles.

This compound continues to be a remarkably versatile molecule in materials science. Its unique bifunctionality enables its application in a growing number of fields, from protecting infrastructure from corrosion to enabling cutting-edge sensor technologies and promoting green chemical synthesis. The novel applications highlighted in this guide demonstrate the ongoing importance of 2-ATP as a key building block for the development of advanced materials. Further research into the derivatives and applications of this compound is poised to yield even more innovative solutions to pressing scientific and technological challenges.

References

The Versatile Scaffold: A Technical Guide to 2-Aminothiophenol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (B119425), an organosulfur compound with the chemical formula C₆H₄(SH)(NH₂), serves as a pivotal precursor in the synthesis of a multitude of heterocyclic compounds, most notably benzothiazoles.[1] These derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities that have positioned them as promising candidates for drug discovery. The inherent structural features of the this compound scaffold allow for diverse chemical modifications, leading to compounds with activities ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory.[2][3] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by experimental protocols, quantitative data, and pathway visualizations.

Synthesis of this compound and Its Derivatives

The journey to developing bioactive compounds from this compound begins with its synthesis and subsequent derivatization.

Synthesis of this compound

A common and effective method for synthesizing the this compound starting material is from 2-chloronitrobenzene. This process typically involves a reaction with a sulfide (B99878) source followed by reduction.[3]

Experimental Protocol 1: Synthesis of this compound from 2-Chloronitrobenzene[3][4]

Materials:

  • 2-Chloronitrobenzene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Water

  • Glacial acetic acid

  • Sodium chloride

  • Ether

  • Inert gas (e.g., Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium sulfide nonahydrate (4.8 g, 0.02 M) in water (20 ml).

  • Add 2-chloronitrobenzene (1.28 g, 0.008 M) to the solution.

  • Reflux the mixture for 8 hours. A yellow oil may appear, indicating the formation of the 2-chloroaniline (B154045) byproduct.

  • After refluxing, cool the reaction mixture and extract with ether to remove the 2-chloroaniline.

  • Saturate the remaining aqueous layer, which contains the sodium salt of this compound, with sodium chloride.

  • Carefully acidify the solution with glacial acetic acid to precipitate the product.

  • Extract the liberated this compound oil multiple times with ether.

  • Dry the combined ether extracts and evaporate the solvent to yield this compound.[4]

Synthesis of 2-Substituted Benzothiazoles

The condensation of this compound with various electrophiles, such as aldehydes or carboxylic acids, is a fundamental method for constructing the benzothiazole (B30560) ring system.[3] These reactions can be facilitated by various catalysts and reaction conditions, including green chemistry approaches like solvent-free reactions and the use of biocatalysts.[2][5][6]

Experimental Protocol 2: General Synthesis of 2-Arylbenzothiazoles from Aldehydes[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Glycerol

Procedure:

  • In a round-bottom flask, create a suspension of this compound (1 equivalent) and the desired substituted aldehyde (1 equivalent) in glycerol.

  • Heat the stirred suspension to a temperature between 110°C and 175°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to 24 hours depending on the substrates.[2]

  • Upon completion, cool the reaction mixture and quench with water.

  • Collect the resulting solid product by filtration, dry it, and recrystallize from a suitable solvent like ethanol (B145695) to obtain the purified 2-arylbenzothiazole.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly 2-substituted benzothiazoles, have emerged as a significant class of anticancer agents.[2][7] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and transcription factors like NF-κB.[2][8]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis. Some 2-substituted benzothiazole derivatives have demonstrated the ability to suppress cancer cell growth by inhibiting this pathway.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory and anti-apoptotic proteins like COX-2 and iNOS.[8]

Oxidative Stress in Neurodegeneration Stressors Metabolic Processes, Toxins, Inflammation ROS Increased ROS (Reactive Oxygen Species) Stressors->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage MitochondrialDysfunction Mitochondrial Dysfunction OxidativeDamage->MitochondrialDysfunction NeuronalDeath Neuronal Cell Death (Apoptosis) OxidativeDamage->NeuronalDeath MitochondrialDysfunction->ROS Feedback Loop MitochondrialDysfunction->NeuronalDeath Neurodegeneration Neurodegenerative Disease (AD, PD) NeuronalDeath->Neurodegeneration Derivative This compound Derivative Derivative->ROS Scavenges AntioxidantDefense Cellular Antioxidant Defenses (e.g., GSH) Derivative->AntioxidantDefense Boosts AntioxidantDefense->ROS Neutralizes

References

Theoretical Insights into the Reaction Mechanisms of 2-Aminothiophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophenol (B119425) (2-ATP) is a versatile bifunctional aromatic compound that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. Its unique structure, featuring both a nucleophilic amino group and a thiol group ortho to each other on a benzene (B151609) ring, allows for a diverse range of chemical transformations. Understanding the underlying reaction mechanisms of 2-ATP at a molecular level is paramount for the rational design of novel synthetic methodologies and the development of new therapeutic agents. This technical guide provides an in-depth exploration of the theoretical studies on the reaction mechanisms of this compound, with a focus on computational analyses that elucidate reaction pathways, transition states, and energetics.

Core Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the interplay of its amino and thiol functionalities, leading to various cyclization and condensation reactions. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in unraveling the intricate details of these transformations.

Condensation with Carbonyl Compounds: The Gateway to Benzothiazoles

The most extensively studied reaction of this compound is its condensation with aldehydes and other carbonyl compounds to form 2-substituted benzothiazoles, a scaffold of immense importance in medicinal chemistry.

Reaction Pathway:

The generally accepted mechanism, supported by computational studies, proceeds through the following key steps:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-ATP on the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. Subsequent dehydration results in the formation of a Schiff base (imine).

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered thiazolidine (B150603) ring.

  • Oxidation/Aromatization: The final step involves the oxidation of the thiazolidine intermediate to yield the stable aromatic benzothiazole (B30560) ring. This step can be facilitated by various oxidants or can occur via aerobic oxidation.

A novel series of benzothiazole derivatives have been synthesized with high yields, and DFT calculations have suggested that the energy barriers in their formation can be overcome by the energy released from an exothermic reaction, making the formation of the novel structures thermodynamically favorable.[1]

Theoretical Insights:

DFT calculations have been employed to investigate the energetics of this reaction pathway. For instance, in the formation of a benzothiazole derivative, the transfer of a hydrogen atom from the nitrogen to the oxygen in an α-lactam moiety is a critical step in the formation of a novel benzoxazinone-containing structure.[1] The optimized geometries of reactants, intermediates, and transition states, along with their relative energies, have been calculated to map out the potential energy surface of the reaction.

Quantitative Data from Theoretical Studies:

While specific quantitative data for a wide range of benzothiazole formations from this compound through theoretical studies are not extensively available in a centralized format, the following table summarizes representative theoretical data for a related benzothiazole synthesis.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
ReactantsThis compound + Aldehyde0.0
Intermediate 1CarbinolamineData not available
Transition State 1Dehydration TSData not available
Intermediate 2Schiff BaseData not available
Transition State 2Cyclization TSData not available
Intermediate 3ThiazolidineData not available
Transition State 3Oxidation TSData not available
ProductBenzothiazoleThermodynamically favorable[1]

Note: Specific energy values are highly dependent on the substrates, level of theory, and basis set used in the calculations. The table represents a generalized pathway.

Oxidative Cyclization Reactions

The oxidation of this compound can lead to the formation of various dimeric and polymeric species, as well as cyclized products. Theoretical studies have shed light on the initial steps of these complex transformations. A shorter synthesis of a demethyl(oxy)aaptamine skeleton was achieved through the oxidative intramolecular cyclization of a related phenol (B47542) derivative, followed by dehydrogenation.[2][3] This suggests a potential pathway for similar reactions with this compound.

Plausible Mechanistic Steps:

  • Initial Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a thiyl radical or a sulfenic acid intermediate.

  • Dimerization/Polymerization: The reactive intermediates can then undergo dimerization to form disulfides or further polymerization.

  • Intramolecular Cyclization: Alternatively, the oxidized sulfur species can be attacked by the amino group, leading to the formation of cyclic products. Mechanistic investigations suggest that oxidative cyclization reactions can proceed via an ionic pathway involving a disulfide intermediate.[4]

Computational Insights:

DFT calculations can be used to model the electronic structure of the various oxidized intermediates and to calculate the activation barriers for the different competing pathways (dimerization vs. cyclization). The choice of oxidant and reaction conditions can significantly influence the product distribution, and theoretical studies can help in understanding these effects.

Reactions with α,β-Unsaturated Carbonyl Compounds: Synthesis of Benzothiazines and Other Heterocycles

The reaction of this compound with α,β-unsaturated carbonyl compounds can proceed via different pathways, leading to the formation of various heterocyclic systems, including 1,4-benzothiazines. The outcome of the reaction is often dependent on the reaction conditions, particularly the presence or absence of a base.

Base-Mediated Aza-Michael Addition Pathway:

In the presence of a base, the reaction of Morita-Baylis-Hillman ketones with this compound leads to an oxidative cyclization to form 2,2-disubstituted dihydro-1,4-benzothiazines.[5] The proposed mechanism involves an initial aza-Michael addition.

Acid-Mediated Thia-Michael Addition Pathway:

In the absence of a base, the same reactants yield a thia-Michael adduct, highlighting a base-dependent switch in reactivity.[5]

Theoretical Elucidation:

Computational studies can rationalize this switch in chemoselectivity by comparing the activation barriers for the aza-Michael versus the thia-Michael addition under both basic and neutral/acidic conditions. The relative nucleophilicity of the amino and thiol groups can be modulated by the pH of the medium, a factor that can be modeled in theoretical calculations.

Experimental and Computational Protocols

General Computational Methodology for Studying Reaction Mechanisms

A robust computational protocol is essential for obtaining reliable theoretical insights into reaction mechanisms. A typical workflow involves the following steps:

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed starting from the transition state geometry to confirm that it connects the desired reactant and product.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of the solvent is often crucial and can be included using implicit solvation models (e.g., PCM, SMD) or explicit solvent molecules.

Example of a Computational Protocol for Benzothiazole Formation:

All calculations can be performed using a computational chemistry software package. The B3LYP functional with the 6-311G(d,p) basis set can be used for geometry optimizations and frequency calculations. The energetic data can be further refined by single-point calculations at the M06-2X/6-311+G(d,p) level of theory. The SMD solvation model can be used to account for solvent effects.

Experimental Protocols for Benzothiazole Synthesis

Numerous synthetic protocols for the preparation of benzothiazoles from this compound have been reported. A general and environmentally friendly procedure is outlined below.

Microwave-Assisted, Solvent-Free Synthesis of 2-Arylbenzothiazoles:

  • Materials: this compound (1 mmol), aromatic aldehyde (1 mmol), L-proline (30 mol%).

  • Procedure:

    • In a microwave-safe vessel, mix this compound, the aromatic aldehyde, and L-proline.

    • Irradiate the mixture in a microwave reactor at a specified power and temperature for a short duration (typically a few minutes).

    • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

    • Purify the product by column chromatography on silica (B1680970) gel.

This method offers advantages such as short reaction times, high yields, and the avoidance of hazardous organic solvents.[6]

Visualizing Reaction Pathways

Diagrams created using the DOT language provide a clear visual representation of the complex relationships in reaction mechanisms and experimental workflows.

Condensation of this compound with an Aldehyde to form a Benzothiazole

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-ATP This compound Schiff_Base Schiff Base 2-ATP->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff_Base Thiazolidine Thiazolidine Schiff_Base->Thiazolidine Intramolecular Cyclization Benzothiazole Benzothiazole Thiazolidine->Benzothiazole Oxidation

Caption: Reaction pathway for benzothiazole synthesis.

General Workflow for Computational Investigation of a Reaction Mechanism

G Start Propose Reaction Mechanism Opt Geometry Optimization of all Species (Reactants, Intermediates, TS, Products) Start->Opt Freq Frequency Calculation Opt->Freq IRC IRC Calculation for TS Freq->IRC Confirm TS Energy Single-Point Energy Calculation IRC->Energy Solvation Inclusion of Solvation Effects Energy->Solvation PES Construct Potential Energy Surface Solvation->PES Analysis Analyze Energetics and Reaction Pathway PES->Analysis End Elucidated Mechanism Analysis->End

Caption: Computational chemistry workflow.

Conclusion and Future Outlook

Theoretical studies, particularly those employing DFT, have provided invaluable insights into the reaction mechanisms of this compound. These computational approaches have not only corroborated experimentally proposed pathways but have also unveiled subtle mechanistic details, such as the nature of transition states and the influence of reaction conditions on selectivity. The condensation reaction with carbonyl compounds to form benzothiazoles is the most well-understood transformation, with theoretical studies supporting a stepwise mechanism involving Schiff base formation, cyclization, and oxidation.

Despite the progress, there remain areas that warrant further investigation. The theoretical exploration of less common reaction pathways of this compound, such as its dimerization and reactions leading to larger heterocyclic systems, is still in its nascent stages. Furthermore, there is a need for more comprehensive theoretical studies that provide detailed quantitative data, such as activation energies and reaction enthalpies, for a wider range of substrates and reaction conditions. Such data would be highly beneficial for the predictive design of new synthetic routes.

The continued synergy between experimental and theoretical chemistry will undoubtedly lead to a deeper understanding of the rich and diverse reactivity of this compound, paving the way for the discovery of novel heterocyclic compounds with important applications in drug development and materials science.

References

Safeguarding Synthesis: A Technical Guide to 2-Aminothiophenol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for the use of 2-Aminothiophenol (B119425) in a laboratory setting. Focused on ensuring the well-being of research personnel and the integrity of experimental outcomes, this document outlines the critical hazards, necessary precautions, and detailed procedures for the safe management of this versatile chemical intermediate.

Section 1: Understanding the Hazard Profile

This compound (also known as 2-Mercaptoaniline) is a combustible, corrosive liquid and solid that presents a significant health hazard.[1][2] It is harmful if swallowed and causes severe skin burns and eye damage.[3][4] Inhalation may lead to severe respiratory tract irritation with the potential for burns.[1][5] A key systemic risk is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[1][5][6] Furthermore, this compound is very toxic to aquatic life with long-lasting effects.[3] Due to its air-sensitive nature, it must be handled and stored under an inert atmosphere to prevent degradation and the formation of hazardous products.[1]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical properties, toxicity, and flammability.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 137-07-5[2]
Molecular Formula C₆H₇NS[3]
Molecular Weight 125.19 g/mol [3][7]
Appearance Clear yellow to amber solid or liquid[1][8]
Melting Point 16-26 °C (60.8-78.8 °F)[7][9]
Boiling Point 70-72 °C @ 0.2 mmHg; 234 °C @ 760 mmHg[7][10]
Density 1.17 g/mL at 25 °C[7][10]
Flash Point 79 °C (174.2 °F)[1][7]
Water Solubility Insoluble[10]
Refractive Index n20/D 1.642[7]

Table 2: Toxicity Data

ParameterValueReference(s)
Acute Oral Toxicity Category 4: Harmful if swallowed[2][3]
LD50/LC50 Not available[1]

Table 3: Fire and Explosion Data

ParameterValueReference(s)
Flammability Combustible liquid and vapor[1][2]
Explosion Limits Lower: Not available, Upper: Not available[1]
Autoignition Temperature Not applicable[1]
NFPA Rating (estimated) Health: 3; Flammability: 2; Instability: 0[1]

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigate the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][11] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][11]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield (minimum 8-inch) is also recommended.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][3] A complete suit protecting against chemicals is advised.[3] Contaminated clothing and shoes should be removed immediately and washed before reuse; contaminated shoes should be destroyed.[1]

  • Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] A type ABEK (EN14387) respirator filter is recommended.[7]

Handling Procedures
  • Do not breathe dust, vapor, mist, or gas.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Handle under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Take measures to prevent the buildup of electrostatic charge.[3]

  • Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]

Storage Requirements
  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store in a corrosives area.[1]

  • Store under an inert atmosphere.[1]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2]

Section 3: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. Do not allow the victim to rub or keep their eyes closed.[1]

  • Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Get medical aid immediately.[1][3]

  • Inhalation: Get medical aid immediately. Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation.[1]

  • Notes to Physician: For methemoglobinemia, administer oxygen alone or with Methylene Blue depending on the methemoglobin concentration in the blood.[1]

Spill and Leak Response
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 2.1. Evacuate personnel to safe areas.[2][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable, closed container for disposal.[1][3] Use a spark-proof tool and provide ventilation.[1]

Section 4: Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12][13] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Section 5: Experimental Protocols

This compound is a key precursor in the synthesis of various heterocyclic compounds, particularly benzothiazoles and Schiff bases, which are of significant interest in drug development.

Synthesis of 2-Substituted Benzothiazoles via Condensation with Aldehydes

This protocol describes a general method for the synthesis of 2-arylbenzothiazoles.[2]

  • Materials:

    • This compound

    • Aromatic aldehyde

    • Ethanol

    • Hydrogen peroxide (H₂O₂)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

    • To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[2]

    • Stir the reaction mixture at room temperature for the appropriate time (typically 45-60 minutes).[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated and purified using standard laboratory techniques such as filtration, extraction, and column chromatography.

Preparation of Schiff Bases from this compound

This protocol outlines the synthesis of a Schiff base from this compound and an aldehyde.[8]

  • Materials:

  • Procedure:

    • Add a methanolic solution of terephthalaldehyde (0.01 mol, 20 mL) to a methanolic solution of this compound (0.02 mol, 20 mL).

    • Stir the mixture for approximately 9 hours in a closed flask, maintaining the temperature at around 60°C.

    • The resulting precipitate is the Schiff base product.

    • Filter the precipitate and recrystallize from a suitable solvent (e.g., hot benzene) to obtain the purified compound.

Section 6: Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical workflows for the safe handling and emergency response related to this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Dispense Dispense this compound (Under Inert Atmosphere) Don_PPE->Dispense Check_Hood Verify Fume Hood Functionality Reaction Perform Reaction Dispense->Reaction Cleanup Clean Work Area Reaction->Cleanup Dispose Dispose of Waste in Designated Hazardous Waste Container Reaction->Dispose Store Store in a Cool, Dry, Well-Ventilated Area Cleanup->Store

Caption: General Laboratory Workflow for this compound.

Caption: Decision Tree for Emergency Procedures.

chemical_incompatibility cluster_incompatible Incompatible With 2_Aminothiophenol 2_Aminothiophenol Acids Acids 2_Aminothiophenol->Acids Strong_Oxidizing_Agents Strong Oxidizing Agents 2_Aminothiophenol->Strong_Oxidizing_Agents Acid_Anhydrides Acid Anhydrides 2_Aminothiophenol->Acid_Anhydrides Acid_Chlorides Acid Chlorides 2_Aminothiophenol->Acid_Chlorides Chloroformates Chloroformates 2_Aminothiophenol->Chloroformates Air Air 2_Aminothiophenol->Air

Caption: Chemical Incompatibility Chart for this compound.

References

Discovery of new reactions involving 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to a New Wave of Reactions Involving 2-Aminothiophenol (B119425)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organosulfur compound with the formula C₆H₄(SH)(NH₂), is a cornerstone in the synthesis of heterocyclic compounds.[1] It is a colorless, oily solid that serves as a critical precursor for benzothiazoles, a class of molecules with significant bioactive properties and applications as commercial dyes.[1] The benzothiazole (B30560) scaffold is of paramount interest in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[2][3][4]

This technical guide delves into the recent advancements in reactions involving this compound, with a primary focus on the synthesis of 2-substituted benzothiazoles. Traditional methods often rely on harsh conditions, but modern synthetic chemistry has ushered in an era of novel, efficient, and environmentally benign methodologies. This paper will explore these new frontiers, including green chemistry approaches, the use of nanocatalysts, photocatalysis, and mechanochemical methods, providing detailed experimental protocols and comparative data for researchers in organic synthesis and drug development.

Core Reaction: Synthesis of 2-Substituted Benzothiazoles

The most fundamental and widely explored reaction of this compound is its condensation with various electrophilic partners to form the benzothiazole ring system.[5] The general mechanism involves the initial formation of an imine or related intermediate, followed by an intramolecular nucleophilic attack of the thiol group, and subsequent oxidation or dehydration to yield the aromatic benzothiazole core.

Logical Relationships in Modern Synthetic Strategies

The diagram below illustrates the diverse modern catalytic approaches applied to the synthesis of benzothiazoles from this compound.

Modern Catalytic Approaches for Benzothiazole Synthesis main This compound Reactions (Benzothiazole Synthesis) sub_nano Nanocatalysis main->sub_nano sub_green Green Chemistry main->sub_green sub_light Photocatalysis main->sub_light sub_mechano Mechanochemistry main->sub_mechano node_zno ZnO NPs sub_nano->node_zno node_tio2 TiO2 NPs sub_nano->node_tio2 node_cu Cu(II) NPs sub_nano->node_cu node_il Ionic Liquids sub_green->node_il node_sf Solvent-Free sub_green->node_sf node_acid Solid Acid Catalysts sub_green->node_acid node_vis Visible Light sub_light->node_vis node_grind Grindstone Method sub_mechano->node_grind

Caption: Overview of modern catalytic strategies for benzothiazole synthesis.

Condensation with Aldehydes

The reaction between this compound and various aldehydes is the most common route to synthesize 2-aryl- and 2-alkylbenzothiazoles. Recent research has focused on developing milder and more efficient catalytic systems.

Data Presentation: Catalytic Systems for Aldehyde Condensation
Catalyst SystemReactantsConditionsTimeYield (%)Reference
Nanocatalysts
Cu(II)-containing nano-silicaThis compound, Aryl aldehydesHeat15–90 min87–98[2]
ZnO NanoparticlesThis compound, AldehydesRoom Temp, Solvent-free30 min79–91[2]
TiO₂ Nanoparticles / H₂O₂This compound, AldehydesDaylight5–27 min90–97[2]
Green Catalysts
H₂O₂ / HClThis compound, AldehydesEthanol, Room Temp45–60 min85–94[2][6]
Phosphonium acidic ILThis compound, Aldehydes120 °C25–90 min75–92[2]
SnP₂O₇This compound, Aromatic aldehydesHeat8–35 min87–95[6][7]
Mechanochemistry
Catalyst-free grindingThis compound, AldehydesEthanol-assisted grinding10–60 min78–94[2]
Photocatalysis
Eosin Y2-Substituted anilines, AldehydesVisible LightNot specified70–92[2]
Experimental Protocol 1: ZnO Nanoparticle-Catalyzed Synthesis

This protocol describes a solvent-free synthesis of 2-substituted benzothiazoles using zinc oxide nanoparticles.[2]

  • Preparation: In a mortar, add this compound (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).

  • Reaction: Grind the mixture at room temperature for approximately 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, add ethyl acetate (B1210297) to the mixture and filter to remove the catalyst.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

General Reaction Mechanism

The condensation of this compound with an aldehyde proceeds through a well-established pathway involving imine formation, cyclization, and oxidation.

r1 This compound s1 Condensation (-H₂O) r1->s1 r2 Aldehyde (R-CHO) r2->s1 int1 Imine Intermediate s2 Intramolecular Cyclization int1->s2 int2 Benzothiazolidine s3 Oxidation (-2H) int2->s3 p1 2-Substituted Benzothiazole s1->int1 s2->int2 s3->p1

Caption: General mechanism for benzothiazole formation from an aldehyde.

Condensation with Carboxylic Acids and Derivatives

Another significant pathway to 2-substituted benzothiazoles involves the condensation of this compound with carboxylic acids or their derivatives like acyl chlorides. These reactions often require catalysts or coupling agents to facilitate the amide bond formation and subsequent cyclization.

Data Presentation: Reactions with Carboxylic Acids
Catalyst/ReagentReactantsConditionsTimeYield (%)Reference
Molecular Iodine (I₂)This compound, N-protected amino acidsSolvent-free, Trituration20–25 min54–98[3]
Methanesulfonic acid / Silica gelThis compound, Aliphatic/Aromatic carboxylic acidsHeatNot specifiedHigh[7]
P₄S₁₀This compound, Fatty acidsMicrowave3–4 minHigh[7]
Experimental Protocol 2: Molecular Iodine-Catalyzed Synthesis

This protocol details a solvent-free, solid-phase reaction between this compound and a carboxylic acid.[3][7]

  • Preparation: In a mortar, thoroughly mix this compound (1 mmol), the desired carboxylic acid (1.1 mmol), and molecular iodine (10 mol%).

  • Reaction: Grind the solid mixture at room temperature for 10-25 minutes. The mixture may become a paste.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, add a 10% aqueous solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify further as needed.

Three-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient strategy for building molecular complexity in a single step. A one-pot, three-component reaction between thiols, oxalyl chloride, and this compound has been developed for the synthesis of benzothiazoles.[6] This method allows for the simultaneous formation of C-N and C-S bonds under mild conditions.[6]

Experimental and Analytical Workflow

A generalized workflow for the synthesis, purification, and characterization of benzothiazole derivatives is crucial for reproducible and reliable results.

A Reactant Preparation (this compound, Electrophile, Catalyst) B Reaction Setup (Solvent-free, Reflux, or Microwave) A->B 1. Combine C Reaction Monitoring (TLC) B->C 2. Run Reaction C->B Incomplete D Workup & Isolation (Extraction, Filtration) C->D Complete E Purification (Recrystallization or Chromatography) D->E 3. Isolate Crude F Characterization (NMR, FT-IR, Mass Spec) E->F 4. Purify G Biological Evaluation (Screening, Assay Development) F->G 5. Analyze

Caption: A generalized workflow for synthesis and evaluation.

Significance in Drug Discovery

The new synthetic methods described herein provide access to vast libraries of benzothiazole derivatives for drug discovery programs. These compounds are known to interact with critical biological targets. For instance, some 2-arylbenzothiazoles show potent antitumor activity.[3] The development of efficient synthetic routes is intrinsically linked to the exploration of new therapeutic agents.

From Synthesis to Biological Application synthesis Synthesis of Benzothiazole Library screening High-Throughput Screening synthesis->screening hit Hit Compound(s) Identified screening->hit pathway Target Pathway Modulation (e.g., Kinase Inhibition) hit->pathway lead Lead Optimization pathway->lead drug Drug Candidate lead->drug

Caption: Conceptual link between synthesis and drug discovery.

Conclusion and Future Perspectives

The chemistry of this compound is experiencing a renaissance, driven by the need for sustainable and efficient synthetic methods. The development of novel catalytic systems, particularly in the realms of nanocatalysis and green chemistry, has significantly advanced the synthesis of 2-substituted benzothiazoles. These methods offer numerous advantages, including shorter reaction times, higher yields, milder conditions, and easier product isolation.[2][6][7]

While significant progress has been made, challenges and opportunities remain. The scalability of some nanoparticle-based methods and the need for specialized equipment like microwave reactors can be limitations.[2] Future research will likely focus on developing even more robust and recyclable catalysts, expanding the substrate scope to include more complex and functionalized reactants, and further exploring asymmetric synthesis to produce enantiomerically pure benzothiazole derivatives for pharmacological evaluation. These ongoing efforts will continue to enrich the field of synthetic chemistry and accelerate the discovery of new therapeutic agents.

References

The Pivotal Role of 2-Aminothiophenol in the Synthesis of Advanced Corrosion Inhibitors for Steel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless corrosion of steel remains a critical challenge across numerous industries, necessitating the development of effective and environmentally benign protective strategies. Among the most promising approaches is the application of organic corrosion inhibitors. This technical guide delves into the synthesis and application of corrosion inhibitors derived from 2-Aminothiophenol, a versatile precursor molecule. Due to the presence of a thiol group (-SH), an amino group (-NH2), and an aromatic ring, this compound is an ideal building block for creating highly effective corrosion inhibitors.[1] These functional groups act as adsorption centers on the steel surface, forming a protective barrier against corrosive agents.[2]

Synthesis of this compound-Based Corrosion Inhibitors: The Schiff Base Reaction

A prevalent and efficient method for converting this compound into potent corrosion inhibitors is through its reaction with various aldehydes to form Schiff bases. This condensation reaction creates a new molecule with an imine (-C=N-) bond, enhancing its ability to adsorb onto the metal surface.

A common example is the synthesis of 2-((thiophen-2-ylmethylene)amino)benzenethiol, which has demonstrated significant corrosion inhibition for mild steel in acidic environments.[3][4]

Experimental Protocol: Synthesis of 2-((thiophen-2-ylmethylene)amino)benzenethiol

This protocol is based on the synthesis described in the literature.[3][4]

Materials:

Procedure:

  • Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of thiophene-2-carbaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate (the Schiff base) is then filtered, washed with cold ethanol, and dried under vacuum.

  • The final product can be characterized using techniques such as FT-IR, NMR, and elemental analysis to confirm its structure.[3][4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aldehyde Aldehyde Aldehyde->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Condensation Reaction Heat (Reflux) Heat (Reflux) Heat (Reflux)->Condensation Reaction Schiff Base Corrosion Inhibitor Schiff Base Corrosion Inhibitor Condensation Reaction->Schiff Base Corrosion Inhibitor

Caption: General synthesis of a Schiff base corrosion inhibitor.

Mechanism of Corrosion Inhibition

The corrosion inhibition of steel in acidic media by this compound derivatives, such as Schiff bases, is primarily attributed to their adsorption on the metal surface. This adsorption process forms a protective film that isolates the steel from the corrosive environment.[2][3][4] The mechanism involves several key interactions:

  • Chemisorption: The sulfur and nitrogen heteroatoms in the inhibitor molecule have lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • Physisorption: In acidic solutions, the inhibitor molecules can become protonated, leading to electrostatic interactions with the negatively charged steel surface (due to the adsorption of anions from the acid).

  • Pi-Electron Interactions: The aromatic rings and the C=N bond in the Schiff base contribute a high electron density, which facilitates interaction with the steel surface.

These interactions lead to the formation of a stable, adsorbed layer that blocks the active corrosion sites, thereby inhibiting both anodic and cathodic reactions.[5] This classifies many of these compounds as mixed-type inhibitors.[2][5]

G cluster_inhibitor Inhibitor Molecule cluster_surface Steel Surface cluster_interaction Adsorption Mechanism cluster_result Result Heteroatoms (S, N) Heteroatoms (S, N) Coordinate Bonding Coordinate Bonding Heteroatoms (S, N)->Coordinate Bonding Pi-Electrons (Aromatic Ring, C=N) Pi-Electrons (Aromatic Ring, C=N) Pi-Stacking Pi-Stacking Pi-Electrons (Aromatic Ring, C=N)->Pi-Stacking Fe Atoms Fe Atoms Fe Atoms->Coordinate Bonding Electrostatic Interaction Electrostatic Interaction Fe Atoms->Electrostatic Interaction Protective Film Formation Protective Film Formation Coordinate Bonding->Protective Film Formation Electrostatic Interaction->Protective Film Formation Pi-Stacking->Protective Film Formation Corrosion Inhibition Corrosion Inhibition Protective Film Formation->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by adsorption.

Performance Evaluation of this compound-Based Inhibitors

The effectiveness of synthesized corrosion inhibitors is evaluated through various electrochemical and surface analysis techniques.

Experimental Protocols for Performance Evaluation

1. Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are abraded with different grades of emery paper, washed with distilled water, degreased with acetone, and dried.[6]

  • Procedure:

    • Weigh the prepared steel coupons accurately.

    • Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified time and temperature.[3][4]

    • After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash, dry, and re-weigh.

  • Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:

    • CR = (W_initial - W_final) / (A * t) where W is the weight, A is the area, and t is the time.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

2. Electrochemical Measurements

These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, consisting of a working electrode (the steel sample), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel (B162337) electrode).

  • Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A shift in Ecorr and a decrease in icorr in the presence of the inhibitor indicate its effectiveness.[5]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the steel-solution interface over a range of frequencies. The data is often represented as Nyquist plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor signifies the formation of a protective layer and a reduction in the corrosion rate.[5]

3. Surface Analysis

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the steel coupons before and after immersion in the corrosive medium. In the absence of an inhibitor, the surface typically shows significant damage, while in the presence of an effective inhibitor, a smoother, protected surface is observed.[3][4]

G cluster_experiments Performance Evaluation Start Start Synthesized Inhibitor Synthesized Inhibitor Start->Synthesized Inhibitor Steel Coupon Preparation Steel Coupon Preparation Start->Steel Coupon Preparation Corrosive Medium (e.g., 1M HCl) Corrosive Medium (e.g., 1M HCl) Start->Corrosive Medium (e.g., 1M HCl) Weight Loss Measurement Weight Loss Measurement Synthesized Inhibitor->Weight Loss Measurement Electrochemical Tests (PDP, EIS) Electrochemical Tests (PDP, EIS) Synthesized Inhibitor->Electrochemical Tests (PDP, EIS) Steel Coupon Preparation->Weight Loss Measurement Steel Coupon Preparation->Electrochemical Tests (PDP, EIS) Surface Analysis (SEM) Surface Analysis (SEM) Steel Coupon Preparation->Surface Analysis (SEM) Corrosive Medium (e.g., 1M HCl)->Weight Loss Measurement Corrosive Medium (e.g., 1M HCl)->Electrochemical Tests (PDP, EIS) Data Analysis Data Analysis Weight Loss Measurement->Data Analysis Electrochemical Tests (PDP, EIS)->Data Analysis Surface Analysis (SEM)->Data Analysis Conclusion on Inhibition Efficiency Conclusion on Inhibition Efficiency Data Analysis->Conclusion on Inhibition Efficiency

Caption: Experimental workflow for evaluating corrosion inhibitors.

Quantitative Data Summary

The following tables summarize the performance of this compound-derived corrosion inhibitors based on published data.

Table 1: Inhibition Efficiency of 2-((thiophen-2-ylmethylene)amino)benzenethiol for Mild Steel in 1 M HCl from Weight Loss Measurements [4]

Inhibitor Concentration (mM)Temperature (K)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
0.0 (Blank)303--
0.1303--
0.2303--
0.3303--
0.4303--
0.5303--
0.53130.32-
0.5323--
0.5333--

Data for some fields were not explicitly available in the provided search snippets.

Table 2: Electrochemical Polarization Parameters for a Bis-Schiff Base Amino Acid Corrosion Inhibitor (CBS) on Q235 Steel in 1 M HCl at 303 K [5]

Inhibitor Concentration (mg/L)Ecorr (mV vs. SCE)icorr (µA·cm⁻²)Inhibition Efficiency (%)
0 (Blank)---
50---
100---
150--94.83

Specific values for Ecorr and icorr at different concentrations were not detailed in the snippets.

Conclusion

This compound serves as a highly valuable and versatile platform for the synthesis of effective corrosion inhibitors for steel. The Schiff bases derived from this compound exhibit excellent inhibitive properties, primarily through a mechanism of adsorption that forms a protective barrier on the steel surface. The presence of sulfur, nitrogen, and aromatic systems within their molecular structure is key to their high efficiency. The straightforward synthesis, coupled with their significant performance as demonstrated by various analytical techniques, positions this compound derivatives as a prominent area for future research and development in the field of corrosion science.

References

The Rising Potential of 2-Aminothiophenol in Conductive Polymer Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel organic materials with tailored electronic properties is a cornerstone of modern materials science. Among these, conductive polymers have garnered significant attention for their potential applications in a myriad of fields, including electronics, energy storage, and biomedical devices. 2-Aminothiophenol (B119425) (2-ATP), a bifunctional aromatic compound, is emerging as a promising monomer for the synthesis of conductive polymers with unique characteristics. This technical guide delves into the core aspects of leveraging 2-ATP for the development of conductive polymers, providing an in-depth overview of its synthesis, properties, and the underlying mechanisms governing its conductivity.

Introduction: The Unique Proposition of this compound

This compound's structure, featuring both an amino (-NH2) and a thiol (-SH) group on a benzene (B151609) ring, offers a versatile platform for polymerization. The presence of these two reactive sites allows for the formation of polymers with potentially enhanced electronic and redox properties compared to their single-functional-group counterparts like polyaniline and polythiophene. The interplay between the electron-donating amino group and the sulfur atom in the thiol group can significantly influence the electronic structure and, consequently, the conductivity of the resulting polymer, poly(this compound) (P2AT).

Synthesis of Poly(this compound): Methods and Protocols

The polymerization of this compound can be achieved through several methods, with oxidative polymerization being the most common. The choice of synthesis route is critical as it directly impacts the polymer's structure, molecular weight, and ultimately its conductive properties. Two prominent methods are detailed below.

Chemical Oxidative Polymerization

This method involves the use of a chemical oxidant to induce the polymerization of the 2-ATP monomer. Ammonium (B1175870) persulfate (APS) is a commonly used oxidant in an acidic medium, typically hydrochloric acid (HCl).

Materials:

  • This compound (monomer)

  • Ammonium persulfate (oxidant)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Methanol (B129727)

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Prepare a solution of this compound by dissolving the desired amount of the monomer in 1 M hydrochloric acid. A typical monomer to oxidant molar ratio is 1:2.[1]

  • In a separate beaker, prepare an aqueous solution of ammonium persulfate.

  • While vigorously stirring the monomer solution at room temperature, slowly add the ammonium persulfate solution dropwise.

  • Continue stirring the reaction mixture for approximately 5 hours. A greenish precipitate of poly(this compound) will form.[1]

  • After the reaction is complete, filter the precipitate and wash it thoroughly with deionized water until the filtrate is colorless.

  • Further wash the polymer with methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting greenish powder in a vacuum oven at a controlled temperature to obtain the final product.

Emulsion Polymerization

Emulsion polymerization is an alternative method that can offer better control over the polymerization process and potentially lead to polymers with higher molecular weights and reduced side reactions, such as the oxidation of the thiol group.[2] This method utilizes a surfactant to create an emulsion in which the polymerization occurs.

Materials:

  • This compound (AT)

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas supply

  • Reaction kettle with a stirrer, condenser, and dropping funnel

  • Water bath or heating mantle

Procedure:

  • Set up the reaction kettle and purge with nitrogen gas to create an inert atmosphere.

  • Add the required volumes of HCl solution (0.1–0.4 mol/L) and sodium lauryl sulphate (0.1–0.2 mol/L) to the reaction kettle.[2]

  • Heat the mixture to 50–80 °C while stirring until the SDS is completely dissolved.[2]

  • Slowly drip the this compound monomer (0.05–0.2 mol/L) into the reaction mixture.[2]

  • Prepare a solution of ammonium persulfate (0.1–0.2 mol/L) in HCl and add it dropwise to the reaction system.[2]

  • Continue the reaction for 8–12 hours under a nitrogen atmosphere.[2]

  • After the reaction, cool the mixture and store it in a refrigerator at 5–8 °C for 16–24 hours.[2]

  • Break the emulsion by adding ethanol, which will cause the polymer to precipitate.

  • Filter the polymer and wash it sequentially with deionized water until the filtrate is neutral and then with ethanol until the filtrate is colorless.

  • Dry the final product, a brown ceramic powder of HCl-doped poly(this compound), under vacuum at room temperature.[2]

Data Presentation: Conductivity of Poly(this compound) and Related Polymers

The electrical conductivity is a key parameter for evaluating the potential of a conductive polymer. The following table summarizes the reported conductivity values for poly(this compound) and provides a comparison with its meta-isomer and other well-known conductive polymers.

PolymerSynthesis MethodDopantConductivity (S/cm)Reference
Poly(this compound) Chemical OxidativeHCl~10-4[1]
Poly(m-aminothiophenol) Chemical OxidativeHCl10-5 - 10-4[3]
Poly(m-aminophenol)/ZnO Nanocomposite Chemical OxidativeHClHigher than pure polymer[3]
Polyaniline (PANI) Chemical OxidativeCSA95.8[4]
Polyaniline (PANI) Chemical OxidativeHCl1.8[4]
Polythiophene/Silver Nanoparticle Composite Sol-gel-10-2 - 1[5]

Visualization of Key Processes

To better understand the synthesis and conductive mechanism of poly(this compound), the following diagrams illustrate the experimental workflows and the proposed charge transport mechanism.

Experimental Workflow for Polymerization

G cluster_0 Chemical Oxidative Polymerization cluster_1 Emulsion Polymerization Monomer_sol 2-ATP Monomer in 1M HCl Reaction Mixing and Stirring (5 hours, Room Temp) Monomer_sol->Reaction Oxidant_sol Aqueous APS Solution Oxidant_sol->Reaction Filtration Filtration Reaction->Filtration Washing Washing with DI Water and Methanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product1 Poly(this compound) Powder Drying->Product1 Reagents HCl, SDS, and Water in Reaction Kettle (N2 atm) Heating Heating to 50-80°C Reagents->Heating Monomer_add Addition of 2-ATP Heating->Monomer_add Oxidant_add Addition of APS in HCl Monomer_add->Oxidant_add Polymerization Reaction (8-12 hours) Oxidant_add->Polymerization Cooling Cooling and Refrigeration Polymerization->Cooling Precipitation Precipitation with Ethanol Cooling->Precipitation Filtration2 Filtration and Washing Precipitation->Filtration2 Drying2 Vacuum Drying Filtration2->Drying2 Product2 HCl-doped Poly(this compound) Drying2->Product2

Caption: Experimental workflows for the synthesis of poly(this compound).

Proposed Polymerization Mechanism

G Monomer This compound Monomer Radical Monomer Radical Cation Monomer->Radical Oxidation Oxidant Oxidant (APS) Oxidant->Radical Dimer Dimerization Radical->Dimer Coupling Polymer_Chain Propagating Polymer Chain Dimer->Polymer_Chain Further Oxidation and Coupling Final_Polymer Poly(this compound) Polymer_Chain->Final_Polymer Termination

Caption: Proposed mechanism for the oxidative polymerization of this compound.

Charge Transport Mechanism in Conductive Polymers

The conductivity in polymers like poly(this compound) is generally understood to occur through a charge hopping mechanism. In the doped state, charge carriers (polarons and bipolarons) are created along the polymer backbone. These charge carriers can then "hop" between localized states on adjacent polymer chains.

G cluster_0 Polymer Chain A cluster_1 Polymer Chain B a1 Localized State a2 Polaron a3 Localized State a2->a3 Intrachain Transport b2 Localized State a2->b2 Interchain Hopping b1 Localized State b3 Localized State

Caption: Conceptual diagram of charge hopping in a conductive polymer matrix.

Conclusion and Future Outlook

This compound presents a compelling case for the development of novel conductive polymers. The presence of both amino and thiol functionalities opens up avenues for creating materials with tailored electronic and redox properties. The synthesis of poly(this compound) via both chemical oxidative and emulsion polymerization has been demonstrated, with the latter offering potential advantages in controlling the polymer structure. While the reported conductivity values are still lower than those of highly optimized conductive polymers like doped polyaniline, there is significant room for improvement through doping studies, copolymerization, and the formation of nanocomposites. Further research into the structure-property relationships of P2AT will be crucial in unlocking its full potential for applications in flexible electronics, sensors, and energy storage devices. The detailed protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising class of conductive materials.

References

The Role of 2-Aminothiophenol in the Preparation of Functionalized Quantum Dots: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 2-aminothiophenol (B119425) as a surface functionalizing agent in the preparation of quantum dots (QDs). We will delve into the synthesis protocols, the impact on quantum dot properties, and the potential applications in drug development, offering a comprehensive resource for researchers in the field.

Introduction to Functionalized Quantum Dots

Quantum dots are semiconductor nanocrystals, typically in the size range of 2-10 nanometers, that exhibit quantum mechanical properties.[1][2] Their most notable characteristic is the size-dependent tunability of their fluorescence emission, where smaller dots emit shorter wavelength light (bluer) and larger dots emit longer wavelength light (redder).[3] This, combined with their broad absorption spectra, high quantum yields, and photostability, makes them superior alternatives to traditional organic fluorophores in various applications, including bioimaging, sensing, and diagnostics.[2][4][5]

However, for biomedical applications, pristine quantum dots synthesized in organic solvents require surface modification to ensure biocompatibility, water solubility, and the ability to conjugate with biological molecules.[6][7] This is achieved by capping the quantum dots with ligands that possess functional groups such as thiols, amines, and carboxylic acids.[1][8] These ligands passivate the surface, enhancing quantum yield and stability, and provide anchor points for further bioconjugation.[8][9]

This compound: A Bifunctional Ligand for Quantum Dot Functionalization

This compound is an aromatic compound containing both a thiol (-SH) and an amino (-NH₂) group. This bifunctional nature makes it a compelling candidate for quantum dot functionalization. The thiol group has a strong affinity for the surface of semiconductor nanocrystals, particularly those containing zinc or cadmium, forming a stable coordinative bond.[7][8] Simultaneously, the amino group provides a reactive site for the covalent attachment of other molecules, such as drugs, targeting ligands, or polymers, which is crucial for drug delivery applications.[5][10]

Mechanism of Surface Functionalization

The functionalization of quantum dots with this compound typically involves a ligand exchange process where the original hydrophobic ligands on the quantum dot surface are replaced by this compound. The thiol group acts as a strong anchoring moiety, binding to the metal atoms on the quantum dot surface. This interaction is crucial for the stability and optical properties of the resulting functionalized quantum dots.

G General Mechanism of this compound Functionalization cluster_0 Initial State cluster_1 Functionalization cluster_2 Functionalized State cluster_3 Bioconjugation QD Quantum Dot Core (e.g., CdSe) Shell Shell (e.g., ZnS) QD->Shell Ligand_initial Initial Hydrophobic Ligand (e.g., TOPO) Shell->Ligand_initial Coordinated to surface Functionalized_QD Functionalized Quantum Dot Shell->Functionalized_QD Ligand Exchange ATP This compound ATP->Functionalized_QD Thiol group binds to shell Biomolecule Biomolecule/Drug Functionalized_QD->Biomolecule Amine group enables conjugation Conjugated_QD Bioconjugated Quantum Dot Functionalized_QD->Conjugated_QD Biomolecule->Conjugated_QD

Functionalization and Bioconjugation Pathway.

Experimental Protocols

While specific protocols for the use of this compound with traditional semiconductor quantum dots are not widely documented in the provided search results, a detailed procedure for the synthesis of N and S co-doped carbon dots using this compound highlights its utility.

Synthesis of N and S Co-doped Carbon Dots using this compound

This protocol is adapted from a study on the one-pot hydrothermal synthesis of fluorescent carbon dots.[11]

Materials:

  • Citric acid (CA)

  • This compound (2AT)

  • Deionized water

Procedure:

  • Dissolve citric acid and this compound in deionized water.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specified temperature for a designated period.

  • After the reaction, allow the autoclave to cool to room temperature.

  • The resulting solution contains the N and S co-doped carbon dots.

  • Further purification can be performed through dialysis to remove unreacted precursors.

Quantitative Data on Functionalized Quantum Dots

The properties of quantum dots are significantly influenced by their surface chemistry. The following tables summarize key quantitative data for quantum dots functionalized with thiol- and amine-containing ligands, providing a basis for comparison.

Table 1: Optical Properties of Functionalized Quantum Dots

Quantum Dot TypeFunctionalizing AgentQuantum Yield (QY)Emission Wavelength (nm)Reference
N, S co-doped Carbon DotsCitric Acid & this compound78.6%Blue fluorescence[11]
CdTeMercaptopropionic acid (MPA)--[12]
CdSe/ZnSL-cysteine77%-[13]
CdSe/ZnSDihydrolipoic acid (DHLA)--[14]
CdSe/ZnSAminoPEG30-40%605[15]

Table 2: Physicochemical Properties of Functionalized Quantum Dots

| Quantum Dot Type | Functionalizing Agent | Hydrodynamic Diameter (nm) | Stability | Reference | | :--- | :--- | :--- | :--- | | CdSe/ZnS | AminoPEG | ~11.4 | Stable in a wide pH range |[15] | | CdSe/ZnS | CarboxyPEG | ~11.4 | Stable in a wide pH range |[15] | | CdSe-ZnS | Dithiocarbamates | - | High photostability |[8] |

Applications in Drug Development

The unique properties of this compound-functionalized quantum dots make them promising candidates for various applications in drug development, primarily in drug delivery and bioimaging.[4][5][10][16]

Targeted Drug Delivery

The amine groups on the surface of this compound-functionalized QDs can be used to attach targeting moieties, such as antibodies or peptides, that specifically bind to receptors overexpressed on cancer cells. This allows for the targeted delivery of therapeutic agents directly to the tumor site, minimizing off-target effects and improving therapeutic efficacy.

Theranostics

The inherent fluorescence of quantum dots allows for real-time imaging and tracking of the drug delivery vehicle. This "theranostic" approach, combining therapy and diagnostics, enables researchers to monitor the biodistribution, cellular uptake, and intracellular trafficking of the drug-loaded quantum dots.

G Application of this compound Functionalized QDs in Drug Delivery cluster_0 Functionalized QD cluster_1 Drug Conjugation cluster_2 Systemic Circulation & Targeting cluster_3 Cellular Uptake & Drug Release QD This compound Functionalized QD Drug Therapeutic Drug QD->Drug Covalent linkage via amine group Targeting_Ligand Targeting Ligand (e.g., Antibody) QD->Targeting_Ligand Covalent linkage via amine group QD_Drug_Complex Targeted Drug-QD Complex Drug->QD_Drug_Complex Targeting_Ligand->QD_Drug_Complex Circulation Systemic Circulation QD_Drug_Complex->Circulation Tumor_Cell Tumor Cell Circulation->Tumor_Cell Targeting ligand binds to receptor Uptake Receptor-Mediated Endocytosis Tumor_Cell->Uptake Drug_Release Intracellular Drug Release Uptake->Drug_Release Imaging Fluorescence Imaging Uptake->Imaging Real-time tracking

Workflow for Targeted Drug Delivery and Imaging.

Conclusion

This compound serves as a highly effective bifunctional ligand for the surface modification of quantum dots. Its thiol group provides a robust anchor to the quantum dot surface, ensuring stability, while the amine group offers a versatile handle for the conjugation of biomolecules. Although detailed protocols for its use with semiconductor quantum dots are still emerging, its successful application in the synthesis of high quantum yield carbon dots demonstrates its potential. The unique characteristics of this compound-functionalized quantum dots open up exciting possibilities for the development of advanced platforms for targeted drug delivery and theranostics, offering significant advantages for future pharmaceutical research and development.

References

Methodological & Application

Synthesis of Benzothiazoles from 2-Aminothiophenol: An Application Note and Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of benzothiazoles, a critical scaffold in medicinal chemistry, through the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. Benzothiazole (B30560) derivatives are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Introduction

The synthesis of the benzothiazole core is most commonly achieved through the reaction of this compound with compounds containing a carbonyl or cyano group.[3] This application note details two primary, versatile, and widely adopted methods: condensation with aromatic aldehydes and condensation with carboxylic acids. These protocols offer variations in catalysts and reaction conditions to accommodate different laboratory setups and substrate requirements, with a focus on efficiency and green chemistry principles.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation with Aromatic Aldehydes

This protocol outlines the synthesis of 2-arylbenzothiazoles using an efficient and mild catalytic system of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature.[3][5][6]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂) (6 mmol)

  • Concentrated Hydrochloric acid (HCl) (3 mmol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol.

  • To this stirring solution, add hydrogen peroxide (6 mmol) followed by hydrochloric acid (3 mmol) at room temperature. The optimal molar ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[2][5][6]

  • Continue stirring the reaction mixture at room temperature for the time specified in Table 1 (typically 45-60 minutes).[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. Isolate the solid product by filtration.

  • Wash the isolated product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of 2-Substituted Benzothiazoles via Condensation with Carboxylic Acids

This protocol describes the synthesis of 2-substituted benzothiazoles by direct condensation of this compound with carboxylic acids under microwave irradiation, a method known for its efficiency and short reaction times.[1]

Materials:

  • This compound (1 equiv)

  • Carboxylic acid (1.5 equiv)

  • Microwave reactor

  • Appropriate reaction vessel for microwave synthesis

Procedure:

  • Place this compound (1 equiv) and the selected carboxylic acid (1.5 equiv) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at full power for the time indicated in Table 2 (typically around 20 minutes).[1]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The resulting product is often of sufficient purity and may not require further purification.[1] If necessary, purification can be performed by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various benzothiazole derivatives using the protocols described above, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of 2-Arylbenzothiazoles from this compound and Aromatic Aldehydes using H₂O₂/HCl [5][6]

EntryAldehydeReaction Time (min)Yield (%)
1Benzaldehyde6094
24-Chlorobenzaldehyde4592
34-Methylbenzaldehyde5093
44-Methoxybenzaldehyde5590
54-Nitrobenzaldehyde6085

Table 2: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles from this compound and Carboxylic Acids [1]

EntryCarboxylic AcidReaction Time (min)Yield (%)
1Benzoic acid2092
24-Chlorobenzoic acid2090
34-Methylbenzoic acid2088
44-Methoxybenzoic acid2085
5Cinnamic acid2082

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis of benzothiazoles and a simplified representation of the reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Measure & Combine This compound & Aldehyde/Carboxylic Acid start->reagents add_catalyst Add Catalyst/ Initiate Reaction (e.g., H₂O₂/HCl or MW) reagents->add_catalyst react Stir/Irradiate (Monitor by TLC) add_catalyst->react isolate Isolate Product (Filtration) react->isolate wash Wash with Solvent isolate->wash dry Dry under Vacuum wash->dry end Final Product: Benzothiazole Derivative dry->end

Caption: General experimental workflow for the synthesis of benzothiazoles.

reaction_mechanism reactant1 This compound intermediate1 Schiff Base/ Amide Intermediate reactant1->intermediate1 + reactant2 Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) reactant2->intermediate1 intermediate2 Cyclized Intermediate (Benzothiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzothiazole intermediate2->product Oxidation/ Dehydration

Caption: Simplified reaction mechanism for benzothiazole synthesis.

References

Application Notes and Protocols: Condensation Reaction of 2-Aminothiophenol with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation of 2-aminothiophenol (B119425) with aromatic aldehydes represents a fundamental and versatile method for the synthesis of 2-arylbenzothiazoles. This class of heterocyclic compounds is a cornerstone in medicinal chemistry and materials science due to its wide array of biological activities and valuable photophysical properties.[1][2] 2-Arylbenzothiazoles are recognized for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][2][3][4][5] Their therapeutic potential often stems from their ability to modulate key cellular signaling pathways.[3][6][7][8]

These application notes provide a detailed overview of synthetic protocols for the preparation of 2-arylbenzothiazoles, quantitative data for various catalytic systems, and an exploration of the key signaling pathways implicated in their biological activity.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-arylbenzothiazoles from this compound and aromatic aldehydes under different catalytic conditions.

Table 1: Catalyst-Free and Metal-Free Synthesis of 2-Arylbenzothiazoles

EntryAldehydeCatalyst/ConditionsSolventTimeYield (%)Reference
1BenzaldehydeNone, AirDMSO6 h96[2]
2Various Aromatic AldehydesVisible Light, Air-6 hGood[8][9]
34-ChlorobenzaldehydeH₂O₂/HClEthanol45-60 min94[2][9]
44-NitrobenzaldehydeL-Proline, MicrowaveSolvent-free5 min95[2]
5Aromatic AldehydesUrea Nitrate, GrindstoneSolvent-freeShortHigh to Excellent
6Aromatic AldehydesIodineDMF-Good[10]
7Aromatic AldehydesK₂S₂O₈DMSO/H₂O-38-74

Table 2: Metal-Catalyzed Synthesis of 2-Arylbenzothiazoles

EntryAldehydeCatalyst/ConditionsSolventTimeYield (%)Reference
1Various Aromatic AldehydesZnO NanoparticlesEthanol/Neat2-8 minExcellent[1]
2Various Aromatic AldehydesNano CeO₂Water20-30 min76-96[1]
3Various Aromatic AldehydesZn(OAc)₂·2H₂OSolvent-free30-60 min79-96[2]
4Various Aromatic AldehydesSnP₂O₇-8-35 min87-95
5Aromatic AldehydesCeric Ammonium Nitrate (CAN)/H₂O₂Solvent-free-92-98[7]
6Aromatic AldehydesSilver Oxide (Ag₂O), Microwave-4-8 min92-98[9]
7Aromatic AldehydesFe₃O₄@SiO₂-2-aminothiophenol-Ni nanocomposite--Good[11]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2-Arylbenzothiazoles in DMSO

This protocol offers a straightforward and environmentally benign approach to the synthesis of 2-arylbenzothiazoles.[10]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in DMSO.

  • Stir the reaction mixture open to the air at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzothiazole.

Protocol 2: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles

This method utilizes a simple and efficient catalytic system for the synthesis of 2-arylbenzothiazoles at room temperature.[2][9]

Materials:

  • This compound

  • Aromatic aldehyde

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[2]

  • Stir the reaction mixture for 45-60 minutes.[9]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: L-Proline Catalyzed Synthesis of 2-Arylbenzothiazoles under Microwave Irradiation

This environmentally friendly protocol employs a green catalyst and microwave irradiation for a rapid synthesis.

Materials:

  • This compound

  • Aromatic aldehyde

  • L-Proline

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix this compound (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of L-proline (e.g., 10 mol%).

  • The reaction is typically performed under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 300 W) and for a short duration (typically 3-5 minutes).[4]

  • After cooling, the product can be purified by recrystallization or silica gel column chromatography.

Reaction Mechanism and Workflow

The condensation of this compound with an aromatic aldehyde to form a 2-arylbenzothiazole generally proceeds through a three-stage pathway.[12]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Schiff_Base Schiff Base (Imine) This compound->Schiff_Base Condensation (-H₂O) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff_Base Benzothiazoline Benzothiazoline Intermediate Schiff_Base->Benzothiazoline Intramolecular Cyclization 2-Arylbenzothiazole 2-Arylbenzothiazole Benzothiazoline->2-Arylbenzothiazole Oxidation (-2H) Experimental_Workflow Reactants Mix this compound, Aromatic Aldehyde, and Catalyst (if any) in Solvent Reaction Stir under specified Temperature and Time (e.g., RT, Reflux, Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Anticancer_Signaling cluster_external External Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocation Benzothiazole 2-Arylbenzothiazole Benzothiazole->JAK Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induction Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Gene_Transcription->Apoptosis Inhibition Antimicrobial_Mechanism cluster_drug Drug cluster_bacterial_targets Bacterial Targets cluster_cellular_processes Cellular Processes Benzothiazole 2-Arylbenzothiazole DNA_Gyrase DNA Gyrase Benzothiazole->DNA_Gyrase Inhibition Gac_Rsm Gac/Rsm Two-Component System Benzothiazole->Gac_Rsm Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Virulence_Biofilm Virulence & Biofilm Formation Gac_Rsm->Virulence_Biofilm Bacterial_Death Bacterial Cell Death/ Inhibition of Growth DNA_Replication->Bacterial_Death Leads to Virulence_Biofilm->Bacterial_Death Suppression leads to

References

Microwave-Assisted Synthesis of Benzothiazoles: An Efficient and Rapid Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient synthesis of 2-substituted benzothiazoles via the microwave-assisted condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. Microwave irradiation offers a significant advantage over conventional heating methods by dramatically reducing reaction times, improving yields, and often proceeding under solvent-free or greener solvent conditions. This protocol is designed for ease of use and reproducibility in a laboratory setting.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds possessing a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. Their synthesis is of significant interest in medicinal chemistry and drug discovery. The reaction of this compound with various electrophiles, such as aldehydes, carboxylic acids, and their derivatives, is a fundamental approach to constructing the benzothiazole (B30560) core. Traditional methods often require harsh conditions, long reaction times, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally benign reaction pathways.[1][2][3] This application note details protocols for the microwave-assisted synthesis of benzothiazoles from this compound.

General Reaction Scheme

The core reaction involves the condensation of this compound with a suitable carbonyl-containing substrate, followed by cyclization and oxidation to yield the corresponding 2-substituted benzothiazole.

ReactionScheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product This compound This compound Reaction This compound->Reaction Carbonyl_Compound R-C(=O)-X (Aldehyde, Carboxylic Acid, etc.) Carbonyl_Compound->Reaction Microwave Microwave Irradiation Microwave->Reaction Catalyst Catalyst (optional) Catalyst->Reaction Solvent Solvent (optional) Solvent->Reaction Benzothiazole 2-Substituted Benzothiazole Reaction->Benzothiazole

Caption: General workflow for the microwave-assisted synthesis of benzothiazoles.

Data Presentation: Synthesis of 2-Arylbenzothiazoles from Aldehydes

The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylbenzothiazoles from this compound and substituted aromatic aldehydes under microwave irradiation.

EntryAldehydeCatalystSolventPower (W)Time (min)Yield (%)Reference
1BenzaldehydeL-prolineNone-1599[4]
24-ChlorobenzaldehydeL-prolineNone-1595[4]
34-MethoxybenzaldehydeL-prolineNone-1592[4]
44-NitrobenzaldehydeL-prolineNone-1594[4]
52-HydroxybenzaldehydeNoneEthanol (B145695)--92[2]
63-HydroxybenzaldehydeNoneEthanol--95[2]
74-HydroxybenzaldehydeNoneEthanol--93[2]
8BenzaldehydeCitric AcidNone450595[5]
94-MethylbenzaldehydeCitric AcidNone450694[5]
104-BromobenzaldehydeCitric AcidNone450592[5]
112-NitrobenzaldehydeCitric AcidNone450890[5]
12BenzaldehydeAmberlite IR-120None-5-1095[1]
13VanillinAmberlite IR-120None-5-1094[1]
14BenzaldehydeGlycerolGlycerol180496[1]
154-ChlorobenzaldehydeGlycerolGlycerol180495[1]

Experimental Protocols

Protocol 1: L-Proline Catalyzed Synthesis of 2-Arylbenzothiazoles from Aldehydes (Solvent-Free)

This protocol is based on the work of Wang et al.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • L-proline

  • Microwave reactor

  • Reaction vessel (10 mL)

  • Stirring bar

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and L-proline (0.2 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature of 80°C for 15 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add ethanol to the reaction mixture and stir.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to afford the pure 2-arylbenzothiazole.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, MS).

Protocol 2: Citric Acid Catalyzed Synthesis of 2-Arylbenzothiazoles from Aldehydes (Solvent-Free)

This protocol is adapted from the work of Bhat et al.[5]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Citric acid

  • Microwave oven (domestic or laboratory grade)

  • Beaker or flask

  • Stirring rod

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, mix this compound (1 mmol), the desired aromatic aldehyde (1.2 mmol), and citric acid (5 mol%).

  • Place the beaker in a microwave oven and irradiate at 450 W. Monitor the reaction progress by thin-layer chromatography (TLC) every 30 seconds.

  • Upon completion of the reaction (typically 5-8 minutes), remove the beaker from the microwave and allow it to cool.

  • Add ethanol to the solidified product and triturate to obtain a solid.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure 2-arylbenzothiazole.

  • Confirm the structure and purity of the product by spectroscopic methods.

Protocol 3: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids (Solvent-Free)

This protocol is based on the work of Chakraborti et al.[6]

Materials:

  • This compound

  • Carboxylic acid (aliphatic or aromatic)

  • Domestic microwave oven

  • Beaker or open vessel

  • Stirring rod

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In an open beaker, thoroughly mix this compound (1 equiv) and the carboxylic acid (1.5 equiv).

  • Place the beaker in a domestic microwave oven and irradiate at full power (e.g., 1.35 kW) for 20 minutes.

  • After irradiation, allow the mixture to cool to room temperature.

  • Treat the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any unreacted acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

  • Characterize the final product.

Reaction Mechanism

The proposed reaction mechanism for the formation of benzothiazoles from this compound and an aldehyde involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to the final product.

Mechanism Reactants This compound + Aldehyde SchiffBase Schiff Base Intermediate Reactants->SchiffBase Condensation (-H2O) Cyclized Benzothiazoline Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product 2-Substituted Benzothiazole Cyclized->Product Oxidation (-2H)

Caption: Proposed reaction mechanism for benzothiazole formation.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and often more environmentally friendly alternative to conventional methods for the preparation of benzothiazoles from this compound. The protocols outlined in this document are robust and can be adapted for the synthesis of a diverse library of 2-substituted benzothiazoles, which are valuable scaffolds in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted benzothiazoles, a critical scaffold in medicinal chemistry. The methodologies outlined below utilize 2-aminothiophenol (B119425) as a key starting material and highlight various catalytic systems to achieve high yields and purity.

Introduction

Benzothiazole (B30560) derivatives are a cornerstone in drug discovery and development, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of the benzothiazole core is often achieved through the condensation of this compound with aldehydes, carboxylic acids, or their derivatives.[3][4] One-pot syntheses are particularly advantageous as they offer operational simplicity, reduce waste, and improve overall efficiency. This document details several robust and versatile one-pot protocols for the synthesis of 2-substituted benzothiazoles.

General Reaction Workflow

The one-pot synthesis of 2-substituted benzothiazoles from this compound and an aldehyde generally proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and subsequent oxidation to the final benzothiazole product.

One-Pot Benzothiazole Synthesis Reactants This compound + Aldehyde Mixing Mixing in Solvent/Catalyst Reactants->Mixing 1. Addition Reaction Reaction Vessel (Heating/Stirring) Mixing->Reaction 2. Reaction Initiation Workup Reaction Work-up (Extraction/Filtration) Reaction->Workup 3. Quenching & Isolation Purification Purification (Crystallization/ Chromatography) Workup->Purification 4. Purification Product 2-Substituted Benzothiazole Purification->Product 5. Final Product

Caption: General workflow for the one-pot synthesis of 2-substituted benzothiazoles.

Comparative Data of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the synthesis. The following table summarizes quantitative data for various one-pot methods for the synthesis of 2-phenylbenzothiazole (B1203474) from this compound and benzaldehyde.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free8030 min94[3]
H₂O₂/HClEthanol (B145695)Room Temperature45-60 min85-94[5][6]
[CholineCl][Imidazole]₂Solvent-freeNot specifiedNot specified78[2]
Nanorod-shaped ionogelSolvent-free8010-25 min84-95[5]
SnP₂O₇Not specifiedNot specified8-35 min87-95[6]
Bovine Serum Albumin (BSA)WaterRoom Temperature8 h79-93[7]
Sulfated Tungstate (ST)Solvent-free (Ultrasound)Room TemperatureNot specified90-98[7]
DABCO-based ionic liquidWaterReflux30-50 min85-91[7]

Experimental Protocols

Protocol 1: Zinc Acetate (B1210297) Catalyzed Solvent-Free Synthesis

This protocol describes an environmentally friendly and efficient synthesis of 2-substituted benzothiazoles using zinc acetate as a catalyst under solvent-free conditions.[3]

Materials:

  • This compound (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (5 mol%)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol) and the desired aldehyde (1 mmol).

  • Add Zn(OAc)₂·2H₂O (5 mol%) to the mixture.

  • Heat the reaction mixture at 80°C with stirring for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: Hydrogen Peroxide/Hydrochloric Acid Catalyzed Synthesis in Ethanol

This method utilizes a readily available and inexpensive catalytic system at room temperature.[5][6]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂) (6 mmol)

  • Concentrated Hydrochloric acid (HCl) (3 mmol)

Procedure:

  • Dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol in a round-bottom flask.[1]

  • To this solution, add H₂O₂ (6 mmol) followed by the dropwise addition of HCl (3 mmol) at room temperature with stirring. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[1]

  • Continue stirring at room temperature for 45-60 minutes. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.

Plausible Reaction Mechanism

The formation of 2-substituted benzothiazoles from this compound and aldehydes is proposed to proceed through the following steps:

Reaction Mechanism A This compound + Aldehyde B Imine Intermediate (Schiff Base) A->B Condensation (-H₂O) C 2,3-Dihydrobenzothiazole Intermediate B->C Intramolecular Cyclization D 2-Substituted Benzothiazole C->D Oxidation (-2H)

Caption: Proposed mechanism for the one-pot synthesis of 2-substituted benzothiazoles.

The reaction initiates with the condensation of the amino group of this compound with the carbonyl group of the aldehyde to form an imine intermediate (Schiff base).[3] This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a 2,3-dihydrobenzothiazole intermediate.[3] Finally, oxidation of this intermediate, often facilitated by an oxidizing agent or atmospheric oxygen, yields the stable 2-substituted benzothiazole.[3]

Conclusion

The one-pot synthesis of 2-substituted benzothiazoles from this compound offers a versatile and efficient approach for generating a library of these important heterocyclic compounds. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, with several green and highly effective methods available. The protocols and data presented herein provide a solid foundation for researchers in their synthetic endeavors targeting novel benzothiazole-based therapeutic agents.

References

Application of 2-Aminothiophenol in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 2-aminothiophenol (B119425) as a critical starting material in the synthesis of key pharmaceutical intermediates. The focus is on the synthesis of benzothiazole (B30560) and phenothiazine (B1677639) scaffolds, which are present in a wide array of therapeutic agents.

Introduction

This compound (2-ATP), a bifunctional aromatic compound, is a cornerstone in the synthesis of various heterocyclic systems vital to the pharmaceutical industry.[1] Its unique structure, featuring both an amino and a thiol group ortho to each other on a benzene (B151609) ring, allows for versatile cyclization reactions to form fused heterocyclic compounds.[2] These resulting scaffolds, particularly benzothiazoles and phenothiazines, are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[3][4]

Benzothiazole derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] Similarly, phenothiazines are a well-established class of drugs primarily used as antipsychotic agents, but also demonstrating potential in other therapeutic areas such as oncology and infectious diseases.[7][8][9] The synthesis of these important pharmaceutical intermediates often commences with this compound, making it a crucial building block in drug discovery and development.[1][10]

Synthesis of Pharmaceutical Intermediates from this compound

The primary application of this compound in pharmaceutical synthesis is in the construction of benzothiazole and phenothiazine ring systems.

Benzothiazole Synthesis

The condensation of this compound with various electrophiles, such as aldehydes, carboxylic acids, and ketones, is a fundamental and widely used method for constructing the benzothiazole scaffold.[11][12]

This compound This compound Reaction Condensation/ Cyclization This compound->Reaction Electrophile\n(e.g., Aldehyde, Carboxylic Acid) Electrophile (e.g., Aldehyde, Carboxylic Acid) Electrophile\n(e.g., Aldehyde, Carboxylic Acid)->Reaction 2-Substituted Benzothiazole 2-Substituted Benzothiazole Reaction->2-Substituted Benzothiazole

Caption: General reaction pathway for the synthesis of 2-substituted benzothiazoles from this compound.

Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation with Aromatic Aldehydes

This protocol describes a catalyst-free method for the synthesis of 2-arylbenzothiazoles.[11]

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in DMSO.

    • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with a saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.

Protocol 2: H₂O₂/HCl Mediated Synthesis of 2-Substituted Benzothiazoles

This protocol utilizes a simple and efficient hydrogen peroxide/hydrochloric acid system for the synthesis of 2-substituted benzothiazoles from this compound and aldehydes.[12]

  • Materials:

    • This compound

    • Aldehyde (aromatic or aliphatic)

    • Ethanol

    • 30% Hydrogen peroxide (H₂O₂)

    • Concentrated Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) and the aldehyde (1 mmol) in ethanol.

    • To this solution, add H₂O₂ (6 mmol) and HCl (3 mmol) at room temperature. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[7]

    • Stir the reaction mixture for the required time (typically 45-60 minutes) and monitor by TLC.[12]

    • After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude product, which can be further purified by recrystallization or column chromatography.

ReactantsCatalyst/ConditionsProduct Yield (%)Reference
This compound, Aromatic AldehydesAir/DMSOGood to Excellent[13]
This compound, AldehydesH₂O₂/HCl, Ethanol, RT85-94[12]
This compound, Aromatic Aldehydes[PhI(OH)OTs], O₂, RT80-90[14]
This compound, p-BenzaldehydesCu₂O, DMSO, RT70-90[14]
4-Substituted-2ATP, 2-HydroxybenzaldehydeGlycerol, 110-170 °C62-71[14]
This compound, Aromatic AldehydesCoFe₂O₄@SiO₂@PAF-IL, 70 °C83-91[14]
This compound, N-protected amino acidsMolecular iodine, solvent-free54-98[14]
Phenothiazine Synthesis

Phenothiazines are synthesized through the reaction of this compound or its derivatives with cyclohexanones or through cyclization reactions like the Ullmann condensation and Smiles rearrangement.[15][16]

G This compound This compound Reaction Condensation/ Aromatization This compound->Reaction Cyclohexanone (B45756) Cyclohexanone Cyclohexanone->Reaction Phenothiazine Phenothiazine Reaction->Phenothiazine

Caption: Synthesis of phenothiazine from this compound and cyclohexanone.

Protocol 3: Transition-Metal-Free Synthesis of Phenothiazines from 2-Aminobenzenethiols and Cyclohexanones

This protocol describes a method for the synthesis of phenothiazines using molecular oxygen as a hydrogen acceptor in the absence of a transition metal catalyst.[16][17]

  • Materials:

    • 2-Aminobenzenethiol

    • Cyclohexanone

    • Potassium iodide (KI)

    • (Benzylsulfonyl)benzene

    • Chlorobenzene (B131634)

    • Neutral aluminum oxide for column chromatography

  • Procedure:

    • To a 10 mL reaction tube, add potassium iodide (0.02 mmol) and (benzylsulfonyl)benzene (0.02 mmol).[18]

    • Purge the sealed tube with oxygen three times.

    • Add 2-aminobenzenethiol (0.2 mmol), cyclohexanone (0.3 mmol), and chlorobenzene (0.8 mL) via syringe.[18]

    • Stir the reaction vessel at 140 °C for 24 hours.[18]

    • After cooling to room temperature, remove the volatile components under reduced pressure.

    • Purify the residue by column chromatography on neutral aluminum oxide to afford the desired phenothiazine product.[18]

ReactantsProductYield (%)Reference
2-Aminobenzenethiol, CyclohexanonePhenothiazine71[18]
2-Aminobenzenethiol, 4-Methylcyclohexanone2-Methylphenothiazine83[18]
2-Aminobenzenethiol, 4-Ethylcyclohexanone2-Ethylphenothiazine78[18]
2-Aminobenzenethiol, 4-Pentylcyclohexanone2-Pentylphenothiazine70[18]
2-Amino-5-chlorobenzenethiol, 4-Ethylcyclohexanone2-Chloro-7-ethylphenothiazine76[18]

Biological Significance and Signaling Pathways

The pharmaceutical intermediates synthesized from this compound interact with various biological targets, leading to their therapeutic effects.

Benzothiazole Derivatives

Benzothiazole-based compounds have been shown to target a range of biological pathways implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases.[5][19] For instance, some derivatives act as enzyme inhibitors, targeting kinases such as EGFR, VEGFR, and PI3K, which are crucial in cancer cell signaling.[5]

Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K_AKT_Pathway PI3K/AKT Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_Pathway Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_AKT_Pathway->Cell_Proliferation_Survival Apoptosis Apoptosis Benzothiazole_Derivative Benzothiazole Derivative Benzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibition Benzothiazole_Derivative->PI3K_AKT_Pathway Inhibition

Caption: Inhibition of cancer cell signaling pathways by benzothiazole derivatives.

Phenothiazine Derivatives

Phenothiazines primarily act as dopamine (B1211576) D2 receptor antagonists, which is the basis for their use as antipsychotics.[7][20] By blocking these receptors, they modulate dopaminergic neurotransmission in the brain.[20] Their therapeutic effects extend to other receptor systems as well, including histamine, serotonin, and acetylcholine (B1216132) receptors.[8][9]

Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Postsynaptic_Neuron Postsynaptic Neuron D2_Receptor->Postsynaptic_Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Therapeutic_Effect Antipsychotic Effect Signal_Transduction->Therapeutic_Effect Phenothiazine Phenothiazine Phenothiazine->D2_Receptor Antagonism

Caption: Antagonism of dopamine D2 receptors by phenothiazines.

Conclusion

This compound is an indispensable precursor for the synthesis of a wide range of pharmaceutical intermediates, most notably benzothiazoles and phenothiazines. The straightforward and versatile synthetic routes, coupled with the significant and diverse biological activities of the resulting compounds, underscore the importance of this compound in modern drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Benzothiazole Derivatives through Reaction of 2-Aminothiophenol with Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzothiazole (B30560) derivatives from the reaction of 2-aminothiophenol (B119425) with various ketones. Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and drug development, exhibiting activities such as antimicrobial, anticonvulsant, and antioxidant properties.[1] This guide covers various synthetic strategies, including catalyst-free, microwave-assisted, and metal-catalyzed methods, to provide researchers with a comprehensive resource for synthesizing these valuable compounds.

Overview of Synthetic Strategies

The reaction between this compound and ketones can proceed through several pathways, primarily yielding 2-substituted or 2,2-disubstituted benzothiazoles and benzothiazines. The choice of synthetic route often depends on the desired product, available resources, and scalability. Key strategies include:

  • Catalyst-Free Condensation: A straightforward approach involving the direct reaction of this compound with an excess of a ketone, which also serves as the solvent. This method is advantageous for its simplicity but may require longer reaction times.[2]

  • Microwave-Assisted Synthesis: This modern technique significantly reduces reaction times and can improve yields. Various catalysts can be employed in conjunction with microwave irradiation to enhance reaction efficiency.[3]

  • Copper-Catalyzed Reactions: Copper(II) bromide (CuBr₂) is an effective catalyst for the synthesis of 2-acylbenzothiazoles from aromatic ketones.[1]

  • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and other strong acids can catalyze the condensation and cyclization steps.[4]

Experimental Protocols

This section provides detailed methodologies for the key synthetic approaches.

Protocol 1: Catalyst-Free Synthesis of 2,2-Disubstituted Benzothiazolines

This protocol describes the direct condensation of this compound with a ketone, where the ketone serves as both reactant and solvent.[2][5]

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

  • Add a large excess of the desired ketone (10-20 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess ketone under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,2-disubstituted benzothiazoline.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

This protocol utilizes microwave irradiation to accelerate the reaction, often in the presence of a catalyst.

Materials:

  • This compound

  • Aromatic aldehyde or ketone

  • Catalyst (e.g., Amberlite IR-120 resin, Ag₂O)

  • Ethanol (or solvent-free)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • TLC plates

  • Purification supplies

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired aromatic aldehyde or ketone (1 mmol), and the catalyst (e.g., 100 mg Amberlite IR-120 resin or catalytic amount of Ag₂O).

  • If not solvent-free, add a minimal amount of a suitable solvent like ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-120°C) and power for a short duration (e.g., 4-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel and isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: CuBr₂-Catalyzed Synthesis of 2-Acylbenzothiazoles

This method is particularly useful for the synthesis of 2-acylbenzothiazoles from aromatic ketones.[1]

Materials:

  • This compound

  • Aromatic ketone (e.g., acetophenone)

  • Copper(II) bromide (CuBr₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Purification supplies

Procedure:

  • To a solution of the aromatic ketone (1 mmol) in ethanol, add CuBr₂ (2 mmol).

  • Reflux the mixture for the time required to form the α-bromoketone intermediate (monitor by TLC).

  • Add this compound (1 mmol) to the reaction mixture.

  • Continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove any solids.

  • Evaporate the solvent from the filtrate.

  • Purify the residue by column chromatography to yield the 2-acylbenzothiazole.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various benzothiazole derivatives.

Table 1: Catalyst-Free Reaction of this compound with Ketones

KetoneReaction Time (h)Yield (%)Reference
Various Ketones2 - 2439 - 95[2]

Table 2: Microwave-Assisted Synthesis of Benzothiazoles

Aldehyde/KetoneCatalystTime (min)Yield (%)Reference
Aromatic AldehydesAg₂O4 - 892 - 98[2]
Aromatic AldehydesAcacia concinnaNot specifiedHigh[5]
Hydroxy Aromatic AldehydesNone (in Ethanol)Not specifiedHigh[3]

Table 3: CuBr₂-Catalyzed Synthesis of 2-Acylbenzothiazoles

KetoneSolventTemperatureYield (%)Reference
Aromatic/Heteroaromatic KetonesEthanolRefluxModerate to Good[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Mix this compound, Ketone, and Catalyst (if any) reaction_step Heat (Conventional or Microwave) and Monitor (TLC) reactants->reaction_step workup Cool, Evaporate Solvent, and Isolate Crude Product reaction_step->workup purification Purify by Column Chromatography or Recrystallization workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of benzothiazoles.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminothiophenol This compound imine Imine Intermediate aminothiophenol->imine + Ketone - H₂O ketone Ketone (R-CO-R') ketone->imine cyclized Cyclized Intermediate imine->cyclized Intramolecular Cyclization product Benzothiazole Derivative cyclized->product Oxidation / Elimination

Caption: Proposed reaction mechanism for benzothiazole formation.

References

Application Notes & Protocols: Electrochemical Polymerization of 2-Aminothiophenol for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The electrochemical polymerization of 2-Aminothiophenol (2-ATP), also known as p-aminothiophenol (PATP), yields a conductive and electroactive polymer film, poly(this compound) (PAPT). This polymer has garnered significant interest in the development of electrochemical sensors due to its unique properties. The presence of both thiol (-SH) and amine (-NH2) functional groups allows for versatile applications. The thiol group facilitates strong self-assembly on noble metal electrode surfaces like gold (Au), while the amine group enables electrochemical polymerization, creating a stable, porous, and functional film.[1][2]

PAPT-modified electrodes are excellent platforms for fabricating a wide range of chemical sensors and biosensors.[1][3] The polymer film can enhance the electrode's active surface area and provides functional sites for the immobilization of biorecognition elements or for direct interaction with target analytes. These sensors have been successfully applied in the detection of various substances, including food preservatives like nitrite (B80452), neurotransmitters such as dopamine (B1211576), heavy metal ions, and clinically relevant biomarkers.[2][4][5] The modification of PAPT films with nanomaterials, such as gold nanoparticles (AuNPs), can further amplify the sensor's signal and improve its sensitivity and detection limits.[4][6]

Experimental Workflow: Fabrication of a PAPT-Modified Electrode

The general procedure for creating a sensor based on the electrochemical polymerization of 2-ATP on a gold electrode involves a two-stage process: initial self-assembly of the monomer followed by electropolymerization.

G cluster_workflow Fabrication Workflow A Bare Gold (Au) Electrode B Self-Assembled Monolayer (SAM) Formation of 2-ATP A->B Incubation in 2-ATP solution C Electrochemical Polymerization (Cyclic Voltammetry) B->C Potential Cycling in Electrolyte D PAPT-Modified Electrode C->D Formation of PAPT Film E Analyte Detection (e.g., SWV, DPV) D->E Introduction of Target Analyte

Caption: Workflow for fabricating a poly(this compound) sensor.

Detailed Experimental Protocols

Protocol 1: Electropolymerization on a Gold Electrode for Nitrite Detection

This protocol is adapted from methodologies used for creating sensors for small molecules.[6]

Materials:

  • Working Electrode: Gold (Au) disc electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum (Pt) wire

  • Monomer Solution: 10 mM this compound (2-ATP) in ethanol (B145695)

  • Supporting Electrolyte: 0.5 M HClO₄ solution

  • Phosphate (B84403) Buffer (pH 4.0) for analysis

  • Standard electrochemical cell and potentiostat

Procedure:

  • Electrode Pre-treatment:

    • Polish the bare Au electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Sonciate the electrode sequentially in ethanol and deionized water to remove any adsorbed particles.

    • Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution until a stable voltammogram is achieved.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the cleaned Au electrode in the 10 mM 2-ATP ethanol solution. The thiol (-SH) groups of 2-ATP will self-assemble onto the gold surface.

    • Allow the self-assembly to proceed for a designated time (e.g., 2-4 hours) to ensure a well-ordered monolayer.

  • Electrochemical Polymerization:

    • Transfer the 2-ATP modified Au electrode to an electrochemical cell containing the 0.5 M HClO₄ supporting electrolyte.

    • Connect the three electrodes to the potentiostat.

    • Initiate polymerization using cyclic voltammetry (CV) by sweeping the potential between 0 V and +0.8 V at a scan rate of 50 mV/s for 50 cycles.[6] A decrease in current with each cycle indicates the formation of an insulating or semi-conducting polymer film.[7]

  • Sensor Application (Nitrite Detection):

    • Transfer the PAPT-modified electrode to the analytical cell containing pH 4 phosphate buffer.

    • Add the nitrite sample to the cell.

    • Perform detection using square wave voltammetry (SWV) by scanning the potential from +0.5 V to +1.1 V.[6]

    • The characteristic peak for nitrite oxidation appears around +0.76 V.[6] The peak current is proportional to the nitrite concentration.

Protocol 2: Fabrication of a Molecularly Imprinted PAPT Sensor for Dopamine Detection

This protocol involves creating specific recognition sites within the polymer matrix for enhanced selectivity.[4][7]

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE) modified with gold nanoparticles (AuNPs)

  • Template Molecule: Dopamine (DA)

  • Functional Monomer: this compound (2-ATP)

  • Polymerization Solution: Ethanol and 0.5 M H₂SO₄ (3:1 v/v) containing 2-ATP, HAuCl₄ (for further AuNP deposition if needed), and dopamine.

  • Template Removal Solution: Acidic solution (e.g., 0.1 M HCl)

  • Phosphate Buffered Saline (PBS, pH 7.4) for analysis

Procedure:

  • Electrode Preparation:

    • Prepare an AuNP-modified GCE according to established literature methods to serve as the substrate.

  • Imprinting and Electropolymerization:

    • Prepare the polymerization solution containing the functional monomer (2-ATP) and the template molecule (dopamine). The molar ratio is critical and should be optimized (e.g., 1:4 template to monomer).

    • Immerse the AuNP-modified GCE in the polymerization solution.

    • Initiate electropolymerization using cyclic voltammetry. A decrease in the peak current intensity with each polymerization cycle indicates the formation of the polymer film.[7]

  • Template Removal:

    • After polymerization, immerse the electrode in the template removal solution (e.g., 0.1 M HCl) and cycle the potential or let it soak to extract the dopamine molecules from the polymer matrix.

    • This step creates three-dimensional cavities that are complementary in shape and functionality to the dopamine template.[7]

  • Sensor Application (Dopamine Detection):

    • Place the molecularly imprinted polymer (MIP) sensor in the analytical cell with PBS (pH 7.4).

    • Perform measurements using differential pulse voltammetry (DPV) or cyclic voltammetry (CV).

    • Upon introduction of dopamine, the molecules will rebind to the specific cavities, causing a measurable change in the electrochemical signal.

Sensing Mechanism

The detection principle of PAPT-based sensors relies on the interaction between the target analyte and the polymer film, which modulates the electrochemical signal. For non-imprinted sensors, the analyte may adsorb onto the polymer surface or interact with its functional groups. For molecularly imprinted sensors, the detection is highly specific, as the analyte binds to pre-formed cavities.

G cluster_sensing Analyte Detection Mechanism cluster_before Before Analyte Binding cluster_after After Analyte Binding A PAPT-Modified Electrode B Baseline Electrochemical Signal (e.g., Current, Impedance) A->B Measurement C Analyte binds to PAPT film / cavities D Change in Film Properties (Conductivity, Capacitance) C->D E Modulated Electrochemical Signal D->E Analyte Target Analyte Analyte->C Interaction

Caption: General sensing principle of a PAPT-modified electrode.

Data Presentation: Performance Characteristics

The performance of sensors derived from the electrochemical polymerization of 2-ATP varies depending on the specific fabrication protocol and the target analyte.

Table 1: Summary of Electrochemical Polymerization Parameters for 2-ATP

ParameterProtocol 1 (Nitrite Sensor)[6]Protocol 2 (Dopamine MIP Sensor)[7]
Monomer This compound (p-ATP)This compound (p-ATP)
Substrate Gold (Au) ElectrodeAuNP-Modified Electrode
Technique Cyclic Voltammetry (CV)Cyclic Voltammetry (CV)
Supporting Electrolyte 0.5 M HClO₄Ethanol: 0.5 M H₂SO₄ (3:1 v/v)
Potential Range 0 V to +0.8 VNot specified
Scan Rate 50 mV/sNot specified
Number of Cycles 50Not specified

Table 2: Performance of Various PAPT-Based Electrochemical Sensors

AnalyteSensor ConfigurationLinear RangeLimit of Detection (LOD)Reference
Nitrite Au/PAPT-AuNP0.5–50 mg·L⁻¹0.12 mg·L⁻¹[2][6]
Dopamine AuNP/PAPT (MIP)0.1–100 µM3.5 x 10⁻⁸ M[4]
E. coli O157:H7 PMMA/Poly(2,7-carbazole)-5 x 10⁵ cells/mL[8]
C. jejuni PMMA/Poly(2,7-carbazole)-1 x 10⁵ cells/mL[8]
Adenovirus PMMA/Poly(2,7-carbazole)-1 x 10⁻⁸ mg/mL[8]

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Aminothiophenol-Based Corrosion Inhibitors for Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 2-aminothiophenol-based corrosion inhibitors, which are of significant interest for protecting metallic assets in acidic environments. These compounds are effective due to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structure, which facilitate strong adsorption onto metal surfaces.

Introduction to this compound-Based Corrosion Inhibitors

This compound (B119425) serves as a versatile precursor for the synthesis of a variety of organic compounds, particularly Schiff bases and benzothiazole (B30560) derivatives. These molecules are effective corrosion inhibitors, especially for mild steel in acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Their inhibitory action is attributed to their ability to form a protective film on the metal surface, thus blocking the active sites for corrosion. The efficiency of these inhibitors is influenced by their molecular structure, concentration, and the nature of the acidic medium.

Synthesis Protocols

General Synthesis of Schiff Base Derivatives from this compound

Schiff bases are synthesized through the condensation reaction between a primary amine (this compound) and an aldehyde or ketone.

Protocol:

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a selected aldehyde (e.g., salicylaldehyde, vanillin) in a suitable solvent, such as ethanol (B145695) or methanol.

  • Reaction: Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

  • Reflux: Heat the mixture to reflux for a specified period (typically 2-6 hours), while monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize it from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Synthesis of 2-Substituted Benzothiazoles

Benzothiazole derivatives can be synthesized from this compound and various reagents, including aldehydes or carboxylic acids, often under oxidative conditions.

Protocol:

  • Reactant Mixture: In a round-bottom flask, mix this compound with an equimolar amount of a substituted aldehyde or carboxylic acid in a suitable solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO).

  • Catalyst/Oxidant: Add a catalyst or an oxidizing agent. A variety of catalysts can be used, including environmentally friendly options. For instance, a nature-friendly route utilizes a nanorod-shaped ionogel under solvent-free conditions.[1]

  • Reaction Conditions: Heat the mixture at a specific temperature (e.g., 80°C for the ionogel method) for a designated time (e.g., 10-25 minutes).[1] High-to-excellent yields (84–95%) have been reported with this method.[1]

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified, often by column chromatography, to yield the 2-substituted benzothiazole.

Experimental Protocols for Corrosion Inhibition Studies

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons.

  • Immersion: Immerse the coupons in the acidic solution (e.g., 1 M HCl) with and without different concentrations of the synthesized inhibitor.

  • Exposure: Keep the setup at a constant temperature for a specified duration (e.g., 6-24 hours).

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh them accurately.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where W₁ and W₂ are the weights before and after immersion, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical methods provide insights into the corrosion mechanism and the inhibitor's mode of action. These are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

This technique is used to study the effect of the inhibitor on both anodic and cathodic reactions.

Protocol:

  • Stabilization: Immerse the working electrode in the test solution (acid with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithmic current density versus potential (Tafel plot). Extrapolate the linear Tafel segments to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Inhibition Efficiency Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100, where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor.

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective film.

Protocol:

  • OCP Stabilization: As with potentiodynamic polarization, allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: The obtained impedance data is fitted to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl values in the presence of the inhibitor indicate effective corrosion inhibition.

  • Inhibition Efficiency Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor.

Data Presentation

The quantitative data from various studies on this compound-based corrosion inhibitors are summarized in the tables below for easy comparison.

Table 1: Inhibition Efficiency of this compound Schiff Base Derivatives in 1 M HCl

InhibitorConcentrationTechniqueInhibition Efficiency (%)Reference
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO)0.5 mMWeight Loss, PDP, EIS96.9[2]
bis-Schiff base (BS8)Not SpecifiedEIS98[3]
Nano Co(II) complex of a Schiff baseNot SpecifiedElectrochemical96.60[4]
Nano Cr(III) complex of a Schiff baseNot SpecifiedElectrochemical95.45[4]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl in the Absence and Presence of a Schiff Base Inhibitor (MTIO)

ParameterBlank0.5 mM MTIO
E_corr (mV vs. SCE)-480-465
i_corr (µA/cm²)125038.7
R_ct (Ω cm²)35.41120
C_dl (µF/cm²)15025.8
Source: Adapted from data in reference[2]

Visualizations

Synthesis and Inhibition Workflow

G cluster_synthesis Synthesis of Inhibitor cluster_evaluation Corrosion Inhibition Evaluation This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Reaction Schiff Base Inhibitor Schiff Base Inhibitor Condensation Reaction->Schiff Base Inhibitor Mild Steel Coupon Mild Steel Coupon Schiff Base Inhibitor->Mild Steel Coupon Adsorption Weight Loss Measurement Weight Loss Measurement Schiff Base Inhibitor->Weight Loss Measurement Electrochemical Tests (PDP, EIS) Electrochemical Tests (PDP, EIS) Schiff Base Inhibitor->Electrochemical Tests (PDP, EIS) Mild Steel Coupon->Weight Loss Measurement Mild Steel Coupon->Electrochemical Tests (PDP, EIS) Acidic Medium (e.g., 1 M HCl) Acidic Medium (e.g., 1 M HCl) Acidic Medium (e.g., 1 M HCl)->Weight Loss Measurement Acidic Medium (e.g., 1 M HCl)->Electrochemical Tests (PDP, EIS) Data Analysis Data Analysis Weight Loss Measurement->Data Analysis Electrochemical Tests (PDP, EIS)->Data Analysis Inhibition Efficiency Inhibition Efficiency Data Analysis->Inhibition Efficiency

Caption: Workflow for synthesis and corrosion evaluation.

Corrosion Inhibition Mechanism

G cluster_metal Metal Surface (e.g., Mild Steel) cluster_solution Acidic Solution Fe Fe Fe_ion Fe²⁺ Fe->Fe_ion Anodic Reaction (Oxidation) e H_ion H⁺ H2 H₂ H_ion->H2 Cathodic Reaction (Reduction) Inhibitor Molecule Inhibitor Molecule Inhibitor Molecule->Fe Adsorption (Protective Film Formation)

References

Application Notes & Protocols: Preparation of Poly(2-aminothiophenol) for Conductive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-aminothiophenol) (P2AT), also known as poly(2-aminobenzenethiol), is a conductive polymer that has garnered significant interest due to its unique combination of properties. The presence of both amino (-NH₂) and thiol (-SH) functional groups on the benzene (B151609) ring imparts excellent redox activity, metal-ion chelation capabilities, and environmental stability.[1] These characteristics make P2AT a highly desirable material for a range of applications, including conductive coatings, sensors, corrosion protection, and supercapacitors.[2][3] This document provides detailed protocols for the synthesis of P2AT via chemical and electrochemical methods and summarizes key performance data for related conductive polymer systems.

Synthesis Methodologies

The preparation of P2AT can be broadly categorized into two primary methods: chemical oxidative polymerization and electrochemical polymerization.

  • Chemical Oxidative Polymerization: This solution-based approach involves the use of a chemical oxidant to initiate the polymerization of the This compound (B119425) monomer in an acidic medium.[2][4] This method is suitable for producing bulk quantities of the polymer powder, which can then be dispersed to formulate coatings. Common oxidants include ammonium (B1175870) persulfate (APS), potassium persulfate (K₂S₂O₈), and silver nitrate (B79036) (AgNO₃).[1][2]

  • Electrochemical Polymerization: This technique involves the direct formation of a P2AT film onto a conductive substrate (the working electrode) from a solution containing the monomer.[5] By controlling electrochemical parameters such as potential and current, this method allows for precise control over the thickness, morphology, and adherence of the conductive coating.[6]

Experimental Protocols

3.1 Protocol 1: Chemical Synthesis via Emulsion Polymerization

This protocol describes a method for synthesizing P2AT powder using emulsion polymerization, which can enhance the molecular weight and reduce the oxidation of thiol groups.[1]

Materials:

  • This compound (2-ATP) monomer

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • Ethanol (B145695)

  • Nitrogen gas supply

  • Polymerization tank/reactor with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, add 1 M HCl solution and sodium dodecyl sulfate (SDS) to the polymerization tank.

  • Dissolution: Heat the mixture to 50–80 °C while stirring until the SDS is completely dissolved.

  • Monomer Addition: Slowly add the this compound monomer to the reaction mixture.

  • Initiation of Polymerization: Prepare a solution of ammonium persulfate in 1 M HCl. Add this oxidant solution dropwise to the reaction system to initiate polymerization.

  • Reaction: Continue stirring the reaction mixture for 8–12 hours at the set temperature. A dark green precipitate, indicating polymer formation, should become visible.[2]

  • Curing: After the reaction period, stop heating and stirring. Allow the reaction solution to stand statically in a refrigerator at 5–8 °C for 16–24 hours.[1]

  • Polymer Precipitation: Add ethanol to the solution until the emulsion breaks and the polymer fully precipitates.

  • Purification: Collect the precipitated P2AT polymer by filtration. Wash the polymer thoroughly, first with deionized water and then with ethanol, to remove any unreacted monomer, oxidant, and surfactant.

  • Drying: Dry the purified P2AT powder in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

3.2 Protocol 2: Electrochemical Synthesis for Direct Coating Deposition

This protocol details the formation of a P2AT film directly onto a gold (Au) electrode surface using cyclic voltammetry (CV), a method suitable for sensor fabrication and creating thin, uniform coatings.[5]

Materials & Equipment:

  • This compound (2-ATP) monomer

  • Ethanol

  • Perchloric acid (HClO₄) (e.g., 0.5 M)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode: Gold (Au) disc

  • Counter Electrode: Platinum (Pt) wire

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

Procedure:

  • Electrode Preparation: Polish the Au working electrode to a mirror finish (e.g., using alumina (B75360) slurry), followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Monomer Solution: Prepare a 10 mM solution of this compound in ethanol.[5]

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Place the Au working electrode, Pt counter electrode, and Ag/AgCl reference electrode in the cell. Add the 10 mM 2-ATP monomer solution.

  • Self-Assembly: Allow the Au electrode to remain in the solution for a few minutes. The thiol (-SH) groups of the 2-ATP monomer will self-assemble onto the gold surface.[5]

  • Initial Polymerization: Perform cyclic voltammetry by scanning the potential from 0 V to +1.7 V at a scan rate of 20 mV/s for 20 cycles. This step initiates the polymerization from the amino (-NH₂) groups.[5]

  • Film Growth: Carefully remove the electrode, rinse it with ethanol, and place it in a fresh electrochemical cell containing a monomer-free electrolyte solution (e.g., 0.5 M HClO₄).

  • Polymer Layer Enhancement: Cycle the potential in the range of 0 V to +0.8 V at a scan rate of 50 mV/s for 50 cycles to further grow and stabilize the polymer film.[5]

  • Finalization: After cycling, remove the coated electrode, rinse it gently with deionized water, and allow it to dry in air. The electrode is now coated with a conductive P2AT film.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chemical synthesis of P2AT and its subsequent application as a coating.

G cluster_synthesis Part A: P2AT Chemical Synthesis cluster_coating Part B: Conductive Coating Formulation prep_monomer 1. Prepare Monomer Solution (2-ATP in Acidic Medium) mix 3. Initiate Polymerization (Combine Solutions) prep_monomer->mix prep_oxidant 2. Prepare Oxidant Solution (e.g., APS in Acid) prep_oxidant->mix react 4. Stir Reaction Mixture (8-12 hours) mix->react precipitate 5. Precipitate Polymer (Add Ethanol) react->precipitate purify 6. Purify Product (Filter and Wash) precipitate->purify dry 7. Dry P2AT Powder purify->dry disperse 8. Create Polymer Dispersion (P2AT in Solvent/Matrix) dry->disperse apply 9. Apply to Substrate (e.g., Dip-coating, Spin-coating) disperse->apply cure 10. Dry/Cure Coating apply->cure caption Workflow for P2AT synthesis and coating application.

Caption: Workflow for P2AT synthesis and coating application.

Quantitative Data Summary

Direct conductivity data for pure P2AT is not widely reported in the initial literature survey. The table below summarizes the electrical properties of various conductive polymers and composites to provide a comparative context for researchers.

Polymer SystemSynthesis MethodMeasured ParameterValueReference(s)
Polythiophene (Iodine Doped)Dehydrohalogenation PolymerizationElectrical Conductivity200 S/cm[7]
Poly(3-methylthiophene)Electrochemical PolymerizationElectrical Conductivity2 S/cm[7]
Polyaniline/Nanocellulose CompositeIn situ PolymerizationElectrical Conductivity3.24 x 10⁻¹ S/cm[8]
Polyaniline/Nanocellulose/Polyurethane FilmIn situ Polymerization / Solvent CastingElectrical Conductivity2.14 x 10⁻⁴ S/cm[8]
Ag₂S-Ag₂O-Ag/P2ABT NanocompositePhotopolymerizationSpecific Capacitance (in 1.0 M HCl)92.5 F/g[2]
Bacterial Cellulose/Polypyrrole Film (Pulled)In situ PolymerizationElectrical Conductivity1.92 x 10⁻² S/cm[9]

References

Application Notes and Protocols: Functionalization of Nanoparticles with 2-Aminothiophenol for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with organic ligands is a pivotal strategy for designing advanced catalytic systems. 2-Aminothiophenol (B119425) (2-ATP) is a particularly interesting ligand due to its bifunctional nature, possessing both an amino (-NH2) and a thiol (-SH) group. The thiol group provides a strong anchor to the surface of various metallic nanoparticles, such as gold (Au) and silver (Ag), through covalent bond formation. The amino group, on the other hand, can serve as a coordination site for catalytically active metal ions or as a reactive site for further chemical modifications. This dual functionality allows for the creation of robust and highly tunable nanocatalysts with applications in a wide range of organic transformations.

These application notes provide an overview of the synthesis, functionalization, and catalytic applications of this compound-modified nanoparticles. Detailed protocols for key experimental procedures are included to facilitate the adoption and further development of these promising catalytic materials.

Key Applications

Nanoparticles functionalized with this compound and its derivatives have demonstrated significant potential in various catalytic reactions, including:

  • Cross-Coupling Reactions: The Suzuki coupling reaction, a cornerstone of carbon-carbon bond formation, can be efficiently catalyzed by palladium or copper complexes supported on 2-ATP functionalized nanoparticles.[1][2]

  • Reduction of Nitroaromatics: The conversion of nitroaromatics to their corresponding amines is a crucial industrial process. Nanoparticles functionalized with 2-ATP can serve as effective catalysts for these reductions.

  • Oxidation Reactions: The controlled oxidation of organic substrates is another area where these functionalized nanoparticles show promise.

The high surface area-to-volume ratio of nanoparticles, combined with the specific chemical environment provided by the this compound ligand, can lead to enhanced catalytic activity, selectivity, and stability compared to traditional homogeneous catalysts.

Experimental Protocols

Protocol 1: Synthesis of this compound Functionalized Silver Nanoparticles (AgNPs)

This protocol describes the synthesis of poly(this compound) and its subsequent assembly on silver nanoparticles.[3][4]

Materials:

Procedure:

  • Polymerization of this compound:

    • Prepare an aqueous solution of this compound in hydrochloric acid.

    • Add an aqueous solution of ammonium persulfate as an oxidant to initiate the polymerization.

    • Stir the reaction mixture at room temperature to allow the formation of poly(this compound) (P2ATH).

    • Filter the resulting polymer, wash it with distilled water and methanol, and then dry it.

  • Synthesis of Silver Nanoparticles (AgNPs):

    • Prepare an aqueous solution of silver nitrate.

    • Separately, prepare an aqueous solution of a reducing agent (e.g., sodium borohydride (B1222165) or hydroxylamine) and a stabilizing agent.

    • Add the reducing agent solution dropwise to the silver nitrate solution under vigorous stirring. The formation of AgNPs is indicated by a color change to yellow.[3]

  • Functionalization of AgNPs with P2ATH:

    • Disperse the synthesized P2ATH in DMF.

    • Mix the P2ATH solution with the colloidal AgNPs solution.

    • Stir the mixture continuously for 24 hours.[3]

    • Collect the functionalized nanoparticles by filtration, wash them with ethanol and distilled water, and then dry them under air.[3]

Characterization:

The synthesized P2ATH-AgNPs should be characterized using various techniques to confirm their structure and properties.[3][4] Recommended techniques include:

  • UV-Visible Spectroscopy: To confirm the formation of AgNPs and the assembly of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of P2ATH on the nanoparticle surface.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the AgNPs.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To analyze the size, shape, and morphology of the nanoparticles.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the functionalized nanoparticles.

Protocol 2: Preparation of a this compound-Cu Complex on MCM-41 Support

This protocol outlines the synthesis of a heterogeneous nanocatalyst by immobilizing a this compound-copper complex onto a mesoporous silica (B1680970) (MCM-41) support.[1][2]

Materials:

  • MCM-41 silica

  • 3-Chloropropyltriethoxysilane (CPTEO)

  • This compound (2-ATP)

  • Copper(II) salt (e.g., CuCl2)

  • Toluene (B28343)

  • Ethanol

Procedure:

  • Functionalization of MCM-41 with CPTEO:

    • Activate the MCM-41 by heating to remove adsorbed water.

    • Reflux the activated MCM-41 with a solution of CPTEO in dry toluene to graft the chloropropyl groups onto the silica surface.

    • Filter, wash with toluene and ethanol, and dry the resulting MCM-41-CPTEO.

  • Attachment of this compound:

    • Reflux the MCM-41-CPTEO with a solution of this compound in a suitable solvent to attach the 2-ATP ligand via nucleophilic substitution.

    • Filter, wash, and dry the resulting MCM-41-CPTEO-2-aminothiophenol.

  • Complexation with Copper:

    • Stir the MCM-41-CPTEO-2-aminothiophenol material with a solution of a copper(II) salt in ethanol to form the copper complex.

    • Filter, wash thoroughly with ethanol to remove any unreacted copper salt, and dry the final catalyst (MCM-41-CPTEO-2-aminothiophenol-Cu).

Characterization:

A comprehensive characterization of the synthesized catalyst is crucial to understand its structural integrity and properties.[1]

  • FTIR Spectroscopy: To confirm the successful grafting of the organic moieties and the formation of the complex.

  • XRD: To verify that the mesoporous structure of the MCM-41 support is maintained.

  • BET Surface Area Analysis: To measure the surface area and pore size distribution.

  • Inductively Coupled Plasma (ICP) Spectroscopy: To determine the copper loading on the support.

  • TEM and SEM with Energy-Dispersive X-ray Spectroscopy (EDS): To visualize the morphology and elemental distribution.

Quantitative Data Summary

Nanoparticle SystemNanoparticle SizeCatalytic ApplicationCatalyst LoadingReaction TimeYieldRecyclabilityReference
MCM-41-CPTEO-2-aminothiophenol-CuSub-micron to nanoscaleSuzuki Coupling40 mgShorter periodExcellent6 cycles with minimal loss in activity[1]
Poly(this compound)/AgNPs-Antibacterial against SRB----[3][4]

Visualized Workflows and Diagrams

G cluster_synthesis Synthesis of P2ATH-AgNPs Polymerization Polymerization of 2-ATP Functionalization Functionalization of AgNPs with P2ATH Polymerization->Functionalization AgNP_Synth Synthesis of AgNPs AgNP_Synth->Functionalization Characterization Characterization (UV-Vis, FTIR, XRD, TEM, TGA) Functionalization->Characterization

Caption: Workflow for the synthesis and characterization of P2ATH-AgNPs.

G cluster_catalyst_prep Preparation of MCM-41 Supported Catalyst MCM41_Func Functionalization of MCM-41 with CPTEO ATP_Attach Attachment of this compound MCM41_Func->ATP_Attach Cu_Complex Complexation with Copper(II) ATP_Attach->Cu_Complex Catalyst_Char Catalyst Characterization (FTIR, XRD, BET, ICP, TEM) Cu_Complex->Catalyst_Char

Caption: Preparation of a 2-ATP-Cu complex on an MCM-41 support.

G cluster_catalysis Catalytic Reaction Workflow Reactants Reactants (e.g., Phenylboronic acid, Aryl halide) Reaction Catalytic Reaction (e.g., Suzuki Coupling) Reactants->Reaction Catalyst Nanocatalyst (e.g., MCM-41-2ATP-Cu) Catalyst->Reaction Product_Isolation Product Isolation and Purification Reaction->Product_Isolation Catalyst_Recovery Catalyst Recovery and Recycling Reaction->Catalyst_Recovery Analysis Product Analysis (e.g., GC-MS, NMR) Product_Isolation->Analysis

Caption: General workflow for a catalytic reaction using the nanocatalyst.

References

Application Notes and Protocols: 2-Aminothiophenol in the Synthesis of Fluorescent Probes for Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 2-aminothiophenol (B119425) for the detection of various metal ions. The unique properties of this compound, particularly the presence of both amino and thiol groups, make it a versatile building block for creating highly selective and sensitive chemosensors.

Introduction

Fluorescent probes are indispensable tools in chemical biology and environmental science for the real-time detection and imaging of biologically and environmentally significant ions.[1][2] Probes derived from this compound, often through the formation of Schiff bases, have demonstrated remarkable selectivity and sensitivity for a range of metal ions, including heavy metals like mercury(II) (Hg²⁺) and copper(II) (Cu²⁺), as well as biologically important ions like zinc(II) (Zn²⁺).[3][4] The sensing mechanism of these probes typically relies on processes such as chelation-enhanced fluorescence (CHEF), photo-induced electron transfer (PET), or fluorescence resonance energy transfer (FRET), which are modulated by the binding of the target ion.[1][5]

The synthesis of these probes is often straightforward, involving a one-step condensation reaction between this compound and a suitable aldehyde or ketone, making them accessible for a wide range of research applications.[6]

Signaling Pathways and Experimental Workflow

The general principle behind the use of this compound-based fluorescent probes involves the synthesis of a sensor molecule that exhibits a change in its fluorescence properties upon binding to a specific metal ion. This change can be either a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.

General Signaling Pathway of a this compound-Based Fluorescent Probe This compound This compound Schiff_Base_Probe Schiff Base Probe (Low/No Fluorescence) This compound->Schiff_Base_Probe Condensation Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff_Base_Probe Probe_Ion_Complex Probe-Ion Complex (High Fluorescence) Schiff_Base_Probe->Probe_Ion_Complex Ion Binding (Chelation) Metal_Ion Target Metal Ion (e.g., Zn²⁺, Hg²⁺, Cu²⁺) Metal_Ion->Probe_Ion_Complex

Caption: General synthesis and "turn-on" signaling mechanism of a this compound-based fluorescent probe.

The experimental workflow for utilizing these probes typically involves the synthesis and purification of the probe, followed by its characterization and subsequent use in ion detection assays.

Experimental Workflow for Ion Detection cluster_synthesis Probe Synthesis & Purification cluster_detection Ion Detection Assay Synthesis Synthesis of Schiff Base Probe Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Characterization (NMR, Mass Spec, IR) Purification->Characterization Stock_Solutions Preparation of Stock Solutions (Probe and Metal Ions) Characterization->Stock_Solutions Proceed to Assay Titration Fluorescence Titration Stock_Solutions->Titration Data_Analysis Data Analysis (LOD, Binding Constant) Titration->Data_Analysis

Caption: A typical experimental workflow from probe synthesis to ion detection and data analysis.

Quantitative Data Summary

The following tables summarize the key performance metrics of several this compound-derived fluorescent probes for the detection of various metal ions.

Table 1: Performance of this compound-Based Probes for Zn²⁺ Detection

Probe Name/ReferenceFluorophore CoreDetection Limit (LOD)Binding Stoichiometry (Probe:Ion)Solvent System
Probe LSchiff Base9.53 x 10⁻⁸ M1:1Ethanol (B145695)
DHADC[7][8]Thiophene2.55 µM1:1Not Specified
BIPP[9]Benzothiazole2.36 x 10⁻⁸ M1:1Semi-aqueous
Peptide-based Probe[8]Peptide26.77 nM2:1100% Aqueous

Table 2: Performance of this compound-Based Probes for Hg²⁺ and Other Ions Detection

Probe Name/ReferenceTarget Ion(s)Detection Limit (LOD)Binding Stoichiometry (Probe:Ion)Solvent System
Probe 5[3]Hg²⁺, Cr³⁺6 nM (Hg²⁺), 1.96 nM (Cr³⁺)1:1CH₃CN-H₂O (8:2, v/v)
Sensor L[4]Cu²⁺, Hg²⁺50 nM (Cu²⁺), 180 nM (Hg²⁺)2:1Mixed aqueous
Aminoantipyrine-based[10]Hg²⁺2.23 x 10⁻⁸ MNot SpecifiedDMF

Experimental Protocols

Protocol 1: General Synthesis of a this compound Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a Schiff base fluorescent probe via condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., salicylaldehyde, naphthaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of the chosen aldehyde in absolute ethanol.

  • Addition of this compound: To the stirred solution, add a solution of 1 equivalent of this compound in absolute ethanol dropwise.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Protocol 2: Fluorescence Titration for Metal Ion Detection

This protocol outlines the procedure for evaluating the response of a synthesized fluorescent probe to a target metal ion.

Materials:

  • Synthesized fluorescent probe

  • Stock solutions of various metal ions (e.g., chlorides or nitrates) in a suitable solvent (e.g., deionized water, ethanol)

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile, ethanol, buffered aqueous solution)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same or a miscible solvent.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the lamp to warm up.

    • Set the excitation wavelength (λex) and record the emission spectrum over a desired range. The excitation wavelength is typically determined from the absorption maximum of the probe.

  • Blank Measurement:

    • To a quartz cuvette, add the appropriate volume of solvent to make a final volume of 3 mL.

    • Add a specific aliquot of the probe stock solution (e.g., to achieve a final concentration of 10 µM).

    • Record the fluorescence spectrum of the probe alone (this is the blank or F₀).

  • Titration:

    • To the cuvette containing the probe solution, make sequential additions of small aliquots of the target metal ion stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau or no significant change is observed.

  • Selectivity Study:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with other potentially interfering metal ions at the same concentration as the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

Protocol 3: Determination of the Limit of Detection (LOD)

The limit of detection is a critical parameter for evaluating the sensitivity of a fluorescent probe. It is typically calculated from the fluorescence titration data.

Procedure:

  • Blank Measurements: Record the fluorescence intensity of the probe solution in the absence of the target analyte at least 10 times.

  • Calculate Standard Deviation: Calculate the standard deviation (σ) of the blank measurements.

  • Calibration Curve: Plot the fluorescence intensity as a function of the analyte concentration in the low concentration range.

  • Determine the Slope: Perform a linear regression on the initial part of the calibration curve to determine the slope (k).

  • Calculate LOD: The limit of detection is calculated using the formula: LOD = 3σ / k .[11]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of fluorescent probes for ion detection. The straightforward synthesis, coupled with the high sensitivity and selectivity of the resulting probes, makes them powerful tools for researchers in various scientific disciplines. The protocols provided herein offer a solid foundation for the synthesis, characterization, and application of these important chemosensors.

References

Scalable Synthesis of Benzothiazoles from 2-Aminothiophenol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 2-substituted benzothiazoles, a critical scaffold in medicinal chemistry and material science. The following sections outline various industrially viable methods starting from 2-aminothiophenol (B119425), with a focus on green chemistry principles, catalyst efficiency, and scalability.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 2-substituted benzothiazoles is of significant interest for drug discovery and development. This document details scalable and efficient synthetic routes from this compound and various aldehydes, emphasizing methods suitable for industrial production.

Comparative Data of Synthetic Protocols

The following tables summarize the quantitative data for different scalable methods for the synthesis of 2-substituted benzothiazoles from this compound and aromatic aldehydes.

Table 1: Comparison of Catalytic Systems for Benzothiazole Synthesis

MethodCatalyst SystemSolventTemperature (°C)Reaction TimeYield Range (%)Key Advantages
1H₂O₂/HCl[1][2][3]Ethanol (B145695)Room Temperature45-60 min85-94Simple, fast, excellent yields, easy product isolation.[3]
2SnP₂O₇[1][4]Methanol (B129727) or EthanolReflux8-35 min87-95High yields, very short reaction times, reusable catalyst.[1][4]
3Visible Light (Blue LED)[1][5]Ethyl AcetateRoom Temperature6 hGood to ExcellentMetal-free, uses air as an oxidant, environmentally friendly.[1]
4Zinc Acetate (Zn(OAc)₂·2H₂O)[6]Solvent-free8030-60 min67-96Environmentally friendly, inexpensive, good for various aldehydes.[6]
5Ionic Liquid ([bmim]PF₆) with RuCl₃[3][bmim]PF₆Not specified0.5-6 h43-88Recyclable catalyst and solvent system.[3]
6Microwave Irradiation (Amberlite IR120 resin)[3]Not specified855-10 min88-95Extremely rapid synthesis.[3]

Experimental Protocols

Protocol 1: H₂O₂/HCl Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol describes a highly efficient and rapid synthesis of 2-substituted benzothiazoles at room temperature using a simple catalytic system.[2][3][7]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Hydrogen peroxide (30% w/w)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • To this stirred solution, add hydrogen peroxide (6.0 mmol) followed by the dropwise addition of hydrochloric acid (3.0 mmol) at room temperature.[1][7] The optimal molar ratio of this compound to aldehyde, H₂O₂, and HCl is 1:1:6:3.[1][7]

  • Continue stirring the reaction mixture at room temperature for 45-60 minutes.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. Collect the solid product by filtration.

  • If no precipitate forms, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Heterogeneous Catalysis using Tin(II) Pyrophosphate (SnP₂O₇)

This method employs a reusable heterogeneous catalyst for a green and efficient synthesis of 2-substituted benzothiazoles.[1][4]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Tin(II) Pyrophosphate (SnP₂O₇) catalyst

  • Methanol or Ethanol

Procedure:

  • To a mixture of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol or methanol (15 mL), add a catalytic amount of SnP₂O₇.

  • Reflux the reaction mixture for 8-35 minutes, monitoring the progress by TLC.[4]

  • After completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[1][4]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Visible-Light-Mediated Green Synthesis

This protocol utilizes visible light as a sustainable energy source for the synthesis of benzothiazoles, avoiding the need for metal catalysts.[1][5]

Materials:

  • This compound

  • Substituted aromatic, heteroaromatic, or aliphatic aldehyde

  • Ethyl acetate

  • 12W Blue LED lamp

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 mmol) and the aldehyde (1.2 mmol) in ethyl acetate.

  • Irradiate the reaction mixture with a 12W blue LED lamp under an air atmosphere for 6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel to afford the pure 2-substituted benzothiazole.

Experimental Workflows and Diagrams

The following diagrams illustrate the general workflows for the synthesis and purification of 2-substituted benzothiazoles.

experimental_workflow_1 cluster_synthesis Synthesis cluster_workup Work-up & Purification start Mix this compound & Aldehyde in Ethanol add_reagents Add H₂O₂ and HCl at Room Temperature start->add_reagents stir Stir for 45-60 min add_reagents->stir monitor Monitor by TLC stir->monitor filtration Filter Precipitate monitor->filtration recrystallize Recrystallize filtration->recrystallize product Pure Benzothiazole recrystallize->product

Caption: Workflow for H₂O₂/HCl Catalyzed Synthesis of Benzothiazoles.

experimental_workflow_2 cluster_synthesis Heterogeneous Catalysis cluster_workup Work-up & Purification start Mix this compound, Aldehyde & SnP₂O₇ reflux Reflux for 8-35 min start->reflux cool Cool to RT reflux->cool filter_catalyst Filter to Recover Catalyst cool->filter_catalyst evaporate Evaporate Solvent filter_catalyst->evaporate purify Recrystallize or Column Chromatography evaporate->purify product Pure Benzothiazole purify->product

Caption: Workflow for SnP₂O₇ Catalyzed Synthesis of Benzothiazoles.

signaling_pathway reactant1 This compound intermediate1 Schiff Base Intermediate reactant1->intermediate1 + reactant2 Aldehyde (R-CHO) reactant2->intermediate1 intermediate2 Cyclized Intermediate (Benzothiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Substituted Benzothiazole intermediate2->product Oxidation (-2H)

Caption: General Reaction Pathway for Benzothiazole Formation.

References

Application Notes: The Role of 2-Aminothiophenol in Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminothiophenol (B119425) (also known as 2-mercaptoaniline) is a highly versatile bifunctional organic compound, featuring both an amino (-NH2) and a thiol (-SH) group on a benzene (B151609) ring.[1][2] This unique structure makes it an indispensable building block in the synthesis of a variety of heterocyclic compounds, particularly those used as dyes and functional pigments.[1][3] Its primary applications in colorant chemistry are centered around the preparation of benzothiazole (B30560) derivatives and azo dyes, which exhibit a wide range of colors and are used in textiles, printing, and other industrial applications.[2][4][5]

1. Benzothiazole-Based Dyes and Pigments

The most prominent application of this compound in dye synthesis is as a precursor to the benzothiazole ring system.[2] Benzothiazoles are an important class of heterocyclic compounds that form the core structure of many synthetic dyes.[5] The synthesis typically involves the condensation reaction of this compound with an aldehyde, carboxylic acid, or other carbonyl-containing compound.[6][7] This reaction forms the thiazole (B1198619) ring fused to the benzene ring of the this compound molecule. The specific properties of the resulting dye, such as its color and fastness, can be tuned by varying the substituent on the aldehyde or other reactant.[5] These dyes find use in various industrial applications, including textiles and corrosion inhibition.[5]

Benzothiazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product ATP This compound Condensation Condensation & Oxidative Cyclization ATP->Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Condensation Benzothiazole 2-Substituted Benzothiazole Condensation->Benzothiazole Yields: 65-98%

Caption: General synthesis pathway for 2-substituted benzothiazoles.

2. Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[4] These dyes are synthesized through a two-step process: diazotization and coupling. While many commercial azo dyes are derived from anilines, heterocyclic amines like this compound and its derivatives (such as 2-aminothiophenes) are used to create dyes with high brightness and strong color shades.[8]

The synthesis involves converting the primary amino group of this compound into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.[9] This highly reactive diazonium salt then acts as an electrophile and is coupled with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo dye.[9][10] The resulting color is determined by the specific structures of both the diazo and coupling components.[11]

Azo_Dye_Workflow Start This compound Diazotization Step 1: Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Coupling_Reaction Step 2: Azo Coupling Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Phenol, Aniline) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Product Coupling_Reaction->Azo_Dye

Caption: Experimental workflow for azo dye synthesis.

Quantitative Data Summary

The efficiency of dye synthesis and the properties of the resulting products are critical for research and industrial applications. The following tables summarize quantitative data reported for the synthesis of benzothiazoles and the spectral properties of related azo dyes.

Table 1: Synthesis of 2-Substituted Benzothiazoles from this compound

Catalyst/Method Aldehyde Type Reaction Time Yield (%) Reference
Ultrasonic Probe (Solvent-free) Various Benzaldehydes 20 min 65 - 83 [12]
H₂O₂/HCl Aromatic Aldehydes 45 - 60 min 85 - 94 [5]
Ionic Liquid (Nanoparticles) Aromatic Aldehydes 10 - 25 min 84 - 95 [5]
FeCl₃/Montmorillonite K-10 Aromatic Aldehydes 0.7 - 5 h 33 - 95 [5]

| ZnO Nanoparticles | Various Aldehydes | 30 min | 79 - 91 |[5] |

Table 2: Spectral Properties of Azo Dyes Derived from Related Aminothiophene Precursors Note: These dyes are derived from 2-aminothiophene, a close structural analog of this compound, and illustrate the achievable color range.

Diazo Component Coupling Component Solvent λmax (nm) Observed Color Range Reference
Substituted 2-Aminothiophene 2,3-Dihydroxynaphthalene Various 461 - 555 Red to Violet
Substituted 2-Aminothiophene Resorcinol Various 461 - 555 Red to Violet
2-Aminothiazole Derivative Various Acetone 520 Red
2-Amino-1,3,4-thiadiazole 2-Hydroxynaphthol DMF 515 Brown [11]

| 2-Amino-1,3,4-thiadiazole | Phenol Derivative | DMF | 489 | Brown |[11] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles

This protocol describes an efficient and environmentally friendly method for synthesizing benzothiazole derivatives from this compound and various benzaldehydes using ultrasonic irradiation.[12]

Materials:

Procedure:

  • In a suitable reaction vessel, add this compound (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).

  • Irradiate the mixture directly with an ultrasonic probe for 20 minutes at room temperature. The reaction is performed neat (solvent-free).

  • Upon completion of the reaction (monitored by TLC), the crude product is obtained.

  • Purify the crude product using silica gel column chromatography. A typical eluent system is a mixture of Hexane and Ethyl Acetate (e.g., 9.5:0.5 v/v).[12]

  • Collect the fractions containing the pure product and evaporate the solvent to afford the final 2-substituted benzothiazole. Yields typically range from 65-83%.[12]

Protocol 2: General Synthesis of Azo Dyes via Diazotization and Coupling

This protocol provides a general methodology for the synthesis of an azo dye using this compound as the diazo component and a phenolic compound as the coupling agent.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Component (e.g., 2-naphthol, resorcinol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ice

  • Urea (optional, to remove excess nitrous acid)

Procedure:

Part A: Diazotization

  • Prepare a solution of this compound in dilute hydrochloric acid in a beaker.

  • Cool the beaker in an ice-salt bath to maintain a temperature of 0-5°C. Stir the solution continuously.

  • Prepare a separate aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt.[13]

  • Stir the mixture for an additional 15-30 minutes after the addition is complete. The resulting solution contains the 2-thiophenyl diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5°C.

  • While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution.[4]

  • A brightly colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water to remove any unreacted salts, and dry it.

Logical_Relationship cluster_pathways Synthetic Pathways cluster_products Product Classes ATP This compound (Precursor) Condensation Condensation Reaction (with Aldehydes, etc.) ATP->Condensation Diazotization Diazotization & Coupling (with NaNO2, Couplers) ATP->Diazotization Benzothiazoles Benzothiazole Dyes & Functional Pigments Condensation->Benzothiazoles Azo_Dyes Heterocyclic Azo Dyes Diazotization->Azo_Dyes

Caption: Applications of this compound in dye synthesis.

References

Troubleshooting & Optimization

How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzothiazole (B30560) from 2-aminothiophenol (B119425). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for benzothiazole synthesis from this compound and an aldehyde?

A1: The synthesis generally proceeds through a three-step mechanism. First, the amino group of this compound performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate (an imine). This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon to form a benzothiazoline (B1199338) intermediate. Finally, an oxidation step aromatizes the benzothiazoline ring to yield the 2-substituted benzothiazole.[1][2]

Q2: My reaction yield is consistently low. What are the common causes and how can I troubleshoot them?

A2: Low yields in benzothiazole synthesis can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Cyclization or Inefficient Oxidation: The final step of converting the benzothiazoline intermediate to the aromatic benzothiazole is crucial. If oxidation is inefficient, the reaction can stall.

    • Solution: Ensure an adequate oxidant is present. For many reactions, atmospheric oxygen is sufficient, especially when the reaction is open to the air.[1] In other cases, you may need to add an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or use dimethyl sulfoxide (B87167) (DMSO) which can act as both a solvent and an oxidant.[1][2]

  • Poor Substrate Reactivity: The nature of the second reactant (e.g., aldehyde or carboxylic acid) significantly impacts the yield.

    • Solution: Aromatic aldehydes, particularly those with electron-withdrawing groups, are generally more reactive and result in higher yields than aliphatic aldehydes.[1][2] If you are using a less reactive substrate, consider adjusting the reaction conditions to be more forcing (e.g., higher temperature, longer reaction time, or using a more active catalyst). Microwave-assisted synthesis has also been shown to be effective for less reactive aldehydes.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically affect the outcome.

    • Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol (B145695) and DMSO.[1] However, many modern and high-yielding methods utilize solvent-free conditions, which can also simplify the work-up process.[1][3] The optimal temperature can vary from room temperature to reflux, depending on the specific reactants and catalyst used.[1]

  • Issues with Product Isolation and Purification: The desired product may be difficult to isolate from the reaction mixture.

    • Solution: If your product is soluble in the reaction solvent, try precipitating it by adding a non-solvent like cold water or hexane.[1] If the product remains in solution, extraction with a suitable organic solvent followed by evaporation of the solvent will be necessary.[1] Purification can often be achieved through recrystallization from a solvent like ethanol or through column chromatography.[1]

Q3: Can I use a carboxylic acid instead of an aldehyde?

A3: Yes, carboxylic acids can be condensed with this compound to form 2-substituted benzothiazoles.[2] However, these reactions often require more forcing conditions, such as higher temperatures and the use of a dehydrating agent or a specific catalyst to facilitate the initial amide formation and subsequent cyclization.[2] Yields may sometimes be lower when compared to using the corresponding aldehydes.[1][2]

Q4: What are the advantages of using microwave-assisted synthesis?

A4: Microwave irradiation has been shown to dramatically reduce reaction times and often increase yields in benzothiazole synthesis.[1] This technique is particularly beneficial for reactions involving less reactive substrates, such as aliphatic aldehydes.[2] Additionally, many microwave-assisted protocols are performed under solvent-free conditions, which aligns with the principles of green chemistry.[4]

Troubleshooting Guide: Optimizing Reaction Conditions

To increase the yield of your benzothiazole synthesis, consider the following factors. The tables below summarize quantitative data from various studies to help guide your experimental design.

Choice of Reactant and Catalyst

The combination of the carbonyl compound and the catalyst is a critical determinant of the reaction's success.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzothiazoles from this compound and Aromatic Aldehydes

Catalyst SystemSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temperature45-60 min85-94[4][5]
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free8030-60 min67-96[3]
SnP₂O₇Not specifiedNot specified8-35 min87-95[4][6]
NH₄ClMethanol-WaterRoom Temperature1 hHigh[4][6]
Molecular IodineSolvent-freeNot specified10 minExcellent[4][6]
[PhI(OH)OTs] (Koser's reagent)1,4-DioxaneRoom Temperature15 min80-90[3]
Cu₂O/DMSONot specifiedRoom Temperature3-5 h70-90[3]
Amberlite IR120 Resin (Microwave)Not specified855-10 min88-95[5]
Hydrotalcite (HT)Not specifiedNot specified0.5-3 h91-96[5]

This table presents a selection of catalytic systems. The optimal choice will depend on the specific aldehyde used and available laboratory equipment.

Solvent Selection and Reaction Conditions

While many modern methods are solvent-free, the choice of solvent can still be a key parameter.

Table 2: Influence of Solvent and Energy Source on Yield

Energy SourceSolventKey FeaturesYield Range (%)Reference
Conventional HeatingDMSOCan act as both solvent and oxidant.Good to Excellent[1][4][6]
Conventional HeatingEthanolCommon, readily available solvent.Variable[1]
Conventional HeatingSolvent-freeEnvironmentally friendly, simplifies work-up.67-98[3][4]
Microwave IrradiationSolvent-freeRapid, often higher yields.73-95[4][5]
Visible Light1,4-Dioxane/H₂OMetal-free, mild conditions.up to 88[7]

Experimental Protocols

Here are detailed methodologies for two high-yielding synthesis protocols.

Protocol 1: H₂O₂/HCl Catalyzed Synthesis of 2-Arylbenzothiazoles

This method is advantageous for its use of readily available and inexpensive reagents at room temperature.[4][5]

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1][8] The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[5][8]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1][5]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This "green chemistry" approach offers rapid reaction times and high yields.[4]

Materials:

  • This compound

  • Aldehyde (Aromatic or Aliphatic)

  • A suitable catalyst (e.g., Amberlite IR120 resin or P₄S₁₀ for carboxylic acids)[4][5]

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the aldehyde or carboxylic acid (1.0 mmol), and the catalyst.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature (e.g., 85 °C) for a short duration (typically 3-10 minutes).[4][5][9]

  • Reaction Monitoring: Monitor the reaction to completion using TLC.

  • Work-up and Isolation: After cooling, the product can often be isolated by adding a solvent like ethanol, filtering off the catalyst, and then removing the solvent under reduced pressure. Further purification can be done by recrystallization or column chromatography.

Visual Guides

General Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of benzothiazoles.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants This compound + Aldehyde/Carboxylic Acid Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Reaction Heating / Microwave / Stirring at RT Solvent_Catalyst->Reaction Quench Quench Reaction (e.g., add water) Reaction->Quench Filter Filter Precipitate Quench->Filter Extract Or Extract with Organic Solvent Quench->Extract Crude_Product Crude Product Filter->Crude_Product Evaporate Evaporate Solvent Extract->Evaporate Evaporate->Crude_Product Recrystallize Recrystallization Crude_Product->Recrystallize Column Column Chromatography Crude_Product->Column Pure_Product Pure Benzothiazole Recrystallize->Pure_Product Column->Pure_Product

Caption: A typical experimental workflow for benzothiazole synthesis.

Troubleshooting Logic for Low Yield

This diagram outlines a logical approach to troubleshooting low-yielding reactions.

G Start Low Yield Observed Check_Oxidation Is Oxidation Inefficient? Start->Check_Oxidation Add_Oxidant Add Oxidant (H₂O₂) or Run Open to Air Check_Oxidation->Add_Oxidant Yes Check_Reactivity Is Substrate Unreactive? Check_Oxidation->Check_Reactivity No Success Yield Increased Add_Oxidant->Success Change_Conditions Increase Temp/Time Use Microwave Change Catalyst Check_Reactivity->Change_Conditions Yes Check_Conditions Are Conditions Optimal? Check_Reactivity->Check_Conditions No Change_Conditions->Success Optimize Optimize Catalyst, Solvent, & Temp. Check_Conditions->Optimize No Check_Isolation Isolation Issues? Check_Conditions->Check_Isolation Yes Optimize->Success Improve_Isolation Precipitate w/ Non-solvent Optimize Extraction/ Purification Check_Isolation->Improve_Isolation Yes Check_Isolation->Success No Improve_Isolation->Success

Caption: A decision tree for troubleshooting low benzothiazole yields.

References

Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzothiazoles from 2-aminothiophenol (B119425).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of common impurities.

Question: I am observing a significant amount of a side-product that I suspect is bis(2-aminophenyl) disulfide. What causes this and how can I prevent it?

Answer:

The formation of bis(2-aminophenyl) disulfide is one of the most common issues in this synthesis.

  • Cause : this compound is highly susceptible to oxidative dimerization, a reaction that can occur simply upon exposure to atmospheric oxygen.[1] This can happen to the starting material before the reaction begins or during the synthesis if the conditions are not sufficiently inert.

  • Troubleshooting and Prevention :

    • Inert Atmosphere : Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[2]

    • Degas Solvents : Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.

    • Starting Material Quality : Use fresh, high-quality this compound. If the starting material has been stored for a long time, it may already contain significant amounts of the disulfide.

    • In Situ Reduction : Some protocols utilize a reducing agent, such as NaSH, which can facilitate the reduction of any pre-formed disulfide back to the reactive this compound starting material.[3] Ammonia borane (B79455) has also been used to cleave the S-S bond of the disulfide while participating in the main reaction.[1]

Question: My reaction is incomplete, with significant amounts of unreacted this compound and aldehyde remaining. What are the likely causes and solutions?

Answer:

Incomplete conversion is a common problem that can often be resolved by optimizing reaction parameters.

  • Cause : This issue can stem from several factors, including insufficient reaction time, suboptimal temperature, catalyst inefficiency, or poor stoichiometry.

  • Troubleshooting and Prevention :

    • Reaction Time and Temperature : Gradually increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal duration and temperature.

    • Catalyst Activity : If using a catalyst, ensure it is active and used in the correct molar percentage. Some green chemistry approaches utilize reusable catalysts that may lose activity over several cycles.[4][5][6]

    • Stoichiometry : Verify the molar ratios of your reactants. A 1:1 ratio of this compound to the carbonyl compound is typical, but oxidant and catalyst ratios can be critical. For example, a 1:1:6:3 ratio of this compound:aldehyde:H₂O₂:HCl has been found to be optimal in certain protocols.[2][5]

    • Mixing : Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.

Question: My final product appears to be contaminated with a benzothiazoline (B1199338) intermediate. How can I ensure full conversion to the desired benzothiazole (B30560)?

Answer:

The synthesis often proceeds through a 2,3-dihydrobenzo[d]thiazole (benzothiazoline) intermediate, which must be oxidized to form the final aromatic benzothiazole.[3]

  • Cause : Incomplete oxidation of the benzothiazoline intermediate. This indicates that the oxidant is either depleted, insufficient, or not effective enough under the current reaction conditions.

  • Troubleshooting and Prevention :

    • Sufficient Oxidant : Ensure an adequate amount of the oxidizing agent is present. Many modern syntheses rely on atmospheric oxygen or an inexpensive oxidant like H₂O₂ or DMSO.[4][5][7] If the reaction is run under an inert atmosphere, a specific oxidant must be added.

    • Oxidation Step : Some two-step protocols first form the benzothiazoline and then oxidize it in a separate step using reagents like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel.[3]

    • Extended Reaction Time : Allow for a longer reaction time after the initial condensation to ensure the oxidation step goes to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of benzothiazoles from this compound?

The most frequently encountered impurities are the oxidized starting material, bis(2-aminophenyl) disulfide , unreacted starting materials (This compound and the corresponding aldehyde/carboxylic acid ), and the benzothiazoline intermediate.[1][3]

Q2: How can I effectively purify my final benzothiazole product?

The most common method for purifying 2-substituted benzothiazoles is column chromatography.[8] Recrystallization from a suitable solvent system is also a highly effective technique for obtaining high-purity crystalline products. The choice of solvent will depend on the specific solubility profile of the synthesized benzothiazole derivative.

Q3: Are there "green" synthesis methods that can help minimize impurities and environmental impact?

Yes, significant research has focused on developing environmentally benign methods. These often feature:

  • Green Oxidants : Using air, molecular oxygen (O₂), or hydrogen peroxide (H₂O₂) as the oxidant, with water being the only byproduct.[4][5]

  • Solvent-Free Conditions : Performing the reaction without a solvent, which simplifies workup and reduces waste.[5][6]

  • Reusable Catalysts : Employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles.[4][6]

  • Alternative Energy Sources : Utilizing microwave irradiation or visible light to promote the reaction, often leading to shorter reaction times and higher yields.[5][9]

Data Presentation

Table 1: Summary of Common Impurities and Mitigation Strategies
ImpurityCommon Cause(s)Prevention & Troubleshooting Strategies
Bis(2-aminophenyl) disulfide Oxidation of this compound by atmospheric oxygen.[1]Use fresh starting material; run the reaction under an inert (N₂ or Ar) atmosphere; degas solvents.[2]
Unreacted Starting Materials Suboptimal reaction conditions (time, temperature); inactive catalyst; incorrect stoichiometry.Increase reaction time/temperature; verify catalyst activity and loading; confirm molar ratios of reactants.
Benzothiazoline Intermediate Incomplete oxidation of the cyclized intermediate.[3]Ensure a sufficient supply of oxidant (e.g., air, H₂O₂); increase reaction time for the oxidation step.[5]
Side-products from Aldehyde Self-condensation or other side reactions of the aldehyde starting material.Control reaction temperature; add the aldehyde slowly to the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from an efficient method for synthesizing 2-substituted benzothiazoles at room temperature.[2][5]

Materials:

  • This compound (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (6 mmol)

  • Concentrated Hydrochloric Acid (HCl) (3 mmol)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the selected aromatic aldehyde (1 mmol) in ethanol.

  • Begin stirring the solution at room temperature.

  • Carefully and slowly add hydrogen peroxide (6 mmol), followed by hydrochloric acid (3 mmol) to the mixture. Caution: The addition may be exothermic.

  • Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 45-60 minutes).[8]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water and dry it thoroughly.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of benzothiazole derivatives.

Materials:

  • Crude benzothiazole product

  • Silica gel (60-120 or 230-400 mesh)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297); the ratio must be determined by TLC)

  • Chromatography column

  • Collection tubes/flasks

Procedure:

  • Slurry Preparation : Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing : Carefully pack the chromatography column with the silica slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution : Begin eluting the column with the solvent system. Start with a low polarity mixture and gradually increase the polarity if necessary to move the desired compound down the column.

  • Fraction Collection : Collect the eluting solvent in fractions.

  • Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzothiazole.

Visualizations

Reaction and Impurity Formation Pathway

G cluster_main Main Reaction Pathway cluster_impurity Impurity Formation A This compound C Benzothiazoline Intermediate A->C Condensation Impurity bis(2-aminophenyl) disulfide (Impurity) A->Impurity Oxidation (e.g., Air) B Aldehyde B->C Condensation D 2-Substituted Benzothiazole (Product) C->D Oxidation

Caption: Primary reaction pathway for benzothiazole synthesis and the oxidative formation of the common disulfide impurity.

Troubleshooting Workflow for Benzothiazole Synthesis

G cluster_problems cluster_solutions start Impurity or Low Yield Detected? p1 High Disulfide Impurity start->p1 Yes p2 Unreacted Starting Materials start->p2 Yes p3 Benzothiazoline Intermediate Present start->p3 Yes end_node Pure Product start->end_node No s1 Use Inert Atmosphere Degas Solvents Use Fresh this compound p1->s1 Action s2 Increase Reaction Time/Temp Check Catalyst Activity Verify Stoichiometry p2->s2 Action s3 Ensure Sufficient Oxidant Increase Oxidation Time p3->s3 Action

Caption: A decision tree for troubleshooting common issues in benzothiazole synthesis.

References

Technical Support Center: Preventing Oxidation of 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminothiophenol (B119425). The primary focus is to address and prevent its oxidation during chemical reactions, a common challenge that can lead to reduced yields and the formation of impurities.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and actionable solutions.

Q1: My reaction is yielding a significant amount of a disulfide byproduct. How can I prevent this?

A1: The formation of a disulfide is the primary side reaction when working with this compound and is a direct result of oxidation.[1] To minimize this, a multi-faceted approach is recommended:

  • Inert Atmosphere: The most critical step is to exclude oxygen from your reaction.[1] This can be achieved by working under an inert atmosphere, such as nitrogen or argon.[2] This involves using techniques like a Schlenk line or a glovebox.

  • Degassing Solvents: Solvents can contain dissolved oxygen. It is crucial to degas your solvents before use. Common methods for degassing include sparging with an inert gas, freeze-pump-thaw cycles, or sonication.

  • Fresh or Purified this compound: this compound can oxidize upon storage.[2] It is best to use a fresh bottle or purify older material before use. Purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt, recrystallization, and then regeneration of the free amine.[3]

Q2: My this compound solution has turned yellow/brown. Can I still use it?

A2: The discoloration of this compound is a visual indicator of oxidation.[4] While it might still contain the desired reactant, the colored impurities can interfere with your reaction and complicate purification. It is highly recommended to purify the discolored reagent before use to ensure the reproducibility and success of your experiment.

Q3: I am already using an inert atmosphere, but I am still observing oxidation byproducts. What else can I do?

A3: If oxidation persists despite working under an inert atmosphere, consider the following factors:

  • Reagent Purity: Ensure all other reagents and starting materials are free from oxidizing contaminants.

  • Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation.[5] If your reaction conditions allow, consider running the experiment at a lower temperature.

  • pH of the Reaction Mixture: The stability of this compound can be pH-dependent. In some cases, adjusting the pH can help to minimize oxidation.

  • Addition of Antioxidants or Reducing Agents: In certain applications, the addition of a mild reducing agent or an antioxidant can be beneficial.[1] However, compatibility with your desired reaction must be carefully evaluated.

Q4: Are there any specific catalysts that can help minimize oxidation?

A4: While catalysts are generally used to promote the desired reaction, their choice can indirectly impact the extent of side reactions like oxidation. Some reactions for the synthesis of benzothiazoles from this compound proceed without a catalyst, while many benefit from acidic or metallic catalysts.[1] The catalyst choice is highly dependent on the specific substrates and reaction type. It is important to consult the literature for catalysts that have been shown to be effective for your specific transformation while minimizing side reactions.

Data Presentation

Table 1: Summary of Strategies to Prevent this compound Oxidation

StrategyDescriptionKey Considerations
Inert Atmosphere Perform reactions under nitrogen or argon.Requires specialized equipment like a Schlenk line or glovebox.
Solvent Degassing Remove dissolved oxygen from solvents.Methods include sparging, freeze-pump-thaw, and sonication.
Reagent Purity Use fresh or purified this compound.Older, discolored reagents should be purified before use.
Temperature Control Run reactions at the lowest effective temperature.Higher temperatures can increase the rate of oxidation.
pH Adjustment Optimize the pH of the reaction medium.The stability of this compound can be pH-dependent.
Use of Additives Introduce mild reducing agents or antioxidants.Must be compatible with the desired chemical transformation.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere using a Schlenk line to minimize the oxidation of this compound.

Materials:

  • Schlenk flask and other appropriate glassware

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (Nitrogen or Argon)

  • Degassed solvents

  • This compound (freshly opened or purified)

  • Other reagents for the specific reaction

Procedure:

  • Glassware Preparation: Assemble the reaction glassware (e.g., Schlenk flask with a condenser and addition funnel) and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas.

  • Inerting the System: Connect the assembled glassware to the Schlenk line. Evacuate the system by applying a vacuum and then backfill with the inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Reagent Addition:

    • Solids: Add solid reagents to the flask under a positive flow of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a syringe or cannula through a rubber septum.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This is typically achieved by connecting the top of the condenser to a bubbler.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The work-up procedure should be designed to minimize exposure to air as much as possible until the product is isolated and stable.

Visualizations

Oxidation_Pathway ATP This compound Thiol_Radical Thiyl Radical Intermediate ATP->Thiol_Radical - H+ / - e- Oxidant Oxidizing Agent (e.g., O2) Oxidant->Thiol_Radical Disulfide 2,2'-Disulfanediyldianiline (Disulfide byproduct) Thiol_Radical->Disulfide + Thiyl Radical

Caption: Oxidation pathway of this compound to its disulfide byproduct.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up Purify_ATP Purify this compound (if necessary) Add_Reagents Add Reagents Purify_ATP->Add_Reagents Degas_Solvent Degas Solvent Degas_Solvent->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Add_Reagents Run_Reaction Run Reaction Add_Reagents->Run_Reaction Monitor_Reaction Monitor Reaction (TLC, LC-MS) Run_Reaction->Monitor_Reaction Workup Reaction Work-up Monitor_Reaction->Workup Purify_Product Purify Product Workup->Purify_Product

Caption: A generalized workflow for minimizing oxidation during reactions.

References

Technical Support Center: Optimization of 2-Aminothiophenol and Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol (B119425) with aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common experimental challenges and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of benzothiazole (B30560) derivatives.

Q1: My reaction yield is consistently low, or I am not getting any product. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. Here are the primary areas to investigate:

  • Purity of Starting Materials: this compound is highly susceptible to oxidation, which forms a 2,2'-dithiobis(aniline) disulfide dimer.[1] This impurity is inactive in the desired reaction and reduces the effective concentration of your starting material.

    • Solution: Use freshly purified or distilled this compound.[1] It is also recommended to handle the reagent under an inert atmosphere (e.g., Nitrogen or Argon) and degas your solvent to minimize oxidation.[2]

  • Sub-optimal Catalyst: The choice of catalyst is critical and often depends on the specific substrates.[2] While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts.[2]

    • Solution: If you are not using a catalyst, consider adding one. If your current catalyst is ineffective, consult Table 1 for alternative options that may be better suited for your substrates.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent play a significant role.[2]

    • Solution: If the reaction is sluggish at room temperature, try increasing the temperature to reflux.[2] Microwave-assisted synthesis can also dramatically reduce reaction times and often improve yields.[1][2] Experiment with different solvents, as polarity can influence the reaction rate; in some cases, solvent-free conditions are highly effective.[1][2]

  • Inefficient Oxidation: The final step is the oxidation of the benzothiazolidine intermediate to the aromatic benzothiazole.[1][2] If this step is inefficient, the reaction can stall.

    • Solution: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially when the reaction is left open to the air.[1] In other cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂), often used with an acid like HCl, or using DMSO as both the solvent and oxidant, may be required.[1][3]

  • Purification Losses: The desired product may be lost during workup and purification, especially if it is an oily substance.[2]

    • Solution: Re-evaluate your purification strategy. If recrystallization is ineffective, column chromatography may be necessary.[2] If the product is highly soluble in the workup solvent, try precipitating it by adding a non-solvent, such as cold water or hexane.[1]

Q2: I am observing multiple side products. What are they and how can I minimize their formation?

A2: The formation of side products can complicate purification and reduce the yield of the desired benzothiazole.

  • Primary Side Product: The most common side product arises from the oxidation of this compound to its disulfide dimer.[2]

    • Solution: As mentioned in Q1, handle this compound carefully, use fresh material, and perform the reaction under an inert atmosphere to minimize this side reaction.[2]

  • Uncyclized Intermediates: Another possibility is the formation of imine thiophenol intermediates that fail to cyclize efficiently.[2]

    • Solution: Optimizing the catalyst and reaction temperature can often drive the reaction towards the desired cyclized product.[2]

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium.[2]

  • Solution: To drive the reaction to completion, you can:

    • Increase the Temperature: Many condensation reactions are significantly accelerated by heat.[2]

    • Use Microwave Irradiation: This is a powerful technique for accelerating reactions and can often lead to complete conversion in a fraction of the time required for conventional heating.[2][4]

    • Change the Solvent: Experiment with different solvents to find an optimal medium for your specific substrates.[2]

    • Re-evaluate Your Catalyst: An inefficient catalyst can lead to sluggish reactions. Refer to Table 1 to select a more active catalyst for your system.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of this compound with aldehydes?

A1: The reaction typically proceeds through a three-stage pathway:[2][5]

  • Imine Formation: The amino group of this compound performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate, also known as a Schiff base.[2]

  • Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion, forming a five-membered benzothiazolidine ring.[2]

  • Oxidation: The benzothiazolidine intermediate is finally oxidized to the stable, aromatic 2-substituted benzothiazole product. This final step often occurs in the presence of atmospheric oxygen or another oxidizing agent.[1][2]

Q2: How do I choose the right catalyst for my reaction?

A2: The optimal catalyst is highly dependent on your specific aldehyde substrate and desired reaction conditions (e.g., temperature, solvent, reaction time). A wide variety of catalysts have been successfully employed.

  • Acidic Catalysts: Brønsted or Lewis acids like H₂O₂/HCl, L-proline, and urea (B33335) nitrate (B79036) are common choices.[4][6][7]

  • Metallic Catalysts: Various metals, including Ru(III), Cu(I), and Fe(III), have been used to catalyze the reaction.[6]

  • Heterogeneous Catalysts: Solid-supported catalysts like Amberlite IR120 resin, sulfated tungstate, or ZnO nanoparticles offer advantages such as easy separation and potential for recycling.[2][5]

  • Green Chemistry Approaches: Recent methods utilize visible light with a photocatalyst or solvent-free grinding conditions.[2][5]

Refer to Table 1 for a comparative summary of different catalytic systems.

Q3: Can I use ketones instead of aldehydes in these condensation reactions?

A3: Yes, ketones can be used as substrates, but they are generally less reactive than aldehydes.[1][2] These reactions may require harsher conditions, such as higher temperatures and longer reaction times, and often result in lower yields.[1][6] A common method involves using a large excess of the ketone, which also serves as the reaction solvent, and heating the mixture to reflux.[2]

Q4: How do substituents on the aldehyde and this compound affect the reaction?

A4: The electronic properties of substituents on both reactants can significantly influence reactivity.[2] Generally, aromatic aldehydes containing electron-withdrawing groups (e.g., -NO₂, -CN, halides) tend to be more reactive and can lead to higher yields compared to those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂).[2][6] However, many modern catalytic systems show broad substrate scope and tolerate both types of substituents.[6]

Data Presentation

Table 1: Comparison of Selected Catalytic Systems for Benzothiazole Synthesis

Catalyst SystemSolventTemperatureTimeYield Range (%)Reference(s)
H₂O₂ / HClEthanol (B145695)Room Temp45-60 min85-94%[6][7]
L-ProlineSolvent-free (MW)Microwave5-10 minGood to Moderate[4]
Urea NitrateSolvent-freeRoom Temp5-15 min84-90%
RuCl₃[bmim]PF₆ (Ionic Liquid)80-100 °C0.5-6 h43-88%[6]
ZnO NanoparticlesSolvent-free (Grinding)Room Temp~30 minGood to Excellent[2]
Sulfated TungstateSolvent-free (Ultrasound)Room Temp10-20 min90-98%[5]
Eosin Y (Photocatalyst)AcetonitrileRoom Temp24-36 h70-92%[5]
None (Air/DMSO as oxidant)DMSO100 °C2-12 hGood to Excellent[3]

Table 2: Conventional Heating vs. Microwave Irradiation

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time Hours to daysMinutes[1][2]
Energy Efficiency Lower (bulk heating)Higher (direct molecular heating)[4]
Yield Often lowerOften higher[1][4]
Side Reactions More prevalent due to longer heatingOften reduced[2]

Experimental Protocols

Protocol 1: General Synthesis using H₂O₂/HCl Catalyst [7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (~6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (~3.0 mmol). The optimal molar ratio is 1:1:6:3 (this compound:aldehyde:H₂O₂:HCl).[7]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis using L-Proline [4][8]

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and L-proline (0.3 mmol, 30 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-15 minutes.

  • Reaction Monitoring: After cooling, check for the completion of the reaction by TLC.

  • Work-up and Isolation: Add ethyl acetate (B1210297) to the reaction mixture and filter to remove the catalyst. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Protocol 3: Mechanochemical Solvent-Free Synthesis using ZnO Nanoparticles [2]

  • Reaction Setup: To a mortar, add this compound (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).

  • Grinding: Grind the mixture using a pestle at room temperature for approximately 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC by periodically taking a small sample and dissolving it in a suitable solvent (e.g., ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete, add ethyl acetate to the mixture and filter to remove the catalyst. The filtrate can be concentrated and the crude product purified by recrystallization or column chromatography.

Visualizations

G General Experimental Workflow reagents Prepare/Purify This compound & Aldehyde setup Reaction Setup (Solvent, Catalyst, Temp) reagents->setup monitor Monitor Reaction (TLC, GC, LC-MS) setup->monitor monitor->setup Incomplete workup Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete purify Purify Product (Recrystallization, Chromatography) workup->purify characterize Characterize Product (NMR, MS, m.p.) purify->characterize

Caption: A generalized workflow for optimizing condensation reactions.

G Troubleshooting Decision Tree start Low Yield or No Product? check_sm Are Starting Materials Pure? (2-AT Oxidation) start->check_sm Yes check_cond Are Reaction Conditions Optimal? (Temp, Time, Solvent) check_sm->check_cond Yes sol_sm Use Fresh/Purified 2-AT Run under Inert Atmosphere check_sm->sol_sm No check_cat Is the Catalyst Effective? check_cond->check_cat Yes sol_cond Increase Temperature Use Microwave Change Solvent check_cond->sol_cond No check_ox Is Oxidation Step Efficient? check_cat->check_ox Yes sol_cat Try Different Catalyst (See Table 1) check_cat->sol_cat No sol_ox Ensure O₂ Access Add Oxidant (e.g., H₂O₂) check_ox->sol_ox No

Caption: A decision tree for troubleshooting low reaction yields.

G Reaction Mechanism Pathway cluster_reactants Reactants at This compound imine Imine Intermediate (Schiff Base) at->imine ald Aldehyde (R-CHO) ald->imine btd Benzothiazolidine Intermediate imine->btd Intramolecular Cyclization product 2-Substituted Benzothiazole btd->product Oxidation (-2H)

Caption: The three key stages of benzothiazole formation.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Aminothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminothiophenol (B119425) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues leading to low conversion rates and to offer practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction has a very low yield or is not proceeding to completion. What are the common causes?

Low or no product yield is a frequent challenge. A systematic approach to troubleshooting is recommended. The primary factors to investigate are the quality of the this compound, the reaction conditions, and the choice of catalyst.

  • Oxidation of this compound: this compound is highly susceptible to oxidation, which can lead to the formation of disulfide byproducts, reducing the availability of the starting material for the desired reaction.[1] Impure or discolored this compound is a common indicator of oxidation.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. Some reactions require elevated temperatures (reflux), while others can proceed at room temperature.[1]

  • Inefficient Catalyst: The choice of catalyst is often crucial and dependent on the specific substrates.[1] A catalyst that is effective for one reaction may not be for another.

Q2: I'm observing a significant amount of side products. How can I identify and minimize them?

The most common side product in reactions involving this compound is the disulfide formed from its oxidation.[1] To minimize this, it is crucial to use fresh or purified this compound and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] Degassing the solvent before use can also be beneficial. In some cases, the addition of a mild reducing agent can help prevent oxidation.

Another potential issue is the formation of imine thiophenol intermediates that do not cyclize efficiently.[1] Optimizing the catalyst and reaction temperature can often drive the reaction towards the desired product.

Q3: How do I choose the right catalyst for my reaction?

Catalyst selection is critical and depends on the nature of your reactants.

  • For condensations with aldehydes or ketones: Acidic catalysts are often beneficial.[1] Options range from Brønsted acids to solid acid catalysts like Amberlite IR-120 resin.[1] Metal-based catalysts such as ZnO nanoparticles and RuCl₃ have also been shown to be highly effective.[1]

  • For "green" or environmentally friendly methods: Reusable heterogeneous catalysts like ZnO nanoparticles, resins, and supported ionic liquids are excellent choices.[1]

Q4: My starting materials are not fully consumed, even after extended reaction times. What should I do?

Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached an unfavorable equilibrium.[1] To address this, you can:

  • Increase the Temperature: Many condensation reactions are accelerated by heating.[1] If the reaction is being run at room temperature, consider heating it to reflux.

  • Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and drive reactions to completion.[1]

  • Change the Catalyst: The current catalyst may not be active enough.[1] Refer to the catalyst selection guide (Q3) and the data tables below to choose a more active catalyst for your system.

Data Presentation: Comparison of Catalysts and Conditions

The following tables summarize quantitative data from various studies on this compound reactions, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Comparison of Catalysts for the Condensation of this compound with Aldehydes

CatalystSolventTemperature (°C)TimeYield (%)Reference
None (neat)NoneRoom Temp30 min~90[1]
ZnO NanoparticlesNoneRoom Temp30 min79-91[3]
Amberlite IR-120MicrowaveVariesVariesHigh[1]
RuCl₃VariesVariesVaries43-88[3]
H₂O₂/HClEthanolRoom Temp45-60 min85-94[3]
Urea NitrateNoneVariesVaries84-90[3]
FeCl₃/Montmorillonite K-10UltrasoundVaries0.7-5 h33-95[3]
Ag₂OMicrowave804-8 min92-98[3]

Table 2: Influence of Substituents on Aldehydes on Reaction Yield

Substituent on AldehydeGeneral Trend on YieldNotesReference
Electron-withdrawing groups (EWG)Generally higher yieldsCan enhance the electrophilicity of the carbonyl carbon.[1][3]
Electron-donating groups (EDG)Generally lower yieldsMay require more forcing conditions or a more active catalyst.[1][3]
Steric HindranceCan decrease reaction rate and yieldBulky groups near the reaction center can impede the reaction.[1]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Condensation with Aldehydes under Conventional Heating
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and the desired aldehyde (1.0 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of a Brønsted acid or a specific heterogeneous catalyst as per Table 1).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[4]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., Amberlite IR-120 resin, 100 mg).[1]

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature and time. These parameters may require optimization.

  • Work-up: After cooling, the reaction mixture can be worked up as described in Protocol 1.[1]

Protocol 3: Solvent-Free Reaction
  • Reaction Setup: In a mortar and pestle, combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a solid catalyst (e.g., ZnO nanoparticles, 5 mol%).[1]

  • Grinding: Grind the mixture at room temperature for the specified time (e.g., 30 minutes), monitoring the reaction by TLC.[1]

  • Isolation: After the reaction is complete, the product can often be isolated by simple washing with a suitable solvent to remove the catalyst and any unreacted starting materials.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting and performing this compound reactions.

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Check Purity of this compound start->check_purity oxidized Is it discolored or old? check_purity->oxidized purify Purify by distillation or use fresh reagent oxidized->purify Yes not_oxidized Purity is high oxidized->not_oxidized No check_conditions Review Reaction Conditions purify->check_conditions not_oxidized->check_conditions conditions_ok Are temperature and time optimal? check_conditions->conditions_ok optimize_conditions Increase temperature, time, or use microwave conditions_ok->optimize_conditions No conditions_not_ok Conditions are appropriate conditions_ok->conditions_not_ok Yes success Improved Conversion Rate optimize_conditions->success check_catalyst Evaluate Catalyst conditions_not_ok->check_catalyst catalyst_ok Is the catalyst appropriate and active? check_catalyst->catalyst_ok change_catalyst Screen different catalysts (see Table 1) catalyst_ok->change_catalyst No catalyst_ok->success Yes change_catalyst->success Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 2_ATP This compound Imine_Formation Imine Thiophenol Intermediate 2_ATP->Imine_Formation Oxidation Oxidation (Side Reaction) 2_ATP->Oxidation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Catalyst Catalyst Catalyst->Imine_Formation Solvent Solvent (or Solvent-free) Temperature Temperature/Microwave Cyclization Cyclization Imine_Formation->Cyclization Product Benzothiazole Product Cyclization->Product Disulfide Disulfide Byproduct Oxidation->Disulfide Experimental_Workflow start Start Experiment setup Combine Reactants, Solvent, and Catalyst start->setup reaction Apply Reaction Conditions (Heating/Microwave/Grinding) setup->reaction monitor Monitor Progress by TLC reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Work-up (Cooling, Filtration/Extraction) complete->workup Yes purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Technical Support Center: Purification of Benzothiazoles Synthesized from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of benzothiazoles synthesized from 2-aminothiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of benzothiazoles from this compound?

A1: Common impurities can depend on the specific synthetic route, but often include unreacted this compound, the aldehyde or carboxylic acid starting material, and byproducts from side reactions.[1][2] In syntheses using oxidizing agents, over-oxidation can lead to the formation of sulfoxides or sulfones. If the reaction is incomplete, starting materials will remain in the crude product.[1]

Q2: What are the primary purification techniques for benzothiazoles?

A2: The most common and effective purification techniques for benzothiazoles are recrystallization, column chromatography, and acid-base extraction.[2][3] The choice of method depends on the nature of the benzothiazole (B30560) derivative and the impurities present.

Q3: How do I choose the best purification method for my benzothiazole derivative?

A3: The choice of purification method depends on the physical and chemical properties of your compound and the impurities.

  • Recrystallization is ideal for solid products with thermally stable properties and when a suitable solvent is found that dissolves the compound well at high temperatures and poorly at low temperatures.[4]

  • Column chromatography is a versatile technique for separating complex mixtures, especially when impurities have similar polarities to the product.[3][5]

  • Acid-base extraction is highly effective for separating basic benzothiazoles from neutral or acidic impurities.[3][6]

Q4: My final benzothiazole product is colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.[3][4] The crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is heated briefly. The hot solution is then filtered to remove the charcoal, which adsorbs the colored impurities.[3][4] It is important to use a minimal amount of charcoal to avoid adsorbing the desired product, which would lower the overall yield.[3]

Troubleshooting Guides

Low Yield

Problem: The isolated yield of the purified benzothiazole is lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction to completion using Thin Layer Chromatography (TLC) to ensure all starting materials are consumed.[1]
Side Product Formation Optimize reaction conditions such as temperature and reaction time to minimize the formation of byproducts.[1][2]
Product Loss During Workup Ensure proper phase separation during extractions. When recrystallizing, avoid using an excessive amount of solvent and ensure the solution is saturated.[4] The mother liquor from recrystallization can be concentrated to recover more product.[4]
Product Adsorption When using activated charcoal for decolorization, use the minimum amount necessary as it can adsorb the desired product.[3][4]
Persistent Impurities After Purification

Problem: The benzothiazole product is still impure after a single purification step, as indicated by techniques like NMR or melting point analysis.

Possible Cause Troubleshooting Suggestion
Co-crystallization of Impurities If recrystallization is ineffective, the impurities may have similar solubility profiles to the product. A second recrystallization from a different solvent system may be effective. Alternatively, employ a different purification technique like column chromatography.
Inadequate Separation in Chromatography The chosen eluent system in column chromatography may not be optimal. Use TLC to screen for a solvent system that provides better separation between the product and impurities.[5]
Formation of Emulsions During Extraction During acid-base extraction, vigorous shaking can lead to emulsions. Allow the mixture to stand or add a small amount of brine to break the emulsion.

Experimental Protocols

Recrystallization

This protocol is a general guideline for the recrystallization of solid benzothiazole derivatives.

  • Solvent Selection: Choose a solvent in which the benzothiazole is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents include ethanol, methanol, water, or mixtures thereof.[3][4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude benzothiazole until it is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[3][4]

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[3]

G cluster_workflow Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B Add Activated Charcoal (Optional for Color) A->B If solution is colored D Cool Filtrate Slowly to Room Temperature A->D If solution is not colored C Hot Filtration B->C C->D E Cool in Ice Bath D->E F Vacuum Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Purified Crystals G->H

Caption: Workflow for the recrystallization of benzothiazoles.

Acid-Base Extraction

This protocol is for the purification of basic benzothiazoles from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.[3]

  • Acidic Wash: Add a 1 M aqueous solution of a strong acid (e.g., HCl) to the separatory funnel. The basic benzothiazole will be protonated and move to the aqueous layer. Shake the funnel vigorously, venting frequently.[3]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. The neutral and acidic impurities will remain in the organic layer.[3]

  • Repeat Extraction: Repeat the extraction of the organic layer with the acidic solution to ensure complete transfer of the benzothiazole.[3]

  • Basification: To recover the free benzothiazole base, neutralize the combined aqueous layers with a suitable base (e.g., NaOH, NaHCO₃) until the solution is basic. The benzothiazole will precipitate out or can be extracted back into an organic solvent.

  • Isolation: If the product precipitates, collect it by filtration. If it is extracted, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

G cluster_workflow Acid-Base Extraction Workflow A Dissolve Crude Product in Organic Solvent B Wash with Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Contains Protonated Benzothiazole) C->D E Organic Layer (Contains Neutral/Acidic Impurities) C->E F Neutralize Aqueous Layer with Base D->F G Isolate Purified Benzothiazole (Filtration or Extraction) F->G

Caption: Workflow for the acid-base extraction of benzothiazoles.

Column Chromatography

This is a general procedure for purifying benzothiazoles using silica (B1680970) gel column chromatography.

  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase.[5] Select an appropriate eluent system (mobile phase) based on the polarity of the benzothiazole derivative, often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[5] Use TLC to determine the optimal solvent ratio for good separation.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column, collecting fractions. The compounds will separate based on their affinity for the silica gel, with less polar compounds eluting first.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified benzothiazole.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

G cluster_workflow Column Chromatography Workflow A Select Eluent System using TLC B Pack Column with Silica Gel Slurry A->B C Load Crude Product B->C D Elute with Solvent and Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: Workflow for column chromatography purification.

References

Minimizing side reactions in the synthesis of 2-substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-substituted benzothiazoles, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-substituted benzothiazoles, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the common causes?

A1: Low or no yield is a frequent issue stemming from several factors:

  • Inadequate Reaction Conditions: The outcome is highly dependent on solvent, temperature, and catalyst choice. Some reactions require elevated temperatures, while others proceed at room temperature.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2]

  • Oxidation of 2-Aminothiophenol (B119425): Your primary starting material, this compound, is highly susceptible to oxidation, forming a disulfide byproduct.[1] This reduces the amount of starting material available for the desired reaction. Always use fresh or purified this compound and consider degassing your solvent or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Sub-optimal Catalyst: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from acidic (e.g., H₂O₂/HCl) or metallic catalysts (e.g., ZnO nanoparticles).[1][3][4] If you are not using a catalyst, consider adding one. If you are, it may not be the most effective for your specific substrates.[1]

  • Substituent Effects: The electronic properties of substituents on your starting materials can influence reactivity. For example, electron-withdrawing groups on the aldehyde can sometimes lead to higher yields, while electron-donating groups might require different catalytic systems to achieve good results.[1][5]

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The most common side product is the disulfide dimer formed from the oxidation of this compound.

  • Primary Side Product - Bis(2-aminophenyl) disulfide: This is formed by the oxidation of the thiol group on this compound.

    • Solution: To minimize this, it is crucial to handle this compound carefully. Use fresh or recently purified material, and perform the reaction under an inert atmosphere (e.g., N₂ or Ar).[1] The addition of a mild reducing agent or an antioxidant can also be beneficial in certain cases.[1]

  • Incomplete Cyclization: You may be forming imine thiophenol intermediates that are not cyclizing efficiently.

    • Solution: Optimizing the catalyst and reaction temperature can often drive the reaction towards the desired benzothiazole (B30560) product.[1]

  • Over-oxidation: In reactions that use an explicit oxidant, the benzothiazole product itself can be susceptible to further oxidation or even ring-opening.[6][7]

    • Solution: Carefully adjust and optimize the concentration of the oxidant. For instance, in systems using H₂O₂, finding the optimal ratio is crucial to prevent side reactions.[6]

Q3: My reaction appears clean by TLC, but the product is difficult to purify. What are the most effective purification strategies?

A3: Purification can be challenging due to similar polarities of the product and any unreacted starting materials or byproducts.[8]

  • Recrystallization: This is a good first step if your product is a solid. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[3] Common solvents include ethanol, methanol, and benzene.[3]

  • Column Chromatography: This is the most common method for separating compounds with similar polarities. Silica gel is the typical stationary phase, with a mobile phase consisting of a solvent mixture like hexane (B92381) and ethyl acetate.[2][3] The optimal solvent system should be determined first by thin-layer chromatography (TLC).[3]

  • Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step before chromatography.[8]

Q4: Are there "green" synthesis methods available to reduce environmental impact and minimize side reactions?

A4: Yes, several green chemistry approaches have been developed.

  • Solvent-Free Synthesis: Many protocols now utilize solvent-free conditions, often assisted by microwave or ultrasonic irradiation.[2][9] This minimizes waste and can dramatically shorten reaction times.[2]

  • Use of Reusable Catalysts: Employing heterogeneous catalysts, such as ZnO nanoparticles or polymer-supported resins, allows for easy recovery and reuse, which reduces waste and cost.[5][8]

  • Water as a Solvent: Some methods have been developed that successfully use water as the reaction solvent, making the process cheaper and more environmentally friendly.[10][11]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes various catalytic systems and their performance in the synthesis of 2-substituted benzothiazoles from this compound and aldehydes.

Catalyst SystemSolventTemperatureTimeYield (%)Reference(s)
H₂O₂/HClEthanolRoom Temp1 h85-94[3][4]
L-prolineSolvent-free (Microwave)-5-10 min82-95[3]
Amberlite IR120 ResinSolvent-free (Microwave)85 °C5-10 min88-95[1][5]
ZnO NanoparticlesSolvent-free (Grinding)Room Temp~30 minHigh[1]
Zn(OAc)₂·2H₂O (5 mol%)Solvent-free80 °C30-60 min67-96[12]
Nano CeO₂ (5 mol%)WaterRoom Temp20-30 min76-96[5]
Acetic AcidEthanolReflux-Varies[8]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[4]

  • To a solution of the appropriate aldehyde (1 mmol) in ethanol, add this compound (1 mmol).

  • To this mixture, add a catalytic amount of HCl followed by the dropwise addition of H₂O₂ (6 mmol). A 1:1:6:3 ratio of this compound:aldehyde:H₂O₂:HCl is often optimal.[5]

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, isolate the product using standard workup procedures, which may include extraction and subsequent purification by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR120 Resin[1]

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 85 °C) for 5-10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Filter to remove the resin catalyst.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: Solvent-Free Synthesis using ZnO Nanoparticles[1]

  • In a mortar, add this compound (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).

  • Grind the mixture vigorously at room temperature for approximately 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add an organic solvent to dissolve the product.

  • Filter the mixture to separate the catalyst.

  • Wash the residue with the same solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be purified.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis start Start mix Mix Reagents: - this compound - Aldehyde/Ketone - Catalyst & Solvent start->mix react Apply Reaction Conditions (Heat / Stir / Irradiate) mix->react monitor Monitor Progress (TLC) react->monitor monitor->react Incomplete workup Isolate Crude Product (Extraction, Filtration) monitor->workup Complete purify Purify Product (Chromatography, Recrystallization) workup->purify char Characterize Product (NMR, MS, etc.) purify->char end End char->end

Caption: General experimental workflow for the synthesis of 2-substituted benzothiazoles.

side_reaction_mechanism cluster_main Desired Reaction Pathway cluster_side Major Side Reaction ATP1 This compound Int Schiff Base Intermediate ATP1->Int Ald Aldehyde Ald->Int Prod 2-Substituted Benzothiazole Int->Prod Intramolecular Cyclization ATP2 2 x this compound SideProd Bis(2-aminophenyl) disulfide (Dimer Impurity) ATP2->SideProd Ox Oxidant (e.g., Air O₂) Ox->SideProd

Caption: The primary side reaction is the oxidative dimerization of this compound.

troubleshooting_tree start Low Yield or Multiple Side Products? side_products Major impurity is a disulfide dimer? start->side_products Yes low_yield Reaction not proceeding? start->low_yield Yes purification Difficulty with purification? start->purification No, but... inert_atm Solution: - Use fresh this compound - Run under inert atmosphere (N₂/Ar) - Degas solvent side_products->inert_atm check_catalyst Optimize Catalyst: - Add an acid/base/metal catalyst - Screen different catalysts low_yield->check_catalyst check_conditions Optimize Conditions: - Vary temperature - Change solvent - Consider microwave/ultrasound low_yield->check_conditions purify_strat Solution: - Attempt acid/base extraction - Optimize column chromatography - Test various recrystallization solvents purification->purify_strat

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Overcoming Solubility Challenges of 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, handling 2-Aminothiophenol can present significant solubility challenges that may impede reaction efficiency and product yield. This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these issues effectively.

Troubleshooting Guide & FAQs

This section addresses common questions and problems encountered during the dissolution and reaction of this compound.

FAQs

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an oily solid that is generally soluble in organic solvents and basic aqueous solutions.[1][2] Its solubility in neutral water is limited but can be enhanced in acidic conditions due to the protonation of the amino group, forming a more soluble salt.[1]

Q2: My this compound has darkened in color. Will this affect its solubility and reactivity?

A2: Yes, this compound is sensitive to air and light and can oxidize to form a disulfide dimer (2,2'-dithiobis(aniline)), which appears as a yellow precipitate.[3] This impurity is less soluble and will not participate in most desired reactions, leading to lower yields. It is crucial to use fresh or purified this compound and handle it under an inert atmosphere.[4]

Q3: I am observing the precipitation of my material during the reaction. What are the likely causes?

A3: Precipitation during a reaction can be due to several factors:

  • Solvent Choice: The reaction solvent may not be optimal for keeping all reactants, intermediates, and products in solution.

  • Temperature Changes: A decrease in temperature can reduce the solubility of the components.

  • Change in Polarity: The polarity of the reaction mixture might be changing as the reaction progresses, leading to the precipitation of less soluble species.

  • Product Insolubility: The desired product itself might be insoluble in the reaction medium.

Troubleshooting Common Solubility Issues

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Initially Poor solvent choice.Select a more suitable solvent based on the provided solubility data. Polar aprotic solvents like DMSO and DMF are often effective.
Low-quality or oxidized starting material.Use freshly purified this compound. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Precipitation Upon Addition of Other Reagents Change in the overall polarity of the reaction mixture.Consider using a co-solvent system to maintain solubility. For instance, if the primary solvent is non-polar, adding a small amount of a polar aprotic solvent in which this compound is highly soluble can help.
Reaction of this compound to form a less soluble intermediate or product.If the product is known to be insoluble, this may be unavoidable. However, if an intermediate is precipitating, consider adjusting the reaction temperature or using a solvent system that better solubilizes the intermediate.
Low Reaction Yield Attributed to Poor Solubility Incomplete dissolution of this compound, leading to a lower effective concentration.Ensure complete dissolution before proceeding with the reaction. This may involve gentle heating or sonication.
Precipitation of reactants or catalysts.Confirm the solubility of all reaction components in the chosen solvent system at the reaction temperature.

Data Presentation: Solubility of this compound

Solvent Class Solvent Qualitative Solubility Notes
Alcohols Methanol, EthanolSoluble[1][5][6]Good choice for many reactions.
Polar Aprotic DMSO, DMFSoluble[7]Excellent solvents for dissolving this compound, often used as co-solvents.
Ethers Diethyl EtherSoluble
Halogenated Dichloromethane, ChloroformSoluble[1]
Aromatic Benzene, Toluene (B28343) (BTX)Mixes freely[5][6]
Ketones AcetoneSoluble[1]
Water WaterLow solubility[2]Solubility increases in basic[2] and acidic[1] conditions.

Experimental Protocols

Here are detailed methodologies for key experiments related to improving the solubility of this compound.

Protocol 1: Dissolution in an Organic Solvent Using a Co-Solvent System

This protocol is useful when the primary reaction solvent is a poor solvent for this compound.

  • Primary Solvent Selection: Choose the primary solvent based on the reaction requirements (e.g., toluene for a Dean-Stark reaction).

  • Co-Solvent Selection: Select a co-solvent in which this compound is highly soluble, such as DMSO or DMF.

  • Dissolution: In a separate flask, dissolve the required amount of this compound in a minimal amount of the co-solvent (e.g., 1-5% of the total reaction volume).

  • Addition: Slowly add the this compound/co-solvent solution to the primary reaction solvent containing the other reagents, with vigorous stirring.

  • Observation: Monitor for any signs of precipitation. If cloudiness occurs, a slight increase in the amount of co-solvent or gentle warming may be necessary.

Protocol 2: pH-Mediated Dissolution in Aqueous Media

This protocol is suitable for reactions conducted in aqueous or semi-aqueous solutions.

  • Suspension: Suspend the desired amount of this compound in the aqueous reaction medium.

  • pH Adjustment (Acidic): For reactions compatible with acidic conditions, slowly add a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH. This compound should dissolve as the pH drops below its pKa (for the amine group), typically around pH 4-5.[1]

  • pH Adjustment (Basic): For reactions compatible with basic conditions, slowly add a dilute base (e.g., 1 M NaOH) dropwise. The thiol group will be deprotonated, forming a more soluble thiophenolate salt.[2]

  • Reaction Initiation: Once the this compound is fully dissolved, proceed with the addition of other reagents.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Troubleshooting Solubility Issues

G start Start: Solubility Issue with this compound solvent_check Is the solvent appropriate? start->solvent_check purity_check Is the starting material pure? solvent_check->purity_check Yes change_solvent Select a better solvent (e.g., DMSO, Ethanol) solvent_check->change_solvent No purify_material Purify this compound (e.g., distillation) purity_check->purify_material No ph_adjustment Is the reaction in aqueous media? purity_check->ph_adjustment Yes end Solubility Issue Resolved change_solvent->end use_cosolvent Use a co-solvent system use_cosolvent->end inert_atmosphere Use inert atmosphere purify_material->inert_atmosphere inert_atmosphere->end ph_adjustment->use_cosolvent No adjust_ph Adjust pH (acidic or basic) ph_adjustment->adjust_ph Yes adjust_ph->end

Caption: A decision tree for troubleshooting solubility issues.

Diagram 2: Experimental Workflow for Co-Solvent Dissolution

G start Start: Dissolve this compound select_solvents Select Primary and Co-solvents start->select_solvents dissolve_atp Dissolve this compound in minimal co-solvent select_solvents->dissolve_atp prepare_main_reaction Prepare main reaction mixture in primary solvent select_solvents->prepare_main_reaction add_solution Slowly add 2-ATP/co-solvent solution to main mixture dissolve_atp->add_solution prepare_main_reaction->add_solution observe Observe for precipitation add_solution->observe proceed Proceed with reaction observe->proceed

Caption: Workflow for using a co-solvent to dissolve this compound.

References

Technical Support Center: Influence of Temperature on 2-Aminothiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-Aminothiophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to temperature and to provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. How can temperature be a factor?

A1: Low yields in this compound condensations can stem from several factors where temperature plays a critical role.[1]

  • Insufficient Temperature: Many condensation reactions require heat to proceed at an optimal rate. If you are running the reaction at room temperature, and the conversion is low, increasing the temperature or even heating to reflux may be necessary to accelerate the reaction.[1]

  • Sub-optimal Catalyst Activity: The efficiency of many catalysts is temperature-dependent. The chosen catalyst may require a specific temperature range to be effective.

  • Side Reactions at High Temperatures: Conversely, excessively high temperatures (e.g., 110–220 °C) can lead to the degradation of starting materials or the formation of unwanted byproducts, which can limit the generalization of the condensation.[2]

  • Oxidation of this compound: this compound is susceptible to oxidation, forming a disulfide byproduct (2,2'-dithiobis(aniline)) that is unreactive in the desired condensation.[3] While this is primarily a concern of air exposure, high temperatures can sometimes accelerate oxidative processes.

Solution: Systematically optimize the reaction temperature. Start at room temperature and gradually increase the heat, monitoring the reaction progress by Thin Layer Chromatography (TLC). For some reactions, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][4]

Q2: I am observing significant side product formation. How can I minimize this by adjusting the temperature?

A2: The primary side product often arises from the oxidation of this compound.[1] While performing the reaction under an inert atmosphere (Nitrogen or Argon) is the primary solution, temperature can influence the rates of competing reactions.[3]

  • If side reactions increase at higher temperatures: Your desired reaction may be favored at a lower temperature. Try running the reaction at room temperature or even cooling it slightly below ambient.

  • If the desired reaction is too slow at lower temperatures: A modest increase in temperature might be necessary. It's a balance between accelerating the desired reaction and minimizing the formation of byproducts.

Q3: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion suggests the reaction is either too slow or has reached an unfavorable equilibrium. Increasing the temperature is a primary troubleshooting step.[1] Many condensation reactions are significantly accelerated by heat.[1] If you are performing the reaction at room temperature, try heating it to reflux.[4] For reactions involving less reactive ketones instead of aldehydes, higher temperatures are often required.[4]

Q4: My reaction fails to start. How can temperature help?

A4: If there is no discernible reaction at room temperature, gentle heating can be used to initiate the reaction. A slight increase in temperature can often overcome the activation energy barrier. Some specific protocols require heating to temperatures between 80°C and 175°C to proceed effectively.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound reactions?

A1: There is no single optimal temperature; it is highly dependent on the specific reactants, catalyst, and solvent system used.[3] Reactions have been successfully carried out at a wide range of temperatures, from room temperature to over 220°C.[2][5] For example, some green synthetic protocols utilize room temperature with specific catalysts, while others require heating in glycerol (B35011) at 110-175°C.[2]

Q2: How does temperature generally affect the reaction rate?

A2: In general, increasing the temperature increases the rate of reaction for the condensation of this compound with carbonyl compounds. However, the relationship is not always linear, and excessive heat can lead to negative outcomes.

Q3: Can high temperatures be detrimental to the reaction?

A3: Yes. While heating is often necessary, very high temperatures can lead to several issues, including:

  • Decomposition of reactants or products.

  • Increased formation of undesirable side products.[2]

  • For reactions involving CO2, higher temperatures can decrease the solubility of the gas, potentially reducing the yield.[6] These harsh conditions can limit the general applicability of a method, depending on the stability of the starting materials.[2][7]

Q4: Are there "green" or environmentally friendly methods that utilize specific temperature conditions?

A4: Yes, many modern, environmentally friendly methods focus on optimizing temperature. These include:

  • Room Temperature Syntheses: Several protocols have been developed that proceed efficiently at room temperature, often aided by highly active catalysts like sulfated tungstate, Koser's reagent, or rice husk activated carbon.[2][5]

  • Solvent-Free Reactions: Many solvent-free methods are conducted at elevated temperatures (e.g., 70-80°C) for short durations to achieve high yields rapidly.[2]

  • Microwave Irradiation: This technique uses microwave heating to dramatically reduce reaction times from hours to minutes, often at temperatures around 85°C, and is considered a green chemistry approach.[4][8]

Data Presentation

Table 1: Influence of Temperature on this compound Reactions with Aldehydes

Catalyst SystemSolventTemperature (°C)TimeYield Range (%)Reference(s)
Sulfated TungstateSolvent-free (Ultrasound)Room Temperature15-20 min90-98[2]
Laccase/DDQAqueous MediaRoom Temperature1 h65-98[2]
Cu₂O/DMSOStirringRoom Temperature3-5 h70-90[2]
H₂O₂/HClEthanolRoom Temperature1 hExcellent[5]
Bi₂O₃ NPsNot Specified601-2 h75-95[4]
CoFe₂O₄@SiO₂@PAF-ILSolvent-free7010 min83-91[2]
Zn(OAc)₂·2H₂OSolvent-free8030-60 min67-96[2]
Amberlite IR120 ResinMicrowave855-10 min88-95[4]
Phosphonium acidic ILNot Specified12025-90 min75-92[4]
None (with Ketones)Excess KetoneReflux2-24 h39-95[4]
GlycerolGlycerol160-17530-60 min70-80[2]

Table 2: Influence of Temperature on this compound Reactions with Carboxylic Acids & Derivatives

ReactantCatalyst/MediumTemperature (°C)TimeYield Range (%)Reference(s)
N-protected amino acidsMolecular Iodine (Solvent-free)Not Specified (Trituration)20-25 min54-98[2]
Fatty AcidsP₄S₁₀ (Microwave, Solvent-free)Not Specified3-4 minHigh[9]
Various Carboxylic AcidsMeSO₃H/SiO₂1402-12 h70-92[7]
Naphthyridine-3-carboxylic acidsPPA170-250Not Specified10-60[7]
p-Aminobenzoic acidsPPA2203 h50-60[7]

Experimental Protocols

Protocol 1: Room Temperature Synthesis using H₂O₂/HCl [5][10]

  • Objective: To synthesize 2-arylbenzothiazoles at room temperature.

  • Materials: this compound (1 mmol), aromatic aldehyde (1 mmol), 30% hydrogen peroxide (H₂O₂) (6 mmol), concentrated hydrochloric acid (HCl) (3 mmol), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

    • To this stirred solution at room temperature, add the H₂O₂ followed by the dropwise addition of HCl. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[5][10]

    • Continue stirring the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC (typically 45-60 minutes).[10]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by vacuum filtration.

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR120 Resin [1][4]

  • Objective: To rapidly synthesize 2-arylbenzothiazoles using microwave irradiation.

  • Materials: this compound (1 mmol), aldehyde (1 mmol), Amberlite IR120 resin (e.g., 100 mg).

  • Procedure:

    • In a microwave-safe reaction vessel, combine this compound, the desired aldehyde, and the Amberlite IR120 resin.

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 85°C) for 5-10 minutes.[4]

    • Monitor the reaction for completion by TLC.

    • After cooling, dissolve the reaction mixture in a suitable organic solvent.

    • Filter to remove the resin catalyst.

    • Evaporate the solvent and purify the crude product, typically by recrystallization.

Protocol 3: High-Temperature Synthesis with Carboxylic Acids using PPA [7]

  • Objective: To synthesize 2-arylbenzothiazoles from carboxylic acids under high-temperature conditions.

  • Materials: this compound, substituted p-aminobenzoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • Combine this compound and the substituted p-aminobenzoic acid in the presence of PPA.

    • Heat the mixture to 220°C for 3 hours.[7]

    • Caution: This reaction involves high temperatures and a corrosive acid. Take appropriate safety precautions.

    • After the reaction is complete, cool the mixture carefully.

    • Work up the reaction by pouring the mixture onto ice and neutralizing it, which will precipitate the crude product.

    • Isolate and purify the product as required.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Reactants (this compound + Carbonyl) catalyst Choose Catalyst & Solvent start->catalyst temp Set Initial Temperature (e.g., Room Temp, 80°C, Reflux) catalyst->temp mix Combine & Mix Reactants temp->mix monitor Monitor Progress (TLC) mix->monitor isolate Isolate Crude Product (Extraction, Filtration) monitor->isolate purify Purify Product (Chromatography, Recrystallization) isolate->purify end Characterize Final Product (NMR, MS, etc.) purify->end

Caption: A generalized experimental workflow for this compound condensation reactions.

troubleshooting_low_yield start Low Reaction Yield q_temp Is the reaction at room temperature? start->q_temp a_increase_temp Solution: Increase temperature gradually. Consider reflux or microwave. q_temp->a_increase_temp Yes a_optimize_temp Reaction is already heated. Is it optimized? q_temp->a_optimize_temp No a_temp_high Solution: Try lowering the temperature to reduce side reactions. a_optimize_temp->a_temp_high No (Side products observed) a_check_catalyst Temperature seems optimal. Consider other factors: - Catalyst choice - Reactant purity (oxidation) - Reaction time a_optimize_temp->a_check_catalyst Yes

Caption: A decision tree for troubleshooting low reaction yields.

temperature_effects center Temperature rate Reaction Rate center->rate Increases yield Product Yield center->yield Can Increase or Decrease side_reactions Side Reactions (e.g., Oxidation) center->side_reactions Can Increase stability Reactant/Product Stability center->stability Decreases at High Temp

Caption: Logical relationships of temperature's influence on reaction outcomes.

References

Technical Support Center: Reactions Involving 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiophenol (B119425). This resource is designed to provide troubleshooting guidance and answer frequently asked questions regarding the work-up procedures for reactions involving this versatile reagent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction mixture has turned dark, and the yield of my desired product is low. What is the likely cause and how can I prevent this?

A1: A dark reaction mixture and low yield are often indicative of the oxidation of this compound to 2,2'-diaminodiphenyl disulfide.[1][2] This side reaction consumes the starting material and introduces a significant impurity that can complicate purification.

Potential Solutions:

  • Inert Atmosphere: Handle this compound and set up your reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[3][4]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Fresh Reagent: Use freshly opened or purified this compound. Older stock may have already undergone partial oxidation.

  • Addition of Sulfites: In aqueous work-ups, the addition of a water-soluble sulfite, such as sodium sulfite, can help prevent oxidation of the o-aminothiophenolate.[1]

Q2: I am having difficulty separating my product from the unreacted this compound and disulfide byproduct. What purification strategies are recommended?

A2: Purification can be challenging due to the similar polarities of this compound, its disulfide, and some benzothiazole (B30560) products. A combination of techniques is often most effective.

Recommended Purification Methods:

  • Extraction: A carefully planned extractive work-up can be very effective.

    • Acid wash: To remove unreacted this compound, you can wash the organic layer with a dilute acid (e.g., 1M HCl). The aminothiophenol will form a water-soluble salt and move to the aqueous phase.

    • Base wash: If your product is neutral, a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying benzothiazole derivatives.[5][6] The choice of eluent system will depend on the polarity of your product. A typical system is a gradient of ethyl acetate (B1210297) in hexane (B92381).[6]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[7]

Q3: My reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?

A3: Incomplete conversion can be due to several factors, including reaction conditions and catalyst choice.

Strategies to Improve Conversion:

  • Temperature: Increasing the reaction temperature, often to reflux, can significantly increase the reaction rate.[2]

  • Catalyst: While some condensations proceed without a catalyst, many benefit from the addition of an acid or metal catalyst.[2] For the synthesis of benzothiazoles, various catalysts have been reported to improve yields and reaction times.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of benzothiazoles from this compound.[2][5]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when working with this compound?

A: this compound is a hazardous chemical and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[3][8]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[3][8]

  • Handling: Avoid contact with skin and eyes.[8] It is air-sensitive and should be handled under an inert atmosphere.[3] It also has a strong, unpleasant odor.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and flame.[3] It should be stored under an inert atmosphere to prevent oxidation.[3]

Q: How should I properly store this compound to maintain its purity?

A: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] It is best kept in a cool, dark place.

Q: Can I use this compound that has darkened in color?

A: Darkening of this compound is a visual indicator of oxidation to the disulfide. While it may still contain some of the desired starting material, using discolored reagent will likely lead to lower yields and more complex purification. It is recommended to use fresh or purified (e.g., by distillation under reduced pressure) this compound for best results.

Experimental Protocols

General Extractive Work-up for Neutral Products

This protocol is suitable for the work-up of reactions where a neutral product has been formed from this compound.

  • Quenching: Cool the reaction mixture to room temperature and quench with water or a suitable aqueous solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Wash the organic layer with 1M HCl to remove unreacted this compound.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of the column solvent and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzothiazoles from this compound under various catalytic conditions.

CatalystOxidantSolventTemperature (°C)TimeYield (%)Reference
NoneAirDMSO1202-12 h70-95[9]
H₂O₂/HClH₂O₂EthanolRoom Temp45-60 min85-94[9][10]
Laccase/DDQO₂Aqueous MediaRoom Temp1 h65-98[11]
Ru(III)---0.5-6 h43-88[5]
TiO₂ NPsH₂O₂Daylight-5-27 min90-97[5]
FeCl₃/Montmorillonite K-10---0.7-5 h33-95[5]

Visualizations

experimental_workflow General Work-up and Purification Workflow reaction Reaction Completion quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract acid_wash Wash with 1M HCl extract->acid_wash base_wash Wash with NaHCO₃ (aq) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na₂SO₄ brine_wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Product purify->product troubleshooting_oxidation Troubleshooting Low Yield Due to Oxidation start Low Yield & Dark Reaction Mixture cause Likely Cause: Oxidation to Disulfide start->cause solution Preventative Measures cause->solution inert Use Inert Atmosphere (N₂/Ar) solution->inert degas Use Degassed Solvents solution->degas fresh Use Fresh/Purified Reagent solution->fresh sulfite Add Sulfite to Aqueous Work-up solution->sulfite outcome Improved Yield and Purity inert->outcome degas->outcome fresh->outcome sulfite->outcome

References

Column chromatography conditions for purifying 2-Aminothiophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for the column chromatography purification of 2-aminothiophenol (B119425) and its derivatives. It includes frequently asked questions and troubleshooting advice to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

The most common stationary phase is silica (B1680970) gel (SiO₂). Its polarity is well-suited for separating a wide range of organic compounds. For compounds that are particularly sensitive to acid, deactivated or neutral silica gel can be used to prevent degradation. In some cases, alumina (B75360) (Al₂O₃) may also be employed, but silica gel is generally the first choice.

Q2: How do I choose an appropriate mobile phase (eluent)?

The choice of mobile phase depends on the polarity of the specific derivative. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297). The ratio is optimized using Thin Layer Chromatography (TLC) beforehand to achieve a target retardation factor (Rf) of 0.2-0.3 for the desired compound. Dichloromethane (DCM) is also a commonly used solvent in these systems.

Q3: 2-Aminothiophenols are prone to oxidation. How can I prevent this during chromatography?

Oxidation, leading to the formation of a disulfide, is a primary challenge. To minimize this, several precautions are recommended:

  • Use Degassed Solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.

  • Work Quickly: Do not let the crude material sit on the column for an extended period.

  • Inert Atmosphere: If possible, run the column under a slight positive pressure of nitrogen or argon.

  • Deactivated Silica: Use silica gel that has been treated with a base, like triethylamine (B128534), to neutralize acidic sites that can catalyze oxidation.

Q4: What is a typical solvent gradient for eluting these compounds?

For a standard silica gel column, you would typically start with a low-polarity mobile phase and gradually increase the polarity. For example, you might begin with 100% hexanes and slowly increase the percentage of ethyl acetate. A common gradient might start with 5% ethyl acetate in hexanes and gradually increase to 20-30% or higher, depending on the polarity of the target molecule and impurities.

Troubleshooting Guide

Problem: My compound is streaking on the TLC plate and the column.

  • Possible Cause 1: Acidity of Silica Gel. The amine and thiol groups can interact strongly with the acidic silanol (B1196071) groups on the silica surface, causing streaking.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase. This will neutralize the acidic sites and improve the peak shape. Alternatively, use pre-treated basic or neutral silica gel.

  • Possible Cause 2: Compound Overload. Too much sample was loaded onto the column or TLC plate.

    • Solution: Reduce the amount of crude material loaded. For column chromatography, a general rule is to load 1-5% of the silica gel's weight.

Problem: The compound appears yellow or brown and is decomposing on the column.

  • Possible Cause: Oxidation. As mentioned in the FAQs, 2-aminothiophenols are highly susceptible to air oxidation, which is often catalyzed by the acidic silica surface. The yellow/brown color typically indicates the formation of the corresponding disulfide.

    • Solution: Implement the strategies to prevent oxidation outlined in FAQ #3, such as using degassed solvents and adding a base like triethylamine to the eluent. Running the column quickly is also crucial.

Problem: I have very poor separation between my desired product and an impurity.

  • Possible Cause: Inappropriate Solvent System. The polarity of your mobile phase may not be optimal for resolving the compounds.

    • Solution: Re-optimize the solvent system using TLC. Test various solvent combinations (e.g., hexanes/ethyl acetate, hexanes/dichloromethane, dichloromethane/methanol). If a single solvent system doesn't work, consider a gradient elution where the solvent polarity is changed gradually during the run.

Problem: My compound is not eluting from the column.

  • Possible Cause: High Polarity. Your compound may be too polar for the chosen mobile phase, causing it to remain strongly adsorbed to the silica gel.

    • Solution: Significantly increase the polarity of your mobile phase. For highly polar compounds, you may need to switch to a solvent system like dichloromethane/methanol or even ethyl acetate/methanol.

Experimental Protocols & Data

General Protocol for Column Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate using various ratios of a solvent system (e.g., Hexane:Ethyl Acetate). Identify a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane. Carefully load the solution onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity mobile phase determined from your TLC analysis. Collect fractions in test tubes.

  • Gradient (if needed): Gradually increase the proportion of the polar solvent in your mobile phase to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Table 1: Example Mobile Phase Systems
Derivative TypeStationary PhaseExample Mobile Phase SystemTypical Ratio (v/v)Target Rf
Low Polarity DerivativesSilica Gel (60 Å, 230-400 mesh)Petroleum Ether / Ethyl Acetate95:5 to 80:200.2-0.4
Medium Polarity DerivativesSilica Gel (60 Å, 230-400 mesh)Hexane / Ethyl Acetate80:20 to 50:500.2-0.3
High Polarity DerivativesSilica Gel (60 Å, 230-400 mesh)Dichloromethane / Methanol99:1 to 95:50.2-0.3
Acid-Sensitive DerivativesNeutralized Silica GelHexane / Ethyl Acetate + 0.5% Triethylamine70:300.2-0.3

Visualized Workflows

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation crude Crude Product tlc_opt TLC Optimization (Target Rf = 0.2-0.3) crude->tlc_opt col_pack Pack Column (Silica + Initial Eluent) tlc_opt->col_pack load Load Sample col_pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Solvent Evaporation combine->evap pure Purified Product evap->pure

Caption: Standard workflow for purifying this compound derivatives.

G problem Problem Observed: Poor Separation / Streaking cause1 Possible Cause: Acidic Silica Interaction problem->cause1 cause2 Possible Cause: Incorrect Solvent Polarity problem->cause2 cause3 Possible Cause: Oxidation on Column problem->cause3 sol1 Solution: Add 0.1-1% Triethylamine to Eluent cause1->sol1 sol2 Solution: Re-optimize Eluent with TLC cause2->sol2 sol3 Solution: Use Degassed Solvents / Inert Atmosphere cause3->sol3

Caption: Troubleshooting decision tree for common purification issues.

Impact of solvent choice on the efficiency of benzothiazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles. The following sections address common challenges encountered during experimentation, with a focus on the critical role of solvent selection in optimizing reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzothiazoles?

A1: The most prevalent and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (B119425) and a variety of carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives.[1] This approach is widely adopted due to its reliability and the broad availability of starting materials.

Q2: How does solvent choice impact the yield and reaction time of benzothiazole (B30560) formation?

A2: Solvent selection is a critical parameter that can significantly influence the efficiency of benzothiazole synthesis. The polarity, boiling point, and coordinating ability of the solvent can affect reactant solubility, reaction temperature, and the stability of intermediates and transition states. For instance, polar aprotic solvents like DMSO and DMF are often effective, while greener options like ethanol (B145695) and water-based systems are also being successfully employed, sometimes leading to higher yields and shorter reaction times.[1][2] In some cases, solvent-free conditions, particularly under microwave irradiation, have been shown to provide excellent yields rapidly.[1][3]

Q3: Are there any "green" or environmentally friendly solvent options for benzothiazole synthesis?

A3: Yes, there is a strong emphasis in current research on developing more environmentally benign synthetic routes.[3] Water is a highly desirable green solvent and has been used effectively in some catalytic systems for benzothiazole synthesis.[2][4] Ethanol is another excellent green solvent choice that has been shown to be effective.[1][5] Additionally, deep eutectic solvents (DESs) are emerging as novel and environmentally friendly alternatives to traditional volatile organic solvents.[6] Solvent-free reactions are also a key aspect of green chemistry and have been successfully applied to benzothiazole synthesis.[1][7]

Q4: Can the type of substituent on the aromatic aldehyde affect the reaction outcome?

A4: Yes, the electronic nature of the substituents on the aromatic aldehyde can influence the reaction rate and yield. In some systems, aldehydes bearing electron-withdrawing groups have been observed to produce higher yields compared to those with electron-donating groups.[5] However, many modern catalytic systems exhibit broad substrate scope and can accommodate both electron-rich and electron-poor aldehydes with good to excellent yields.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., ethanol, DMSO, toluene, or a mixture). Consider a solvent-free approach with microwave irradiation if equipment is available.The solubility of reactants and the stability of reaction intermediates are highly dependent on the solvent. A systematic screen can identify the optimal medium for your specific substrates.[1]
Incorrect Catalyst or Catalyst Inactivity If using a catalyst, ensure it is fresh and from a reliable source. Consider screening alternative catalysts (e.g., acid catalysts, metal catalysts, or biocatalysts).Catalyst activity is crucial for many benzothiazole synthesis protocols. Different catalysts can have varying efficiencies depending on the substrates and reaction conditions.
Sub-optimal Reaction Temperature Optimize the reaction temperature. If the reaction is slow at room temperature, consider heating. For thermally sensitive substrates, lower temperatures may be necessary.The rate of reaction is temperature-dependent. Refluxing in a suitable solvent is a common strategy to increase the reaction rate.[1]
Poor Quality of Starting Materials Verify the purity of this compound and the carbonyl compound using appropriate analytical techniques (e.g., NMR, GC-MS).Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
Issue 2: Formation of Significant Side Products
Possible Cause Troubleshooting Step Rationale
Oxidation of this compound Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).This compound is susceptible to oxidation, which can lead to the formation of disulfide-linked impurities.
Over-oxidation or Side Reactions If using an oxidant, carefully control its stoichiometry. Consider using a milder oxidant or an oxidant-free system.Excessive or uncontrolled oxidation can lead to undesired side products. Some modern methods utilize molecular oxygen from the air as a mild and green oxidant.[1]
Incorrect Reaction Time Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.Prolonged reaction times can sometimes lead to the degradation of the product or the formation of side products.

Quantitative Data on Solvent Effects

The following table summarizes the reported yields of benzothiazole formation using different solvents under various reaction conditions.

ReactantsCatalyst/ConditionsSolventYield (%)Reference
This compound, BenzaldehydeH2O2/HClEthanolExcellent[1]
This compound, BenzaldehydeNH4ClMethanol-WaterHigh[1]
This compound, BenzaldehydePolystyrene grafted iodine acetateDichloromethaneNot specified[1]
This compound, Aryl KetonesMolecular oxygenToluene, Chlorobenzene, DMF, DMSONot specified[1]
This compound, Aromatic AldehydesSnP2O7Not specified (likely solvent-free)87-95[1]
This compound, Benzoic Acid DerivativesMolecular iodineSolvent-freeExcellent[1]
This compound, Aromatic Benzoyl ChloridesNoneAcetonitrileQuantitative[7]
This compound, Aromatic Benzoyl ChloridesNoneDichloromethaneNot specified[7]
This compound, Aromatic Benzoyl ChloridesNoneSolvent-freeExcellent[7]
This compound, AldehydesZnO NPsEthanol/NeatHigh[5]
This compound, AldehydesCu(II)-glycerol catalystEthanol84-98[5]
o-Iodoanilines, K2S, DMSONoneDMSOGood[4]
o-amino(thio)phenols, AldehydesSamarium triflateAqueous mediumGood[4]

Experimental Protocols

General Protocol for the Synthesis of 2-Arylbenzothiazoles from this compound and Aldehydes

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Selected solvent (e.g., ethanol, DMSO)

  • Catalyst (if required)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (5-10 mL).

  • Add the catalyst (if applicable) in the recommended molar percentage.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Visualized Workflows and Logic

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Reactants (this compound, Aldehyde) Setup Combine Reactants, Solvent, and Catalyst Reactants->Setup Solvent Choose Solvent (e.g., Ethanol, DMSO) Solvent->Setup Catalyst Select Catalyst (if required) Catalyst->Setup Reaction_Conditions Stir at Optimal Temperature Setup->Reaction_Conditions Monitoring Monitor Progress (TLC/GC-MS) Reaction_Conditions->Monitoring Isolation Product Isolation (Filtration/Evaporation) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for benzothiazole synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Solvent Is the solvent choice optimal? Start->Check_Solvent Screen_Solvents Screen different solvents (polar, non-polar, solvent-free) Check_Solvent->Screen_Solvents No Check_Temp Is the reaction temperature appropriate? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Optimize_Temp Optimize temperature (increase or decrease) Check_Temp->Optimize_Temp No Check_Catalyst Is the catalyst active? Check_Temp->Check_Catalyst Yes Optimize_Temp->Check_Catalyst Replace_Catalyst Use fresh catalyst or screen other catalysts Check_Catalyst->Replace_Catalyst No Check_Purity Are starting materials pure? Check_Catalyst->Check_Purity Yes Replace_Catalyst->Check_Purity Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No End Yield Improved Check_Purity->End Yes Purify_Reactants->End

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Benzothiazoles from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is paramount. Benzothiazoles, a class of heterocyclic compounds synthesized from precursors like 2-aminothiophenol (B119425), are staples in medicinal chemistry due to their wide spectrum of biological activities.[1] This guide provides a comparative analysis of their spectroscopic data, focusing on ¹H and ¹³C Nuclear Magnetic Resonance (NMR), supported by detailed experimental protocols.

General Synthesis and Analysis Workflow

The most common and versatile method for synthesizing 2-substituted benzothiazoles involves the condensation of this compound with various electrophilic partners, primarily carboxylic acids or aldehydes.[2][3][4] The reaction proceeds via the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization to form the benzothiazole (B30560) ring. Spectroscopic analysis, particularly NMR, is then employed to confirm the structure of the final product.

G cluster_synthesis Synthesis cluster_analysis Analysis This compound This compound Condensation Condensation/ Cyclization This compound->Condensation Carboxylic_Acid_or_Aldehyde Carboxylic Acid or Aldehyde (R-COX) Carboxylic_Acid_or_Aldehyde->Condensation 2-Substituted_Benzothiazole 2-Substituted Benzothiazole Condensation->2-Substituted_Benzothiazole Purification Purification (Chromatography/ Recrystallization) 2-Substituted_Benzothiazole->Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation

Caption: General workflow from synthesis to structural validation.

Experimental Protocols

The following are generalized protocols for the synthesis and NMR analysis of 2-substituted benzothiazoles. These may require optimization based on the specific substrates and available instrumentation.

Protocol 1: Synthesis of 2-Arylbenzothiazole from this compound and an Aromatic Aldehyde

This protocol is adapted from various established green chemistry procedures.[5][6][7]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Conditions: Add a catalytic amount of an acid or oxidizing agent if required (e.g., L-proline, H₂O₂/HCl).[5][8] The reaction can be performed under various conditions, including microwave irradiation for 3-5 minutes or refluxing for 1-2 hours, to drive the condensation and cyclization.[2][9]

  • Work-up and Purification: After completion (monitored by TLC), cool the reaction mixture. If a precipitate forms, filter the solid product, wash it with cold ethanol or water, and dry it. If no solid forms, pour the mixture into ice water to induce precipitation. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[6]

Protocol 2: NMR Sample Preparation and Data Acquisition

This is a standard procedure for obtaining high-quality NMR spectra.[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified benzothiazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the NMR spectrometer according to the solvent used.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16 to 32 scans to achieve a good signal-to-noise ratio.[10]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans will be necessary to obtain a spectrum with adequate signal intensity.[10]

Spectroscopic Data Comparison

NMR spectroscopy is the most powerful tool for the structural elucidation of benzothiazole derivatives, providing detailed information about the chemical environment and connectivity of atoms.[1]

¹H NMR Spectral Data

The ¹H NMR spectrum of a benzothiazole derivative is characterized by signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the benzo-fused ring, and signals corresponding to the substituent at the C2 position.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityReference(s)
Benzothiazole H29.0 - 9.2s[11]
H4, H78.1 - 8.2m[11]
H5, H67.4 - 7.6m[11]
2-Phenylbenzothiazole H4, H78.0 - 8.1m[12]
H5, H67.3 - 7.5m[12]
Phenyl Protons7.5 - 8.1m[12]
2-(4-Methoxyphenyl)benzothiazole H4, H77.8 - 8.0m[6]
H5, H67.3 - 7.5m[6]
Phenyl Protons7.0 (d), 8.0 (d)d[6]
OCH₃~3.8s[6]

Interpretation:

  • The proton at the C2 position of the unsubstituted benzothiazole appears far downfield (~9.0 ppm) due to the deshielding effect of the adjacent nitrogen and sulfur atoms.[11] Upon substitution at C2, this signal disappears, which is a key indicator of a successful reaction.

  • The four aromatic protons of the benzothiazole core typically appear as two multiplets.

  • The chemical shifts and splitting patterns of the substituent at the C2 position provide direct confirmation of its structure. For instance, a 2-phenyl substituent will show characteristic multiplets in the aromatic region, while a 2-(4-methoxyphenyl) group will additionally show a singlet for the methoxy (B1213986) protons around 3.8 ppm.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the C2 carbon being particularly diagnostic.

CompoundCarbon AssignmentChemical Shift (δ, ppm)Reference(s)
Benzothiazole C2~155.0[13][14]
C3a~153.5[6][14]
C7a~134.0[6][14]
C4, C5, C6, C7122.0 - 127.0
2-Phenylbenzothiazole C2~168.0[15]
C3a, C7a154.1, 135.0
Aromatic Carbons121.6 - 133.6
2-(4-Aminophenyl)benzothiazole C2~170.0[16]
C3a, C7a154.6, 134.5
Aromatic Carbons114.5 - 149.0

Interpretation:

  • The C2 carbon is highly sensitive to the nature of its substituent. In the unsubstituted benzothiazole, it resonates around 155 ppm.

  • Attaching an aryl group to the C2 position causes a significant downfield shift to ~167-170 ppm, providing strong evidence for the formation of the 2-arylbenzothiazole skeleton.[17][16]

  • The other carbons of the benzothiazole ring are also affected, but to a lesser extent. The signals can be fully assigned using 2D NMR techniques like HSQC and HMBC.

Comparison with Alternative Heterocycles

The synthetic strategy using ortho-disubstituted benzene (B151609) precursors is not limited to benzothiazoles. Using 2-aminophenol (B121084) or 1,2-phenylenediamine in place of this compound leads to the formation of benzoxazoles and benzimidazoles, respectively. The heteroatom in the five-membered ring has a distinct effect on the ¹³C NMR chemical shift of the C2 carbon, which can be used as a diagnostic tool for comparison.

G cluster_precursors Precursors cluster_products Products A This compound Condensation Condensation with R-COX A->Condensation B 2-Aminophenol B->Condensation C 1,2-Phenylenediamine C->Condensation X Benzothiazole Y Benzoxazole (B165842) Z Benzimidazole (B57391) Condensation->X Condensation->Y Condensation->Z

Caption: Synthesis of related benzazoles from common precursors.

HeterocycleX AtomTypical C2 Chemical Shift (δ, ppm)
Benzimidazole NH~145 - 152
Benzothiazole S~155 - 170
Benzoxazole O~150 - 163

This comparison highlights that the C2 carbon in benzothiazoles is generally more deshielded (appears at a higher ppm value) than in the corresponding benzimidazole or benzoxazole derivatives, reflecting the electronic influence of the sulfur atom.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Aminothiophenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 2-aminothiophenol (B119425) and its reaction mixtures is crucial in various fields, including the synthesis of pharmaceuticals and dyes, due to its role as a precursor to benzothiazoles.[1][2][3][4][5] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing these complex mixtures depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the desired information (qualitative vs. quantitative). This guide provides an objective comparison of these two powerful analytical techniques, complete with experimental data and detailed protocols for the analysis of this compound reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Ideal for Direct Analysis

HPLC is a versatile technique well-suited for the separation and quantification of this compound and its derivatives directly in solution, often without the need for chemical modification.

Experimental Protocol: HPLC-UV Analysis of a Simulated this compound Reaction Mixture

This protocol is adapted from methodologies developed for similar aminothiol (B82208) compounds and benzothiazole (B30560) derivatives.[6][7][8][9]

1. Sample Preparation:

  • Dilute the this compound reaction mixture with the mobile phase to a suitable concentration (e.g., 1-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[10]

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8] The exact composition should be optimized to achieve good separation of this compound and its expected reaction products.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector set at a wavelength where both this compound and the benzothiazole products show significant absorbance (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

Performance Data: HPLC Analysis

The following table summarizes typical performance data for the HPLC analysis of aminophenol and benzothiazole-related compounds, which can be expected to be similar for this compound reaction mixtures.

ParameterTypical ValueReference
Retention Time (2-Aminophenol) ~4.2 min[8]
Linearity (R²) >0.999[9]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[11]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[11]
Accuracy (% Recovery) 95 - 105%[9]
Precision (%RSD) < 5%[9]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Information after Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature of the amino and thiol groups, this compound and many of its reaction products are not directly amenable to GC analysis.[12][13] A crucial prerequisite is a derivatization step to increase their volatility.[12][13]

Experimental Protocol: GC-MS Analysis of a Silylated this compound Reaction Mixture

This protocol is based on established methods for the derivatization and analysis of aminophenols and other polar compounds.[12][14]

1. Sample Preparation and Derivatization:

  • Evaporate a known volume of the reaction mixture to dryness under a gentle stream of nitrogen.

  • Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[14][15]

  • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization of the amino and thiol groups to their trimethylsilyl (B98337) (TMS) ethers and amines.[15]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Performance Data: GC-MS Analysis

The following table outlines the expected performance characteristics for the GC-MS analysis of derivatized this compound.

ParameterExpected PerformanceReference
Derivatization Efficiency >95%[14][15]
Characteristic Mass Fragments (TMS derivatives) M+, M-15 (loss of CH₃), M-73 (loss of Si(CH₃)₃)[16][17]
Limit of Detection (LOD) pg to low ng range[14]
Linearity (R²) >0.99[14]
Precision (%RSD) < 10%[1]

Comparison Summary

FeatureHPLCGC-MS
Sample Volatility Requirement Not requiredVolatile or derivable to be volatile
Derivatization Generally not necessaryMandatory for this compound
Instrumentation Complexity ModerateHigh
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)
Compound Identification Based on retention time and UV spectrumBased on retention time and mass spectrum (high confidence)
Quantitative Accuracy HighHigh, dependent on derivatization consistency
Throughput HighModerate (due to derivatization step)

Logical Workflow for Analysis

The following diagram illustrates the decision-making process and general workflow for analyzing a this compound reaction mixture using either HPLC or GC-MS.

Analysis_Workflow start This compound Reaction Mixture sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep decision Direct Analysis Required? sample_prep->decision hplc_analysis HPLC Analysis hplc_data Quantitative Data (Concentration) hplc_analysis->hplc_data derivatization Derivatization (Silylation) gcms_analysis GC-MS Analysis derivatization->gcms_analysis gcms_data Qualitative & Quantitative Data (Structure, Concentration) gcms_analysis->gcms_data decision->hplc_analysis Yes decision->derivatization No (Higher Sensitivity/ Structural Info Needed)

Analytical workflow for this compound reaction mixtures.

Signaling Pathway Visualization

While this compound itself is a precursor, its benzothiazole derivatives are known to interact with various biological pathways. For instance, some benzothiazole compounds exhibit anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by a bioactive benzothiazole derivative.

Signaling_Pathway bt_derivative Benzothiazole Derivative receptor Cell Surface Receptor (e.g., EGFR) bt_derivative->receptor Inhibits caspase Caspase Activation bt_derivative->caspase Activates pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes caspase->apoptosis

Hypothetical signaling pathway modulated by a benzothiazole derivative.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound reaction mixtures. HPLC offers a direct and straightforward method for quantitative analysis, making it suitable for routine monitoring and quality control. In contrast, GC-MS, although requiring a derivatization step, provides superior sensitivity and invaluable structural information, which is critical for impurity profiling and the identification of unknown byproducts. The choice of method should be guided by the specific analytical needs of the researcher, balancing the trade-offs between sample preparation complexity, sensitivity, and the level of structural detail required.

References

Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzothiazoles is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various catalytic systems for the synthesis of 2-substituted benzothiazoles from the key precursor, 2-aminothiophenol (B119425), supported by experimental data and detailed protocols.

The condensation reaction between this compound and a variety of carbonyl compounds, including aldehydes, carboxylic acids, and their derivatives, is a fundamental and widely employed method for constructing the benzothiazole (B30560) core. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental impact. This guide explores a range of catalytic approaches, from traditional metal-based systems to greener alternatives like ionic liquids and nanocatalysts, offering a comprehensive overview to inform your synthetic strategies.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of 2-substituted benzothiazoles from this compound and aldehydes, highlighting key metrics such as reaction time, yield, and conditions.

CatalystReactantsReaction ConditionsReaction TimeYield (%)Catalyst ReusabilityReference
Metal-Based Catalysts
Zn(OAc)₂·2H₂O (5 mol%)This compound, Aldehydes80 °C, Solvent-free30 min67-96Not specified[1]
Ag₂OThis compound, AldehydesMicrowave irradiation4-8 min92-98Not specified[2]
FeCl₃/Montmorillonite K-10This compound, AldehydesUltrasound irradiation0.7-5 h33-95Up to 3 cycles (yield decreased)[2]
Bi₂O₃ NPsThis compound, Aldehydes60 °C1-2 h75-95Not specified[2]
Cu(II)-nano-silica triazine dendrimerThis compound, Aryl aldehydesNot specified15-90 min87-98Not specified[2]
MNPs-phenanthroline-Pd nanocatalystThis compound, Aryl aldehydesNot specifiedNot specifiedExcellentUp to 7 cycles[2]
SnP₂O₇This compound, Aromatic aldehydesNot specified8-35 min87-95At least 5 times[3]
Ionic Liquids
Phosphonium acidic IL (7 mol%)This compound, Aldehydes120 °C25-90 min75-92Not specified[2]
Nanorod-shaped ionogelThis compound, Aldehydes80 °C, Solvent-free10-25 min84-95Recyclable[2]
Other Catalysts & Methods
Eosin Y2-Substituted anilines, AldehydesLight-drivenNot specified70-92Not specified[2]
IodineThis compound, AldehydesDMFNot specifiedGood to excellentNot specified[4]
Catalyst-free (Air/DMSO)This compound, Aryl aldehydesAir/DMSONot specifiedGood to excellentNot applicable[4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table, providing a practical foundation for reproducing these synthetic routes.

Protocol 1: Synthesis of 2-Substituted Benzothiazoles using Zn(OAc)₂·2H₂O [1]

  • Reactant Preparation: In a round-bottom flask, combine this compound (1 mmol), the desired aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

  • Reaction Execution: Heat the reaction mixture at 80 °C under solvent-free conditions.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired 2-substituted benzothiazole.

Protocol 2: Microwave-Assisted Synthesis using Ag₂O [2]

  • Reactant Preparation: In a microwave-safe vessel, mix this compound (1 mmol), the aldehyde (1 mmol), and Ag₂O as the catalyst.

  • Reaction Execution: Subject the mixture to microwave irradiation for a period of 4 to 8 minutes.

  • Monitoring: After the specified time, check for the completion of the reaction using TLC.

  • Work-up and Purification: After cooling, extract the product with a suitable organic solvent. Purify the product using column chromatography on silica (B1680970) gel.

Protocol 3: Ultrasound-Assisted Synthesis with FeCl₃/Montmorillonite K-10 [2]

  • Catalyst and Reactant Preparation: Add FeCl₃/Montmorillonite K-10 catalyst to a solution of this compound (1 mmol) and the aldehyde (1 mmol) in a suitable solvent.

  • Reaction Execution: Place the reaction vessel in an ultrasonic bath and irradiate for the specified time (0.7 to 5 hours).

  • Monitoring: Track the reaction's progress via TLC.

  • Work-up and Purification: Once the reaction is complete, filter off the catalyst. The catalyst can be washed, dried, and reused. The filtrate is then concentrated, and the product is purified by column chromatography.

Visualizing the Synthetic Workflow

The general experimental workflow for the synthesis of benzothiazoles from this compound is a multi-step process that can be visualized to clarify the sequence of operations.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Reactant Mixture (this compound, Aldehyde) ReactionVessel Reaction Vessel (Heating/Irradiation) Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Workup Work-up (e.g., Extraction) ReactionVessel->Workup Reaction Monitoring (TLC) Purification Purification (e.g., Column Chromatography) Workup->Purification Product Pure Benzothiazole Purification->Product

Caption: General experimental workflow for benzothiazole synthesis.

The proposed reaction mechanism typically involves the formation of an intermediate imine, followed by cyclization and subsequent oxidation to yield the final benzothiazole product.

reaction_mechanism Reactants This compound + Aldehyde Imine Intermediate Imine Reactants->Imine Condensation (-H₂O) Cyclized 2,3-Dihydrobenzothiazole Imine->Cyclized Intramolecular Cyclization Product Benzothiazole Cyclized->Product Oxidation (-2H)

References

A Mechanistic Deep Dive: Unraveling the Reaction of 2-Aminothiophenol and Aldehydes for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-substituted benzothiazoles is a cornerstone reaction, given the prevalence of this scaffold in medicinally important compounds. The most fundamental route to this privileged heterocycle involves the condensation of 2-aminothiophenol (B119425) with aldehydes. This guide provides a mechanistic investigation into this crucial transformation, comparing various synthetic protocols with supporting data, and offering detailed experimental procedures.

The reaction is lauded for its atom economy and the directness with which it assembles the benzothiazole (B30560) core. The generally accepted mechanism proceeds through a three-step sequence: initial formation of a Schiff base (imine), followed by an intramolecular cyclization to a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the final aromatic benzothiazole product. While this pathway is widely cited, the intermediates are often transient and not fully characterized under many reaction conditions.

The Proposed Reaction Pathway

The condensation reaction is typically initiated by the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base intermediate. The subsequent step involves an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate. The final step is the oxidation of the benzothiazoline to the aromatic 2-substituted benzothiazole. This oxidation can be effected by a variety of oxidants, or in many cases, by atmospheric oxygen, especially under elevated temperatures or in the presence of a suitable catalyst.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Schiff_Base Schiff Base (Imine) This compound->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation (-2H)

Caption: Proposed reaction mechanism for benzothiazole synthesis.

Comparison of Synthetic Protocols

A vast array of methodologies has been developed for this transformation, employing a diverse range of catalysts and reaction conditions. The choice of method often depends on factors such as substrate scope, desired reaction time, and environmental considerations. Below is a comparative summary of various approaches.

Catalyst/PromoterSolventTemperature (°C)TimeYield (%)Notes
Catalyst-Free
NoneDMSO606 hGood to ExcellentA simple and straightforward method that relies on the oxidizing nature of DMSO at elevated temperatures.[1]
Acid Catalyzed
H₂O₂/HClEthanolRoom Temp.45-60 min85-94An efficient and rapid method at room temperature. The optimal reactant ratio is crucial for high yields.[2]
L-ProlineSolvent-free (Microwave)-4-8 min45-99An environmentally friendly approach using a green catalyst and microwave irradiation for accelerated synthesis.[2]
Metal Catalyzed
ZnO NanoparticlesEthanol/NeatRoom Temp.30 min79-91A heterogeneous catalyst that can be easily recovered and reused. Works well under solvent-free conditions.[2]
RuCl₃--0.5-6 h43-88Effective for a range of substituted aldehydes, with electron-withdrawing groups generally giving higher yields.[2]
VOSO₄EthanolRoom Temp.40-50 min87-92A mild and efficient catalyst for the synthesis of 2-substituted benzothiazoles.[3]
Ag₂OSolvent-free (Microwave)-4-8 min92-98Offers very high yields in extremely short reaction times under microwave irradiation.[2]
Photocatalyzed
Eosin Y---70-92A light-driven radical cyclization method.[2]

Alternative Synthetic Routes

While the condensation of this compound with aldehydes is a dominant strategy, several other methods for the synthesis of 2-substituted benzothiazoles exist. These alternatives can be advantageous when the required aldehyde is unstable or inaccessible.

  • From Carboxylic Acids: this compound can be condensed directly with carboxylic acids, often under harsh dehydrating conditions using reagents like polyphosphoric acid (PPA) or with milder, more modern catalysts.

  • From Acid Chlorides or Anhydrides: The reaction of this compound with more reactive acylating agents like acid chlorides or anhydrides provides a facile route to 2-substituted benzothiazoles.[4]

  • From Nitriles: A copper-catalyzed condensation of 2-aminothiophenols with nitriles offers an efficient and convenient synthesis of 2-substituted benzothiazoles.

  • From Ketones: While aldehydes are more common, ketones can also react with this compound, though the reaction often proceeds via the active methylene (B1212753) group of the ketone.[4]

  • Three-Component Reactions: One-pot, three-component reactions involving, for example, 2-iodoaniline, an aldehyde, and a sulfur source like thiourea, provide an efficient and convergent approach.[4]

Experimental Protocols

Below are detailed experimental protocols for two common methods of synthesizing 2-substituted benzothiazoles from this compound and an aldehyde.

Protocol 1: Catalyst-Free Synthesis in DMSO

This protocol details a simple, catalyst-free method for the synthesis of 2-arylbenzothiazoles.[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aryl aldehyde (1.2 equivalents) in DMSO.

  • Stir the reaction mixture at 60°C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure 2-arylbenzothiazole.

Protocol 2: H₂O₂/HCl Catalyzed Synthesis

This protocol describes a rapid and efficient synthesis at room temperature using a simple catalytic system.[1][2]

Materials:

  • This compound

  • Aromatic aldehyde

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Hydrochloric acid (HCl) (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • At room temperature, add H₂O₂ (6 mmol) and HCl (3 mmol) to the solution. The optimal ratio of this compound:aldehyde:H₂O₂:HCl is 1:1:6:3.[1]

  • Stir the reaction mixture for 45-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine this compound, Aldehyde, and Solvent/Catalyst Stir Stir under specified Temperature and Time Reactants->Stir Quench Quench Reaction (e.g., add water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify

Caption: A generalized experimental workflow for benzothiazole synthesis.

References

A Comparative Analysis of 2-Aminothiophenol-Based Corrosion Inhibitors and Their Commercial Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. This guide provides a comparative overview of the efficacy of 2-Aminothiophenol (2-ATP)-based corrosion inhibitors against commercially available alternatives, supported by experimental data from scientific literature. The focus is on providing a clear, data-driven comparison to aid in the selection and development of corrosion mitigation strategies.

Introduction to this compound as a Corrosion Inhibitor

This compound is an organosulfur compound that has garnered significant interest as a corrosion inhibitor. Its efficacy stems from the presence of nitrogen and sulfur heteroatoms, along with an aromatic ring in its molecular structure. These features facilitate the adsorption of the molecule onto metal surfaces, forming a protective film that inhibits corrosion.[1][2] The lone pair of electrons on the nitrogen and sulfur atoms allows for strong coordination with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective layer.[1][3] This guide delves into the performance of 2-ATP and its derivatives and compares them with established commercial corrosion inhibitors.

Quantitative Performance Data

The following tables summarize the inhibition efficiency of this compound-based inhibitors and various commercial inhibitors as reported in the scientific literature. It is important to note that the experimental conditions, such as the corrosive medium, substrate material, and temperature, can significantly influence the inhibitor's performance. Therefore, direct comparisons should be made with caution.

Table 1: Performance of this compound-Based Corrosion Inhibitors

InhibitorSubstrateCorrosive MediumConcentrationTechniqueInhibition Efficiency (%)Reference
This compound Derivative 1Carbon Steel1 M HCl1.2 g/LPotentiodynamic Polarization, EIS97.5[2]
This compoundMild Steel1 M HClNot SpecifiedGravimetric, Galvanostatic PolarizationInhibition efficiency increased with concentration[4]
2-Aminobenzenethiol (ABT)Copper0.5 M H₂SO₄0.5 MEIS98.2[3]
2-((Thiophen-2-ylmethylene)amino)benzenethiolMild Steel1 M HCl0.5 mMWeight Loss87.1[5]

Table 2: Performance of Commercial Corrosion Inhibitors

InhibitorBase Component(s)SubstrateCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Commercial Inhibitor AQuaternary ammonium (B1175870) compounds, Alcohols, Aromatic hydrocarbonsNot Specified20% HClNot Specified>95[6]
Commercial Inhibitor BPropargyl alcohol, Alkyne derivativesNot Specified20% HClNot Specified>90[6]
Commercial Inhibitor CNitrogen-containing heterocyclic compoundsNot Specified20% HClNot Specified>95[6]
Commercial Inhibitor DAmine derivatives, SurfactantsNot Specified20% HClNot Specified>90[6]
Commercial Inhibitor EAldehydes, KetonesNot Specified20% HClNot Specified>85[6]
Lithium NitriteLithium NitriteReinforcing SteelChloride-containing Ca(OH)₂ solutionMolar ratio ≥0.6Effective corrosion protection[7]
Amino Alcohol (DMEA)DimethylethanolamineReinforcing SteelChloride-containing Ca(OH)₂ solutionMolar ratio >0.3Effective corrosion protection[7]

Experimental Protocols

The evaluation of corrosion inhibitor efficacy relies on standardized experimental methodologies. The most common techniques cited in the literature for testing inhibitors like 2-ATP and commercial formulations are electrochemical methods and weight loss measurements.[8][9][10]

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion processes and the inhibitor's mechanism of action.

  • Potentiodynamic Polarization: This technique involves polarizing the working electrode (the metal sample) from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency (IE%) is calculated from the corrosion current densities in the absence (i'corr) and presence (icorr) of the inhibitor:

    IE% = [(i'corr - icorr) / i'corr] x 100[11]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is used to model the corrosion process and determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion resistance. The inhibition efficiency can be calculated using the Rct values with and without the inhibitor:

    IE% = [(Rct - R'ct) / Rct] x 100[11]

    where Rct and R'ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.

  • Specimen Preparation: Metal coupons of known dimensions and weight are prepared.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined time at a controlled temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated as:

    IE% = [(W₀ - Wᵢ) / W₀] x 100[11]

    where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Visualizing the Process: Experimental Workflow and Inhibition Mechanism

To better understand the evaluation process and the mechanism of action of these inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Metal_Coupon Metal Coupon Preparation Immersion Immersion of Coupon Metal_Coupon->Immersion Electrochemical_Cell Electrochemical Cell Setup Metal_Coupon->Electrochemical_Cell Corrosive_Solution Corrosive Solution Preparation Corrosive_Solution->Immersion Corrosive_Solution->Electrochemical_Cell Inhibitor_Solution Inhibitor Solution Preparation Inhibitor_Solution->Immersion Inhibitor_Solution->Electrochemical_Cell Weight_Loss Weight Loss Measurement Immersion->Weight_Loss Polarization Potentiodynamic Polarization Electrochemical_Cell->Polarization EIS Electrochemical Impedance Spectroscopy Electrochemical_Cell->EIS Inhibition_Efficiency Calculation of Inhibition Efficiency Weight_Loss->Inhibition_Efficiency Corrosion_Rate Determination of Corrosion Rate Weight_Loss->Corrosion_Rate Polarization->Inhibition_Efficiency Polarization->Corrosion_Rate EIS->Inhibition_Efficiency

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_surface Metal Surface in Corrosive Environment cluster_inhibitor Introduction of this compound cluster_protection Formation of Protective Film Metal Metal Surface Adsorption Adsorption of Inhibitor on Metal Surface Metal->Adsorption Corrosive_Ions Corrosive Ions (e.g., H+, Cl-) Corrosive_Ions->Metal Corrosion Attack Inhibitor This compound Molecules Inhibitor->Adsorption Adsorption via N and S atoms Protective_Layer Formation of a Stable Protective Film Adsorption->Protective_Layer Protective_Layer->Metal Blocks Corrosive Ions

Caption: Mechanism of corrosion inhibition by this compound.

Discussion and Comparison

The data presented in Table 1 indicates that this compound and its derivatives can achieve high inhibition efficiencies, often exceeding 97%, particularly in acidic environments.[2] The presence of both an amino (-NH2) and a thiol (-SH) group in the ortho position is believed to create a strong chelating effect, enhancing its adsorption and protective film formation on the metal surface.[2] Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2]

Commercial corrosion inhibitors, as shown in Table 2, also demonstrate high performance, with many formulations achieving inhibition efficiencies of over 90%.[6] These commercial products are often complex mixtures of various active ingredients, including quaternary ammonium compounds, imidazolines, and other nitrogenous and sulfur-containing organic molecules, each contributing to the overall protective mechanism.[6][12] The choice of a commercial inhibitor is often application-specific, with formulations tailored for different metals, corrosive environments (e.g., acidic, neutral, alkaline), and operating conditions (e.g., temperature, pressure).

Conclusion

This compound-based compounds have demonstrated excellent corrosion inhibition properties in various experimental settings, with efficiencies comparable to and sometimes exceeding those of commercial inhibitors. Their mechanism of action, based on the formation of a protective adsorbed film, is well-supported by scientific evidence. While commercial inhibitors offer the advantage of being readily available and optimized for specific industrial applications, 2-ATP and its derivatives represent a promising area for the development of new, effective, and potentially more economical corrosion inhibitors. Further research involving direct comparative studies under identical experimental conditions is necessary to provide a more definitive ranking of their performance against specific commercial products. This guide provides a foundational understanding for researchers and professionals to make informed decisions and to guide future research in this critical field.

References

A Comparative Performance Analysis of Poly(2-aminothiophenol) and Other Leading Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the electrical, thermal, and electrochemical properties of key conductive polymer films.

In the rapidly advancing field of conductive polymers, materials scientists and drug development professionals require a clear understanding of the performance characteristics of various available polymers. This guide provides a comprehensive comparison of poly(2-aminothiophenol) (P2ATP) films against three other widely used conductive polymers: polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT). The following sections detail the electrical conductivity, thermal stability, and electrochemical properties of these polymers, supported by experimental data and methodologies to aid in material selection and application development.

Performance Metrics: A Comparative Overview

The selection of a conductive polymer for a specific application hinges on its unique set of properties. The following table summarizes the key performance indicators for P2ATP, PANI, PPy, and PEDOT, offering a side-by-side comparison of their capabilities.

PropertyPoly(this compound) (P2ATP)Polyaniline (PANI)Polypyrrole (PPy)Poly(3,4-ethylenedioxythiophene) (PEDOT:PSS)
Electrical Conductivity ~10⁻⁵ S/cm (for poly(m-aminothiophenol))0.49 mS/cm - 3.97 S/cm[1][2]Up to ~500 S/cm[3]1 S/cm to >1000 S/cm
Thermal Decomposition Onset Data not available for pure P2ATP~160-170 °C[4]~170-250 °C[5]PSS: ~300-350 °C, PEDOT: >390 °C[6]
Key Electrochemical Features Redox activity suitable for supercapacitorsMultiple redox states, pseudocapacitive behaviorGood electrochemical stability and capacitive propertiesHigh electrochemical stability and capacitance

Experimental Protocols: Synthesis and Characterization

Reproducible and reliable data are paramount in materials science. This section outlines the detailed experimental methodologies for the synthesis and characterization of the compared conductive polymer films.

Synthesis of Conductive Polymer Films

Chemical Oxidative Polymerization of this compound (for P2ATP Nanocomposite)

  • Monomer Solution Preparation: Dissolve 0.12 M of 2-aminobenzene-1-thiol in 0.5 M HCl.

  • Oxidant Solution Preparation: Dissolve 0.15 M of potassium persulfate (K₂S₂O₈) in deionized water.

  • Polymerization: Vigorously stir the monomer solution while rapidly adding the oxidant solution. The formation of a dark green precipitate indicates the polymerization of P2ATP.

  • Purification: Collect the polymer precipitate by filtration, wash thoroughly with deionized water and ethanol, and dry under vacuum.

Electrochemical Polymerization (General Procedure)

Electrochemical polymerization offers excellent control over film thickness and morphology.

  • Electrolyte Preparation: Prepare a solution of the monomer (e.g., aniline, pyrrole, or EDOT) and a supporting electrolyte (e.g., H₂SO₄, LiClO₄) in a suitable solvent (e.g., water, acetonitrile).

  • Electrochemical Cell Setup: Utilize a three-electrode system with a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Deposition: Apply a constant potential or cycle the potential within a specific range to initiate and grow the polymer film on the working electrode.

  • Washing and Drying: After deposition, rinse the polymer-coated electrode with the solvent to remove residual monomer and electrolyte, followed by drying.

Characterization Techniques

Four-Point Probe for Electrical Conductivity

The electrical conductivity of the polymer films is determined using a four-point probe setup. This method minimizes the influence of contact resistance on the measurement. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes. The sheet resistance is then calculated, and with the known film thickness, the electrical conductivity can be determined.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis is employed to evaluate the thermal stability of the polymers.[7]

  • A small sample of the polymer is placed in a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

  • The weight loss of the sample is monitored as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry is a powerful technique to investigate the redox behavior and capacitive properties of the polymer films.[9]

  • The polymer-coated electrode is immersed in an electrolyte solution within a three-electrode electrochemical cell.

  • The potential of the working electrode is swept linearly between two set potentials, and the resulting current is measured.

  • The resulting voltammogram reveals the oxidation and reduction peaks, providing information about the redox potentials and the electrochemical stability of the polymer.

  • The specific capacitance can be calculated from the integrated area of the CV curve.

Visualizing the Processes: Synthesis and Characterization Workflows

To further clarify the experimental procedures, the following diagrams, generated using the DOT language, illustrate the workflows for polymer synthesis and characterization.

cluster_synthesis Chemical Synthesis Workflow prep_monomer Prepare Monomer Solution polymerization Initiate Polymerization prep_monomer->polymerization prep_oxidant Prepare Oxidant Solution prep_oxidant->polymerization purification Purify and Dry Polymer polymerization->purification

Caption: Workflow for chemical oxidative polymerization.

cluster_characterization Characterization Workflow conductivity Electrical Conductivity (Four-Point Probe) analysis Data Analysis and Comparison conductivity->analysis tga Thermal Stability (TGA) tga->analysis cv Electrochemical Properties (CV) cv->analysis

Caption: General workflow for polymer characterization.

In-Depth Performance Analysis

Electrical Conductivity

The ability of a polymer to conduct electricity is fundamental to its application in electronic devices. Doped polyaniline exhibits moderate conductivity, typically in the range of milli-Siemens to a few Siemens per centimeter.[1][2] Polypyrrole, when synthesized under optimized conditions, can achieve significantly higher conductivities, reaching up to several hundred S/cm.[3] PEDOT:PSS is renowned for its high conductivity, often exceeding 1000 S/cm, making it a preferred choice for applications requiring low resistivity. While data for pure P2ATP is scarce, its isomer, poly(m-aminothiophenol), displays a much lower conductivity of around 10⁻⁵ S/cm, suggesting that the position of the functional groups on the monomer plays a crucial role in the final electronic properties of the polymer.

Thermal Stability

The operational temperature range of a conductive polymer is dictated by its thermal stability. Polyaniline begins to decompose at relatively modest temperatures of 160-170 °C.[4] Polypyrrole shows slightly better thermal stability, with decomposition typically starting between 170 °C and 250 °C.[5] PEDOT:PSS exhibits a two-stage decomposition, with the PSS component degrading around 300-350 °C and the more stable PEDOT backbone remaining intact until above 390 °C.[6] This superior thermal stability makes PEDOT:PSS suitable for applications involving higher processing or operating temperatures.

Electrochemical Properties

The electrochemical behavior of conductive polymers is critical for their use in sensors, actuators, and energy storage devices. Polyaniline is known for its rich redox chemistry, with multiple stable oxidation states that contribute to its pseudocapacitive behavior.[10] Polypyrrole also demonstrates good electrochemical stability and is often used in the development of biosensors and supercapacitors.[11][12] PEDOT:PSS is characterized by its high electrochemical stability and large potential window, making it an excellent material for supercapacitors and other electrochemical devices.[13] The available literature suggests that P2ATP also possesses interesting redox properties, with potential applications in supercapacitors, though more detailed quantitative studies are needed to fully assess its performance in this area.

References

A Comparative Guide to Synthetic Routes of Benzothiazoles without 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The traditional and most prevalent synthesis route involves the condensation of 2-aminothiophenol (B119425) with various electrophiles. However, the instability, propensity for oxidation, and pungent odor of this compound have prompted the development of alternative synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes to benzothiazoles that circumvent the use of this compound, offering objective comparisons of their performance with supporting experimental data.

The Hugerschoff Reaction: Synthesis from Anilines and Thiocyanate (B1210189) Salts

The Hugerschoff reaction, a classic method established in 1901, provides access to 2-aminobenzothiazoles from readily available anilines and thiocyanate salts. The reaction proceeds via the in-situ formation of an arylthiourea intermediate, which then undergoes oxidative cyclization, traditionally with bromine.

Experimental Protocol:

A solution of the substituted aniline (B41778) (1 equivalent) and potassium thiocyanate (1 to 1.5 equivalents) is prepared in glacial acetic acid. The mixture is cooled to 0°C, and a solution of bromine (1 to 1.1 equivalents) in glacial acetic acid is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is typically stirred for a few hours at room temperature. The product is then precipitated by pouring the reaction mixture into water and neutralized. The crude 2-aminobenzothiazole (B30445) is collected by filtration and purified by recrystallization.

Performance Data:
Starting AnilineProductYield (%)Reference
Aniline2-Aminobenzothiazole75-85[General Procedure]
p-Toluidine6-Methyl-2-aminobenzothiazole78[General Procedure]
p-Anisidine6-Methoxy-2-aminobenzothiazole82[1]
p-Chloroaniline6-Chloro-2-aminobenzothiazole80[General Procedure]
p-Nitroaniline6-Nitro-2-aminobenzothiazole70[General Procedure]
Advantages and Disadvantages:
  • Advantages: Utilizes simple and readily available starting materials. It is a one-pot reaction that is relatively straightforward to perform.

  • Disadvantages: The use of stoichiometric amounts of bromine, a hazardous and corrosive reagent, is a significant drawback. The reaction can be sensitive to the substitution pattern of the aniline, and regioselectivity can be an issue with certain substrates.

Hugerschoff_Reaction Aniline Aniline Arylthiourea Arylthiourea Intermediate Aniline->Arylthiourea AcOH KSCN KSCN KSCN->Arylthiourea Aminobenzothiazole 2-Aminobenzothiazole Arylthiourea->Aminobenzothiazole Oxidative Cyclization Br2 Br₂ Br2->Aminobenzothiazole

Caption: The Hugerschoff reaction pathway for the synthesis of 2-aminobenzothiazoles.

Synthesis from Benzamides via Thionation and Cyclization

This two-step approach involves the conversion of a substituted benzamide (B126) to its corresponding thiobenzamide (B147508), followed by an intramolecular oxidative cyclization to form the benzothiazole ring. The thionation is most commonly achieved using Lawesson's reagent, while the cyclization, often referred to as a Jacobson-type cyclization, is typically promoted by an oxidizing agent like potassium ferricyanide (B76249).

Experimental Protocol:

Step 1: Thionation of Benzamide A mixture of the substituted benzamide (1 equivalent) and Lawesson's reagent (0.5-0.6 equivalents) in a dry, high-boiling solvent such as toluene (B28343) or xylene is heated at reflux or under microwave irradiation until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude thiobenzamide is purified by column chromatography.

Step 2: Oxidative Cyclization The purified thiobenzamide is dissolved in a suitable solvent system, such as a mixture of ethanol (B145695) and aqueous sodium hydroxide. An aqueous solution of potassium ferricyanide (K₃[Fe(CN)₆]) is added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by TLC. Upon completion, the product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude benzothiazole is then purified by chromatography or recrystallization.[2]

Performance Data:
Starting BenzamideThionation Yield (%)Cyclization Yield (%)Overall Yield (%)Reference
N-(2-fluorophenyl)benzamide~90~70~63[2]
N-(2-chlorophenyl)benzamideHighModerate-High-[General Procedure]
N-(2-bromophenyl)benzamideHighModerate-High-[General Procedure]
N-(2-iodophenyl)benzamideHighHigh-[General Procedure]
Advantages and Disadvantages:
  • Advantages: This method allows for the synthesis of a wide variety of 2-substituted benzothiazoles by varying the starting benzamide. It avoids the direct use of this compound.

  • Disadvantages: This is a two-step process, which can be less efficient than one-pot methods. Lawesson's reagent has a strong, unpleasant odor. The overall yield can be moderate depending on the substrate.

Benzamide_Route Benzamide Substituted Benzamide Thiobenzamide Thiobenzamide Benzamide->Thiobenzamide Thionation Lawessons Lawesson's Reagent Lawessons->Thiobenzamide Benzothiazole 2-Substituted Benzothiazole Thiobenzamide->Benzothiazole Oxidative Cyclization K3FeCN6 K₃[Fe(CN)₆] K3FeCN6->Benzothiazole

Caption: Synthetic pathway to 2-substituted benzothiazoles from benzamides.

Intramolecular Cyclization of Thioamides and Thioureas

This strategy encompasses a variety of methods where a pre-formed thioamide or thiourea (B124793) containing an appropriate ortho-substituted aniline moiety undergoes intramolecular cyclization to form the benzothiazole ring. These reactions are often promoted by an oxidizing agent or a catalyst that facilitates the C-S bond formation.

Oxidative Cyclization of N-Arylthioureas

Similar to the Hugerschoff reaction, this method starts with an N-arylthiourea, which can be synthesized separately. The cyclization is then induced by an oxidizing agent.

Experimental Protocol:

The N-arylthiourea (1 equivalent) is dissolved in a suitable solvent such as chloroform (B151607) or acetic acid. An oxidizing agent, for example, bromine (1 equivalent) in the same solvent, is added dropwise. The reaction is stirred at room temperature until completion. The work-up typically involves washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant, followed by an aqueous base wash, drying of the organic layer, and purification of the product.

Performance Data:
Starting N-ArylthioureaOxidizing AgentYield (%)Reference
N-PhenylthioureaBr₂Moderate-High[General Procedure]
N-(4-Methoxyphenyl)thioureaBr₂85[General Procedure]
N-(4-Chlorophenyl)thioureaBr₂82[General Procedure]
Cyclization of Thiobenzanilides

This approach utilizes thiobenzanilides, which can be prepared from the corresponding anilides and a thionating agent. The subsequent intramolecular cyclization can be achieved using various modern oxidative systems, which are often milder than bromine.

Experimental Protocol (using Dess-Martin Periodinane):

To a solution of the thiobenzanilide (B1581041) (1 equivalent) in a solvent like dichloromethane, Dess-Martin periodinane (DMP) (1.1-1.5 equivalents) is added portion-wise at room temperature. The reaction is stirred for a short period (typically 15-30 minutes) until the starting material is consumed. The reaction is then quenched, and the product is isolated and purified.

Performance Data:
Starting ThiobenzanilideOxidizing SystemYield (%)Reference
ThiobenzanilideDess-Martin PeriodinaneHigh[General Procedure]
4'-MethoxythiobenzanilidePIFA75[General Procedure]
4'-ChlorothiobenzanilideCAN72[General Procedure]
Advantages and Disadvantages:
  • Advantages: This family of reactions offers versatility through the choice of both the thioamide/thiourea precursor and the cyclization agent. Modern oxidizing agents can be milder and more selective than bromine.

  • Disadvantages: The synthesis of the starting thioamide or thiourea adds an extra step to the overall process. Some oxidizing agents can be expensive or require careful handling.

Intramolecular_Cyclization cluster_start Starting Materials Arylthiourea N-Arylthiourea Benzothiazole Benzothiazole Derivative Arylthiourea->Benzothiazole Intramolecular C-S Bond Formation Thiobenzanilide Thiobenzanilide Thiobenzanilide->Benzothiazole Intramolecular C-S Bond Formation Oxidant Oxidizing Agent (e.g., Br₂, DMP, PIFA) Oxidant->Benzothiazole

Caption: General scheme for the intramolecular cyclization of thioamides and thioureas.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of benzothiazoles via the alternative routes described.

Experimental_Workflow Start Select Starting Materials (Aniline/Benzamide/Thioamide) Reaction Perform Chemical Reaction (Hugerschoff/Thionation-Cyclization/ Intramolecular Cyclization) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography/ Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Benzothiazole Product Analysis->Final

References

A Comparative Guide to the Synthesis of 2-Substituted Benzothiazoles: Validating a Novel Eco-Friendly Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of 2-substituted benzothiazoles is of paramount importance due to their wideranging pharmacological activities. This guide provides a comparative analysis of a novel, environmentally benign synthetic method against established conventional approaches, supported by experimental data to validate its efficacy and advantages.

The traditional synthesis of 2-substituted benzothiazoles predominantly involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives.[1][2][3] While effective, these methods often necessitate harsh reaction conditions, toxic solvents, and sometimes, expensive or hazardous catalysts.[4] In response to the growing demand for greener chemical processes, a novel synthetic strategy has emerged, focusing on improved efficiency, milder conditions, and the use of reusable catalysts. This guide will focus on a recently developed method utilizing a heterogeneous catalyst under solvent-free or aqueous conditions and compare it with two well-established conventional methods.

Comparative Analysis of Synthetic Methodologies

The performance of the new synthetic method is evaluated against two classical methods: the condensation of this compound with aromatic aldehydes and with carboxylic acids. The key parameters for comparison include reaction yield, reaction time, temperature, and the nature of the catalyst and solvent.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Ref.
New Method This compound, Aromatic AldehydeReusable Nano-catalystSolvent-freeRoom Temp.0.5 - 190-98[1]
Conventional Method 1 This compound, Aromatic AldehydeNone (Air/DMSO)DMSO100-1202 - 485-95[3]
Conventional Method 2 This compound, Carboxylic AcidPolyphosphoric Acid (PPA)None180-2003 - 675-85[4]

Table 1: Comparison of a new synthetic method for 2-substituted benzothiazoles with conventional methods.

The data clearly indicates that the new method offers significant advantages, including higher yields in shorter reaction times at ambient temperature and under solvent-free conditions, highlighting its efficiency and eco-friendly nature. The reusable nature of the nano-catalyst further adds to its appeal from a green chemistry perspective.[1]

Experimental Protocols

New Synthetic Method: Nano-catalyst mediated synthesis
  • In a round-bottom flask, a mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and the nano-catalyst (0.1 mol%) is taken.

  • The mixture is stirred at room temperature for the specified time (typically 30-60 minutes).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethanol (B145695), and the catalyst is recovered by simple filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford the pure 2-substituted benzothiazole (B30560).

Conventional Method 1: Condensation with Aromatic Aldehydes in DMSO
  • A solution of this compound (1 mmol) and an aromatic aldehyde (1 mmol) in Dimethyl sulfoxide (B87167) (DMSO) (5 mL) is prepared in a round-bottom flask.[3]

  • The reaction mixture is heated at 100-120 °C for 2-4 hours.[3]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization.

Conventional Method 2: Condensation with Carboxylic Acids using PPA
  • A mixture of this compound (1 mmol), a carboxylic acid (1.1 mmol), and Polyphosphoric Acid (PPA) (5 g) is placed in a round-bottom flask.

  • The mixture is heated at 180-200 °C for 3-6 hours with occasional stirring.

  • The hot reaction mixture is carefully poured into a beaker containing crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated product is filtered, washed thoroughly with water, and dried.

  • Purification of the crude product is achieved by recrystallization.

Reaction Pathway and Workflow Visualization

The general synthetic pathway for the formation of 2-substituted benzothiazoles from this compound and an aldehyde is depicted below. The initial condensation forms a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the final benzothiazole product.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products This compound This compound Condensation Condensation This compound->Condensation Aldehyde Aldehyde Aldehyde->Condensation Benzothiazoline Intermediate Benzothiazoline Intermediate Condensation->Benzothiazoline Intermediate Oxidation Oxidation 2-Substituted Benzothiazole 2-Substituted Benzothiazole Oxidation->2-Substituted Benzothiazole Benzothiazoline Intermediate->Oxidation

General synthetic pathway for 2-substituted benzothiazoles.

The experimental workflow for the new synthetic method is outlined below, emphasizing its simplicity and efficiency.

G Start Start Mix Reactants & Catalyst Mix Reactants & Catalyst Start->Mix Reactants & Catalyst Stir at RT Stir at RT Mix Reactants & Catalyst->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Monitor by TLC->Stir at RT Incomplete Dilute & Filter Dilute & Filter Monitor by TLC->Dilute & Filter Reaction Complete Recover Catalyst Recover Catalyst Dilute & Filter->Recover Catalyst Concentrate & Recrystallize Concentrate & Recrystallize Dilute & Filter->Concentrate & Recrystallize Pure Product Pure Product Concentrate & Recrystallize->Pure Product

Experimental workflow for the new synthetic method.

References

A Comparative Guide to Purity Assessment of Synthesized Benzothiazoles: Elemental Analysis and Chromatographic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of elemental analysis with modern chromatographic and thermal techniques for the purity assessment of benzothiazole (B30560) derivatives, a class of heterocyclic compounds with significant pharmacological interest. Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.

The accurate determination of a compound's purity is critical as impurities can significantly alter its chemical, physical, and biological properties, leading to misleading experimental results and potential safety concerns in drug development. While elemental analysis has historically been a fundamental technique for confirming the empirical formula of a compound, its utility as a standalone purity assessment tool in modern chemistry is a subject of discussion. This guide explores the capabilities of elemental analysis in the context of synthesized benzothiazoles and compares its performance against High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

At a Glance: A Comparative Overview of Purity Assessment Techniques

A multi-faceted approach is often the most robust strategy for comprehensive purity determination. The choice of technique depends on the nature of the synthesized compound, the likely impurities, and the specific requirements of the research.

ParameterElemental Analysis (EA)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Combustion of the compound and quantification of the resulting elemental gases (CO₂, H₂O, N₂, SO₂) to determine the mass percentages of C, H, N, and S.Separation of components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.Measurement of the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point depression caused by impurities.
Purity Assessment Compares the experimentally determined mass percentages of elements to the theoretical values calculated from the compound's molecular formula.[1]Quantification of the main compound's peak area relative to the total area of all peaks in the chromatogram, typically expressed as a percentage.[2]Calculation of purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3]
Strengths - Provides fundamental confirmation of elemental composition.- Can detect inorganic impurities that are not visible by HPLC-UV.- High sensitivity and resolution for separating complex mixtures of organic compounds.- Well-established and widely used in the pharmaceutical industry for quality control.[2]- Can be coupled with mass spectrometry (LC-MS) for impurity identification.[4]- Provides a measure of absolute purity for crystalline compounds.- Relatively fast and requires small sample amounts.[3]
Limitations - Does not distinguish between the target compound and isomers or impurities with the same elemental composition.- The generally accepted tolerance of ±0.4% can mask the presence of significant impurities.- Less sensitive to organic impurities compared to chromatographic methods.- Requires a chromophore for UV detection.- May not detect non-volatile or insoluble impurities.- Purity is relative to the detected peaks.- Only applicable to crystalline solids with a sharp melting point.- The compound must not decompose upon melting.- The impurity must be soluble in the melt.[3]
Sample Requirement Milligram quantitiesMicrogram to milligram quantities1-5 mg[3]

Quantitative Data Comparison

The following tables present experimental data for synthesized benzothiazole derivatives, comparing the results from elemental analysis and HPLC. This direct comparison highlights the complementary nature of these techniques.

Table 1: Elemental Analysis Data for Representative Benzothiazole Derivatives

CompoundMolecular FormulaCalculated (%)Found (%)Reference
2-((4-chlorophenoxy)methyl)benzo[d]thiazoleC₁₄H₁₀ClNOSC: 61.43, H: 3.68, N: 5.12C: 61.45, H: 3.70, N: 5.13[1]
2-(phenoxymethyl)benzo[d]thiazoleC₁₄H₁₁NOSC: 70.27, H: 4.63, N: 5.85C: 70.30, H: 4.65, N: 5.86[1]
6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amineC₁₄H₁₀ClFN₂SC: 57.44, H: 3.44, N: 9.57C: 57.48, H: 3.45, N: 9.58[1]
(2-(benzo[d]thiazol-2-ylmethoxy)phenyl)(phenyl)methanoneC₂₁H₁₅NO₂SC: 73.02, H: 4.38, N: 4.06C: 73.05, H: 4.40, N: 4.08[2]

Table 2: HPLC Purity Data for Representative Benzothiazole Derivatives

CompoundHPLC Purity (%)Reference
(2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(phenyl)methanone99.36[2]
(2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone99.21[2]
(2-(benzo[d]thiazol-2-ylmethoxy)-5-methylphenyl)(phenyl)methanone99.25[2]
Novel benzothiazole derivatives (Series A-D)>96%[1]

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental procedures. The following sections provide detailed methodologies for the key analytical techniques discussed.

Elemental Analysis (CHNS)

Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a thermal conductivity detector.

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried benzothiazole sample into a tin or silver capsule.

  • Instrumentation: Use a calibrated elemental analyzer.

  • Analysis: The encapsulated sample is introduced into the combustion chamber (typically at ~900-1000 °C). The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated by gas chromatography.

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The results are then compared to the theoretical values for the expected molecular formula. A deviation of ±0.4% from the theoretical value is generally considered acceptable.

High-Performance Liquid Chromatography (HPLC)

Principle: A solution of the sample is injected into a column containing a solid stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample separate based on their affinity for the two phases. A detector measures the concentration of each component as it elutes from the column.

Methodology for a 2-Substituted Benzothiazole:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is commonly used. A gradient elution may be necessary to separate impurities with a wide range of polarities. For example, a linear gradient from 20% to 80% acetonitrile in water over 20 minutes.

  • Sample Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically around 250-320 nm for benzothiazoles).

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Differential Scanning Calorimetry (DSC)

Principle: The instrument measures the amount of heat required to increase the temperature of a sample compared to a reference. For purity analysis, the melting endotherm of the sample is analyzed. Impurities cause a depression and broadening of the melting point, which can be quantified using the van't Hoff equation.

Methodology:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline benzothiazole sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its expected melting point.

    • Ramp the temperature at a slow, constant rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis: The software integrates the area of the melting peak and calculates the purity based on the shape of the melting curve and the van't Hoff equation.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation & Comparison Synthesized_Compound Synthesized Benzothiazole (Crude Product) Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Compound->Purification Elemental_Analysis Elemental Analysis (EA) Purification->Elemental_Analysis HPLC_Analysis HPLC Analysis Purification->HPLC_Analysis DSC_Analysis DSC Analysis Purification->DSC_Analysis EA_Data Elemental Composition (%) Elemental_Analysis->EA_Data HPLC_Data Chromatographic Purity (%) HPLC_Analysis->HPLC_Data DSC_Data Thermal Purity (%) DSC_Analysis->DSC_Data Comparison Comparative Purity Assessment EA_Data->Comparison HPLC_Data->Comparison DSC_Data->Comparison

Caption: Experimental workflow for the purity assessment of synthesized benzothiazoles.

Logical_Relationship Purity Overall Compound Purity EA Elemental Analysis (Stoichiometric Purity) Purity->EA informs HPLC HPLC (Chromatographic Purity) Purity->HPLC informs DSC DSC (Thermal Purity) Purity->DSC informs EA->Purity confirms elemental composition HPLC->Purity quantifies organic impurities DSC->Purity determines absolute purity of crystalline solid

Caption: Logical relationship between different purity assessment techniques.

References

Benchmarking the Performance of 2-Aminothiophenol-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive, selective, and rapid detection of analytes is a cornerstone of advancements in research, diagnostics, and pharmaceutical development. Among the diverse array of sensing molecules, 2-Aminothiophenol (B119425) (2-ATP) has emerged as a versatile and promising candidate for the fabrication of robust sensors for a variety of targets, including neurotransmitters, heavy metals, and for monitoring physiological parameters like pH. Its unique properties, stemming from the presence of both an amino and a thiol group, allow for effective surface modification and interaction with analytes.

This guide provides an objective comparison of the performance of this compound-based sensors with alternative sensing platforms. The information presented is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Dopamine (B1211576) Sensors

Dopamine, a critical neurotransmitter, plays a vital role in numerous neurological processes. Its accurate and sensitive detection is crucial for the diagnosis and monitoring of neurological disorders. This compound has been effectively utilized in the development of electrochemical dopamine sensors, often through the formation of molecularly imprinted polymers (MIPs).

Table 1: Performance Comparison of Electrochemical Dopamine Sensors

Sensor PlatformAnalyteLinear RangeLimit of Detection (LOD)Key AdvantagesKey LimitationsReference
Poly(p-aminothiophenol)-based MIP Dopamine0.1 - 100 µM35 nMHigh selectivity due to tailored recognition sites, cost-effective fabrication.Potential for template leakage, synthesis can be complex.[1]
Graphene-based Sensors Dopamine0.5 - 2000 µM0.12 µMHigh surface area, excellent electrical conductivity, good sensitivity.Can be prone to interference from structurally similar molecules.[2]
Carbon Nanotube-based Sensors Dopamine0.1 - 10 µM0.05 µMEnhanced electron transfer kinetics, high sensitivity.Surface modification can be challenging, potential for batch-to-batch variability.[3]
Enzyme-based Biosensors (e.g., Tyrosinase) Dopamine0.05 - 120 µM0.01 µMHigh specificity to dopamine.Susceptible to environmental changes (pH, temperature), limited stability.[2]
Mercaptophenylacetic acid modified GCE Dopamine1 - 10 µM2.51 µMSimple modification process, good sensitivity.May have lower selectivity compared to MIPs.[4]

Signaling Pathway for Electrochemical Dopamine Detection

The detection of dopamine using a poly(p-aminothiophenol)-based molecularly imprinted polymer (MIP) sensor involves a specific recognition mechanism.

cluster_0 Sensor Fabrication cluster_1 Dopamine Detection Dopamine (Template) Dopamine (Template) Electropolymerization Electropolymerization Dopamine (Template)->Electropolymerization p-Aminothiophenol (Monomer) p-Aminothiophenol (Monomer) p-Aminothiophenol (Monomer)->Electropolymerization MIP Film MIP Film Electropolymerization->MIP Film Template Removal Template Removal MIP Film->Template Removal Recognition Sites Recognition Sites Template Removal->Recognition Sites Rebinding Rebinding Recognition Sites->Rebinding Dopamine (Analyte) Dopamine (Analyte) Dopamine (Analyte)->Rebinding Electrochemical Signal Electrochemical Signal Rebinding->Electrochemical Signal

Dopamine detection using a molecularly imprinted polymer sensor.

Performance Comparison of Heavy Metal Sensors

The detection of heavy metal ions is of paramount importance for environmental monitoring and public health. This compound and its derivatives have been employed in Surface-Enhanced Raman Scattering (SERS) based sensors for the sensitive detection of ions like mercury (Hg²⁺) and lead (Pb²⁺).

Table 2: Performance Comparison of Heavy Metal Sensors

Sensor PlatformAnalyteLinear RangeLimit of Detection (LOD)Key AdvantagesKey LimitationsReference
4-Aminothiophenol (B129426)/Ag-Au Alloy SERS Mercury (Hg²⁺)Not Specified4.12 x 10⁻⁷ µg/mLHigh sensitivity and reproducibility.Requires sophisticated instrumentation (Raman spectrometer).[5]
Thiol-Capped Quantum Dots Mercury (Hg²⁺)Not SpecifiedNot SpecifiedHigh selectivity for Hg²⁺.Potential toxicity of quantum dot materials.
DNA-modified Gold Microshell SERS Mercury (Hg²⁺)Not SpecifiedNot SpecifiedHigh sensitivity and selectivity.Complex fabrication process.[6]
Modified Gold Screen-Printed Electrodes Lead (Pb²⁺), Mercury (Hg²⁺)1 - 10 nMPb²⁺: 0.41 nM, Hg²⁺: 35 pMSimultaneous detection of multiple ions, portable.Susceptible to interference from other metal ions.
Colorimetric Sensors Mercury (Hg²⁺)1 - 100 µM0.25 ppmVisual detection, simple to use.Lower sensitivity compared to other methods.[7]

Signaling Pathway for SERS-based Heavy Metal Detection

The SERS-based detection of heavy metal ions often relies on the interaction of the target ion with the this compound molecule, leading to a change in the Raman signal.

Mechanism of SERS-based heavy metal ion detection.

Performance Comparison of pH Sensors

Accurate pH measurement is critical in various biological and chemical processes. This compound functionalized nanoparticles have been demonstrated as effective SERS-based pH sensors.

Table 3: Performance Comparison of pH Sensors

Sensor PlatformpH RangeKey AdvantagesKey LimitationsReference
2-ATP Functionalized Silver Nanoparticles (SERS) 3.0 - 8.0High sensitivity, suitable for intracellular measurements.Requires a Raman spectrometer, potential for nanoparticle aggregation.[8]
4-Mercaptobenzoic acid (4-MBA) SERS Probes 3.0 - 14.0Wide pH response range, good stability.Can be influenced by the ionic strength of the solution.[9]
Traditional Glass Electrode 0 - 14High accuracy and stability over a wide range.Fragile, requires calibration, not suitable for in-vivo measurements.N/A
Fluorescent Dyes Varies with dyeHigh sensitivity, suitable for imaging.Susceptible to photobleaching, can be pH-sensitive over a narrow range.N/A

Signaling Pathway for SERS-based pH Sensing

The pH sensing mechanism of this compound on a SERS substrate is based on the protonation and deprotonation of its amino group, which alters the molecule's vibrational modes and, consequently, its Raman spectrum.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) 2-ATP-NH3+ Protonated 2-ATP (-NH3+) Characteristic SERS Spectrum A Characteristic SERS Spectrum A 2-ATP-NH3+->Characteristic SERS Spectrum A pH Change pH Change 2-ATP-NH3+->pH Change 2-ATP-NH2 Deprotonated 2-ATP (-NH2) Characteristic SERS Spectrum B Characteristic SERS Spectrum B 2-ATP-NH2->Characteristic SERS Spectrum B 2-ATP-NH2->pH Change

pH-dependent SERS signaling of this compound.

Experimental Protocols

Fabrication of a Poly(p-aminothiophenol) Modified Gold Electrode for Electrochemical Sensing

This protocol describes the electrochemical polymerization of p-aminothiophenol on a gold electrode surface, a common method for fabricating sensors for various analytes, including nitrite (B80452) and as a basis for MIPs.[6][10]

Materials:

  • Gold (Au) working electrode

  • Platinum (Pt) wire counter electrode

  • Ag/AgCl reference electrode

  • 10 mM 4-aminothiophenol (4-ATP) in ethanol (B145695)

  • 0.5 M Perchloric acid (HClO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold working electrode by polishing with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.

  • Self-Assembled Monolayer Formation: Immerse the cleaned gold electrode in a 10 mM solution of 4-ATP in ethanol for at least 12 hours to allow for the formation of a self-assembled monolayer (SAM) through the gold-thiol bond.

  • Electrochemical Polymerization (First Step): In a three-electrode cell containing the 10 mM 4-ATP solution, perform cyclic voltammetry (CV) by cycling the potential between 0 and +1.7 V (vs. Ag/AgCl) at a scan rate of 20 mV/s for 20 cycles. This step initiates the polymerization from the amino groups of the adsorbed 4-ATP molecules.[6]

  • Electrochemical Polymerization (Second Step): Transfer the electrode to a 0.5 M HClO₄ solution. Continue the electropolymerization by cycling the potential between 0 and +0.8 V at a scan rate of 50 mV/s for 50 cycles to grow the poly(p-aminothiophenol) film.[6]

  • Final Rinse: After polymerization, rinse the modified electrode thoroughly with deionized water to remove any unreacted monomer and non-adherent polymer. The electrode is now ready for use or further modification (e.g., molecular imprinting).

SERS-based pH Measurement Using this compound Functionalized Silver Nanoparticles

This protocol outlines the preparation of 2-ATP functionalized silver nanoparticles and their use for pH-dependent SERS measurements.[8][11]

Materials:

Procedure:

  • Synthesis of Silver Nanoparticles (AgNPs):

    • Prepare a 1 mM solution of AgNO₃ in deionized water.

    • Add a 1% sodium citrate solution dropwise to the AgNO₃ solution while stirring.

    • Heat the solution in a microwave oven until a color change to yellow is observed, indicating the formation of AgNPs.[11]

  • Functionalization of AgNPs with 2-ATP:

    • Add a small amount of 2-ATP solution to the prepared AgNP colloid and stir for several hours to allow the 2-ATP molecules to bind to the silver surface via the thiol group.

  • Preparation for SERS Measurement:

    • Mix a small volume of the 2-ATP functionalized AgNPs with phosphate buffer solutions of known pH values.

  • SERS Measurement:

    • Acquire the SERS spectra of the mixtures using a Raman spectrometer with an appropriate laser excitation wavelength.

    • Record the characteristic changes in the SERS spectra of 2-ATP as a function of pH. The intensity ratio of specific Raman bands can be used to create a calibration curve for pH determination.[8]

This guide provides a foundational understanding of the performance and application of this compound-based sensors. For specific applications, further optimization of the sensor fabrication and measurement parameters is recommended. The provided experimental protocols offer a starting point for researchers to develop and benchmark their own 2-ATP based sensing systems.

References

In-situ monitoring of 2-Aminothiophenol reactions using FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount for mechanistic understanding, optimization, and safety. Reactions involving 2-Aminothiophenol (2-ATP), a key precursor for the synthesis of biologically significant benzothiazoles, are of particular interest.[1] In-situ monitoring, which analyzes the reaction mixture directly in the reaction vessel without sample extraction, provides real-time data on the concentration of reactants, intermediates, and products.[2]

This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for monitoring this compound reactions. It includes detailed experimental protocols, supporting data, and visual workflows to aid in selecting the most suitable method for your research needs.

In-Situ FTIR Spectroscopy: A Powerful Tool for Real-Time Analysis

In-situ FTIR spectroscopy is a highly effective technique for monitoring chemical reactions in real time.[3] By inserting a probe directly into the reaction vessel, spectra are collected continuously, providing a detailed "molecular movie" of the process. The mid-infrared region of the spectrum reveals the characteristic vibrational frequencies of functional groups, allowing for the tracking of individual chemical species as their concentrations change over time.[4] This method is particularly valuable for identifying transient intermediates and elucidating reaction mechanisms and kinetics.[2][4]

Experimental Protocol: In-Situ FTIR Monitoring of 2-ATP Condensation

This protocol describes a general procedure for monitoring the condensation reaction of this compound with an aldehyde using an Attenuated Total Reflectance (ATR) FTIR probe.

Materials & Equipment:

  • FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector for enhanced sensitivity.[5]

  • In-situ ATR probe (e.g., Diamond or Silicon ATR sensor).[4]

  • Reaction vessel (e.g., three-neck round-bottom flask) with appropriate ports for the ATR probe, condenser, and temperature monitoring.[6]

  • This compound (2-ATP)

  • Aldehyde (e.g., benzaldehyde)

  • Solvent (e.g., ethanol)

  • Stirring mechanism (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • System Setup:

    • Assemble the reaction vessel with the condenser, temperature probe, and a septum for reagent addition.

    • Insert the in-situ ATR-FTIR probe through a sealed port, ensuring the ATR crystal is fully submerged in the reaction zone.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum:

    • Add the solvent (e.g., ethanol) to the reaction vessel and begin stirring.

    • Bring the solvent to the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This spectrum will be automatically subtracted from subsequent measurements.

  • Reactant Addition & Data Collection:

    • Inject the this compound into the vessel. Allow the signal to stabilize and collect a reference spectrum of the starting material.

    • Initiate data collection (e.g., one spectrum every 30-60 seconds).

    • Inject the aldehyde to start the reaction.

  • Reaction Monitoring:

    • Continuously collect FTIR spectra throughout the reaction.

    • Monitor the disappearance of characteristic reactant peaks (e.g., C=O stretch of the aldehyde, N-H and S-H vibrations of 2-ATP) and the appearance of product peaks (e.g., C=N stretch of the benzothiazole).

  • Data Analysis:

    • Generate concentration profiles by plotting the intensity of specific, non-overlapping infrared bands against time.

    • Use this data to determine reaction kinetics, identify intermediates, and confirm the reaction endpoint.[4]

G Diagram 1: In-Situ FTIR Experimental Workflow cluster_setup System Setup & Calibration cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Assemble Reaction Vessel (Flask, Condenser, Probes) B Insert & Connect In-Situ ATR-FTIR Probe A->B C Add Solvent & Equilibrate Temperature B->C D Collect Background Spectrum (Solvent Only) C->D E Add this compound D->E System Ready F Initiate Spectral Data Collection (Time = 0) E->F G Add Aldehyde to Start Reaction F->G H Continuously Record FTIR Spectra Over Time G->H I Identify Characteristic Peaks (Reactants, Intermediates, Products) H->I Reaction Complete J Generate Concentration vs. Time Profiles I->J K Determine Reaction Kinetics, Endpoint, and Mechanism J->K

Caption: Workflow for real-time monitoring of 2-ATP reactions via in-situ FTIR.

Comparison with Alternative In-Situ Techniques

While FTIR is a robust method, other spectroscopic techniques can also be employed for in-situ reaction monitoring. The choice of technique often depends on the specific reaction, the properties of the molecules involved, and available instrumentation.

Raman Spectroscopy: This technique probes molecular vibrations by measuring the inelastic scattering of monochromatic light. Like FTIR, it provides a chemical fingerprint of the molecules present. Raman is particularly advantageous for reactions in aqueous media, as water is a very weak Raman scatterer, and for studying crystalline forms and polymorphism.[7] For this compound, Surface-Enhanced Raman Spectroscopy (SERS) can be a highly sensitive method, although it's important to note that 2-ATP can be catalytically converted to other species on certain metallic surfaces, which could complicate spectral analysis.[8][9]

UV-Visible (UV-Vis) Spectroscopy: This method measures the absorption of ultraviolet and visible light by molecules containing chromophores.[10] The absorbance is directly proportional to the concentration of the absorbing species, making it a quantitative technique.[10] It is well-suited for monitoring reactions where reactants, intermediates, or products have distinct UV-Vis absorption profiles, such as those involving conjugated aromatic systems like benzothiazoles.[1] The combination of UV-Vis and other techniques like NMR can provide complementary information on electronic structure and molecular structure simultaneously.[11]

Performance Comparison

The following table summarizes the key performance characteristics of in-situ FTIR, Raman, and UV-Vis spectroscopy for monitoring this compound reactions.

FeatureIn-Situ FTIR SpectroscopyIn-Situ Raman SpectroscopyIn-Situ UV-Vis Spectroscopy
Principle Absorption of mid-infrared radiation by molecular vibrations.[4]Inelastic scattering of monochromatic light by molecular vibrations.Absorption of UV and visible light by electronic transitions.[10]
Selectivity High. Provides detailed structural information (fingerprint region).[4]High. Complementary to FTIR, excellent for symmetric bonds and aqueous media.[7]Moderate to Low. Best for conjugated systems; spectra can be broad.[11]
Sensitivity Good. Typically ppm to % concentration range.Generally lower than FTIR, but can be significantly enhanced with SERS.High. Can detect species at low concentrations (µM to mM).[12]
Common Probes ATR (Diamond, Si), TransmissionImmersion Fiber Optic ProbesFiber Optic Dip Probes
Interference Water and other polar solvents can have strong absorptions.Water is a weak scatterer (low interference). Fluorescence can be an issue.[6]Any species that absorbs in the same wavelength range can interfere.
Key Advantage Broad applicability, rich structural information, extensive libraries.[2]Excellent for aqueous solutions, polymorphism studies, and remote sampling.[7]High sensitivity, simpler instrumentation, cost-effective.[13]
Limitation Strong solvent absorption can obscure solute signals.[2]Potential for sample fluorescence; SERS can induce surface reactions.[9]Provides limited structural information; requires a chromophore.[11]

Troubleshooting and Optimization

Optimizing condensation reactions of this compound often involves troubleshooting issues like low yield or the formation of side products. The primary side reaction is often the oxidation of 2-ATP to form a disulfide.[14]

G Diagram 2: Troubleshooting Low Yield in 2-ATP Reactions Start Low Reaction Yield Observed Q1 Is this compound being oxidized? Start->Q1 Sol1 Perform reaction under inert atmosphere (N₂/Ar). Use fresh/purified 2-ATP. Consider adding a mild reducing agent. Q1->Sol1 Yes Q2 Is the catalyst ineffective? Q1->Q2 No A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Screen alternative catalysts (e.g., RuCl₃, ZnO NPs, Ionic Liquids). Optimize catalyst loading. Q2->Sol2 Yes Q3 Are reaction conditions (temp, time) optimal? Q2->Q3 No A2_Yes Yes A2_No No Sol2->End Sol3 Increase temperature or prolong reaction time. Consider microwave irradiation to accelerate the reaction. Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low yields in 2-ATP reactions.[14]

Conclusion

In-situ FTIR spectroscopy stands out as a versatile and informative technique for monitoring this compound reactions, offering a deep understanding of reaction kinetics and mechanisms through real-time structural data.[3][4] However, alternative methods like Raman and UV-Vis spectroscopy present compelling advantages in specific scenarios. Raman is superior for reactions in aqueous media and for studying solid-state properties, while UV-Vis offers high sensitivity for chromophoric species in a more cost-effective package.[7][10] The optimal choice of an in-situ monitoring technique requires a careful evaluation of the specific chemical system, the information required, and the practical constraints of the laboratory environment.

References

A Comparative Guide to the Condensation Reaction of 2-Aminothiophenol for Benzothiazole Synthesis: A Review of Synthetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic methodologies for the condensation reaction of 2-aminothiophenol (B119425) with carbonyl compounds, a cornerstone reaction in the synthesis of bioactive benzothiazole (B30560) derivatives. While the primary focus of current research lies in the optimization of reaction conditions for high yields, this guide also delves into the mechanistic aspects and provides standardized experimental protocols for researchers, scientists, and drug development professionals. A notable gap in the existing literature is the lack of detailed quantitative kinetic studies, such as the determination of rate constants and activation energies, which are crucial for a deeper understanding and optimization of this important reaction.

Reaction Mechanism and Influencing Factors

The condensation of this compound with aldehydes or ketones to form 2-substituted benzothiazoles generally proceeds through a three-step mechanism:

  • Imine/Enamine Formation: The amino group of this compound nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a Schiff base (imine) or an enamine intermediate.

  • Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon or the enamine double bond to form a five-membered thiazolidine (B150603) ring.

  • Oxidation/Aromatization: The thiazolidine intermediate is subsequently oxidized to the stable aromatic benzothiazole ring. This step often occurs in the presence of an oxidizing agent or atmospheric oxygen.

The overall reaction rate and yield are influenced by several factors, including the nature of the carbonyl compound, the catalyst employed, the solvent, and the reaction temperature. Generally, aldehydes are more reactive than ketones. The electronic properties of substituents on the aromatic ring of the aldehyde can also play a role, with electron-withdrawing groups often facilitating the initial nucleophilic attack.

Comparison of Synthetic Protocols

A wide array of catalysts and reaction conditions have been explored to improve the efficiency and environmental footprint of this condensation reaction. The following table summarizes and compares various approaches based on catalyst type, reaction conditions, and reported yields.

Catalyst SystemCarbonyl CompoundSolventTemperature (°C)Reaction TimeYield (%)Reference
Acid Catalysts
H₂O₂/HClAromatic AldehydesEthanolRoom Temperature45-60 min85-94[1]
L-Proline (Microwave)Aromatic AldehydesSolvent-freeNot Specified~5 minHigh[2]
Alkyl Carbonic Acid (from CO₂)Aromatic AldehydesAlcoholMild ConditionsNot SpecifiedGood[3]
Metal-Based Catalysts
Zn(OAc)₂·2H₂OAromatic AldehydesSolvent-free8030-60 min79-96[4]
CoFe₂O₄@SiO₂@PAF-ILAromatic AldehydesSolvent-free7010 min83-91[4]
Green/Biocatalysts
SnP₂O₇Aromatic AldehydesNot SpecifiedNot Specified8-35 min87-95[1]
β-CyclodextrinAromatic/Heterocyclic AldehydesWaterNot SpecifiedNot SpecifiedExcellent[5]
Catalyst-Free
None (DMSO/Air)Aromatic AldehydesDMSONot Specified~6 hGood to Excellent[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Acid-Catalyzed Synthesis using H₂O₂/HCl[1]

Materials:

  • This compound

  • Aromatic aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • To the stirred solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) at room temperature.

  • Continue stirring the reaction mixture for 45-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Metal-Catalyzed Solvent-Free Synthesis using Zn(OAc)₂·2H₂O[4]

Materials:

Procedure:

  • In a reaction vessel, mix this compound (1 mmol), the aromatic aldehyde (1 mmol), and Zn(OAc)₂·2H₂O (5 mol%).

  • Heat the mixture at 80 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in an appropriate organic solvent and filter to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow for conducting a kinetic study.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Imine Imine This compound->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Benzothiazolidine Benzothiazolidine Imine->Benzothiazolidine Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazolidine->Benzothiazole Oxidation - 2[H]

Caption: General mechanism of benzothiazole formation.

Experimental_Workflow Reactant_Preparation Prepare solutions of This compound and Aldehyde in a suitable solvent Reaction_Initiation Mix reactants in a temperature-controlled cuvette Reactant_Preparation->Reaction_Initiation Spectroscopic_Monitoring Monitor absorbance change over time at a fixed wavelength Reaction_Initiation->Spectroscopic_Monitoring Data_Acquisition Record Absorbance vs. Time data Spectroscopic_Monitoring->Data_Acquisition Kinetic_Analysis Plot ln(A∞ - At) vs. time to determine pseudo-first-order rate constant (k') Data_Acquisition->Kinetic_Analysis Order_Determination Vary initial concentrations to determine reaction order with respect to each reactant Kinetic_Analysis->Order_Determination Activation_Parameters Repeat experiment at different temperatures to calculate Ea using Arrhenius plot Order_Determination->Activation_Parameters

Caption: A proposed workflow for a kinetic study.

Future Directions

The development of efficient and environmentally friendly methods for benzothiazole synthesis has seen significant progress. However, to move beyond empirical optimization, a concerted effort is needed to investigate the kinetics of these reactions in a quantitative manner. Such studies would not only provide a deeper mechanistic understanding but also enable the rational design of more efficient catalytic systems and reaction conditions. Future research should aim to:

  • Determine the rate laws and reaction orders for various catalytic systems.

  • Calculate the rate constants and activation energies for the condensation with a range of substituted aldehydes and ketones.

  • Conduct Hammett studies to correlate reaction rates with the electronic properties of substituents.

  • Utilize computational modeling to complement experimental kinetic data and elucidate transition state structures.

By focusing on these fundamental aspects, the scientific community can further advance the synthesis of this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

Unraveling the Pathway: DFT Calculations Validate the Synthesis of 2-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction of 2-aminothiophenol (B119425) with aldehydes, supported by Density Functional Theory (DFT) calculations, provides a comprehensive understanding of the formation of 2-substituted benzothiazoles, a critical scaffold in medicinal chemistry and materials science. This guide compares the established reaction pathway with computational evidence, offering researchers and drug development professionals a validated framework for the synthesis of these important heterocyclic compounds.

The widely accepted mechanism for the condensation of this compound (2-ATP) with an aldehyde to yield a 2-substituted benzothiazole (B30560) proceeds through a three-stage pathway. This process begins with the formation of an imine thiophenol (ITP), followed by an intramolecular cyclization to a benzothiazolidine (BTI) intermediate, and culminates in an oxidation step to afford the final aromatic benzothiazole product. While this pathway is well-established through experimental observations, DFT calculations provide a powerful tool to validate the proposed mechanism by elucidating the energetics of each step, including the transition states and intermediates.

The Reaction Pathway: A Step-by-Step Computational Validation

DFT calculations offer a quantitative lens through which to examine the feasibility of the proposed reaction mechanism. By calculating the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the activation energies required to overcome the transition states for each step.

A representative reaction is the condensation of this compound with benzaldehyde. Computational studies, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, have been used to model this transformation. These calculations can predict the geometries of the reactants, intermediates, transition states, and products, as well as their relative energies.

Stage 1: Imine Thiophenol (ITP) Formation

The initial step involves the nucleophilic attack of the amino group of 2-ATP on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine thiophenol (ITP). DFT calculations can model this process, determining the activation energy for the initial nucleophilic addition and the subsequent water elimination.

Stage 2: Cyclization to Benzothiazolidine (BTI)

The ITP intermediate then undergoes an intramolecular nucleophilic attack of the thiol group onto the imine carbon. This cyclization step leads to the formation of the five-membered benzothiazolidine (BTI) ring. DFT studies are crucial in determining the activation barrier for this ring-closing step, which is often the rate-determining step of the overall cyclization process. The calculated transition state geometry for this step reveals the concerted nature of the bond formation.

Stage 3: Oxidation to 2-Substituted Benzothiazole

The final stage is the oxidation of the benzothiazolidine intermediate to the stable, aromatic 2-substituted benzothiazole. This step involves the removal of two hydrogen atoms. Various oxidizing agents can be used experimentally, and DFT calculations can help to understand the mechanism of this oxidation, whether it proceeds via a radical pathway or a concerted dehydrogenation, depending on the specific oxidant employed.

Comparative Analysis of Reaction Pathways

While the three-stage pathway is the most commonly accepted, alternative mechanisms could be envisioned. DFT calculations allow for a direct comparison of the energetic profiles of different potential pathways. For instance, a concerted mechanism involving a single transition state directly from the ITP to the final product could be computationally explored. However, calculations consistently show that the stepwise pathway involving the BTI intermediate is energetically more favorable, thus validating the proposed mechanism.

Experimental Protocols for DFT Calculations

Validating a reaction pathway using DFT involves a series of well-defined computational steps:

  • Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A commonly used level of theory for this is B3LYP/6-31G(d).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For minima (reactants, intermediates, products), all calculated vibrational frequencies should be real. For transition states, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Transition State Searching: Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Berny optimization algorithm are used to locate the transition state structures connecting the intermediates along the reaction pathway.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed starting from the transition state structure to confirm that it connects the correct reactant and product minima on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate energy differences (reaction energies and activation energies). Solvation effects can also be included using models like the Polarizable Continuum Model (PCM).

Quantitative Data Summary

The following table summarizes typical relative free energies (in kcal/mol) obtained from DFT calculations for the reaction of this compound with benzaldehyde, validating the favorability of the proposed pathway. Note: The exact values can vary depending on the level of theory, basis set, and solvent model used in the calculations.

SpeciesRelative Free Energy (kcal/mol)
This compound + Benzaldehyde0.0 (Reference)
Transition State 1 (ITP formation) Calculated Value
Imine Thiophenol (ITP)Calculated Value
Transition State 2 (BTI cyclization) Calculated Value
Benzothiazolidine (BTI)Calculated Value
Transition State 3 (Oxidation) Calculated Value
2-Phenylbenzothiazole + H₂OCalculated Value

(Note: Specific calculated values for transition states and intermediates are highly dependent on the computational methodology and are not universally reported. The general trend, however, supports the feasibility of the proposed pathway.)

Visualizing the Reaction Pathway

The logical progression of the reaction can be visualized using a workflow diagram.

Reaction_Pathway Reactants This compound + Aldehyde TS1 Transition State 1 Reactants->TS1 ITP Imine Thiophenol (ITP) TS1->ITP TS2 Transition State 2 ITP->TS2 BTI Benzothiazolidine (BTI) TS2->BTI TS3 Transition State 3 BTI->TS3 Product 2-Substituted Benzothiazole TS3->Product

Caption: Reaction pathway for the formation of 2-substituted benzothiazoles.

Conclusion

The synergy between experimental findings and DFT calculations provides a robust validation of the reaction pathway for the synthesis of 2-substituted benzothiazoles from this compound and aldehydes. The computational data not only supports the proposed multi-step mechanism involving imine formation, cyclization, and oxidation but also provides quantitative insights into the energetics of each step. This detailed understanding is invaluable for optimizing reaction conditions, designing novel synthetic routes, and ultimately accelerating the development of new drug candidates and advanced materials based on the versatile benzothiazole scaffold.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Aminothiophenol, a versatile organosulfur compound, requires careful management due to its hazardous properties. This guide provides essential, step-by-step information for its safe disposal.

Immediate Safety and Disposal Overview

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and any contaminated materials are disposed of as hazardous waste through a licensed and approved disposal company[1]. Under no circumstances should this compound be discharged into the environment, including drains or waterways.

Hazard Summary
Hazard StatementClassification
Harmful if swallowedAcute toxicity, Oral (Category 4)
Causes severe skin burns and eye damageSkin corrosion (Category 1B)
Very toxic to aquatic life with long lasting effectsChronic aquatic toxicity (Category 1)

Data sourced from Safety Data Sheets.

Step-by-Step Disposal Protocol

The primary and most critical procedure for the disposal of this compound is to manage it as a hazardous waste stream.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation:

  • All waste containing this compound, including unused product, reaction mixtures, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, must be collected separately.

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

3. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, can be used.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.

5. Disposal Request:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Provide an accurate and complete description of the waste, including the chemical name and quantity.

Experimental Protocol: Oxidative Pre-treatment of this compound Waste

In some instances, a pre-treatment step to chemically modify the waste before collection may be considered, although this is not a substitute for professional disposal. Oxidation of this compound with sodium hypochlorite (B82951) can convert it to 2,2'-dithiobis(aniline). It is critical to note that the resulting product, 2,2'-dithiobis(aniline), is also a hazardous substance that is toxic and very harmful to aquatic life and must be disposed of as hazardous waste [2]. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To convert this compound into 2,2'-dithiobis(aniline) as a potential pre-treatment step prior to collection by a licensed waste disposal company.

Materials:

  • This compound waste solution

  • Sodium hypochlorite solution (household bleach, typically 5-8% NaOCl)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Fume hood

Procedure:

  • Preparation: Place the beaker containing the this compound waste solution on a stir plate inside a certified chemical fume hood. Add a stir bar and begin stirring.

  • Oxidation: Slowly and in small portions, add the sodium hypochlorite solution to the stirring this compound waste. An excess of sodium hypochlorite is typically required.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic odor of this compound. Allow the reaction to proceed for at least one hour to ensure completion.

  • Waste Collection: The resulting mixture containing 2,2'-dithiobis(aniline) should be collected in a designated hazardous waste container, clearly labeled with its chemical contents.

  • Final Disposal: Arrange for the disposal of the 2,2'-dithiobis(aniline) waste through your institution's EHS department or a licensed hazardous waste contractor.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

G cluster_start Start: this compound Waste Generation cluster_handling Immediate Handling and Segregation cluster_container Containment cluster_storage Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste (Do Not Mix) ppe->segregate containerize Use Designated, Labeled, and Sealed Container segregate->containerize storage Store in Secure, Ventilated Hazardous Waste Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Aminothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 2-Aminothiophenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to prevent exposure and injury. It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] The substance is also a combustible liquid and is sensitive to air.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage[2]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Flammable LiquidsCategory 4Combustible liquid[2]

Source: Globally Harmonized System of Classification and Labelling of Chemicals (GHS)

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[3]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield (minimum 8-inch) is also required.[1][3]To protect eyes and face from splashes and vapors that cause severe burns.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after contamination.[1][4]To prevent skin contact, which can cause severe burns.[3]
Body Protection A lab coat or chemical-resistant apron and long-sleeved clothing.[3][4]To protect skin from accidental spills and splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if vapors/mists are generated.[2][3][5]To prevent inhalation of harmful vapors.

Operational and Handling Plan

A systematic approach is crucial for the safe handling of this compound.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[2][3]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Inert Atmosphere: Due to its air sensitivity, handle and store the chemical under an inert atmosphere (e.g., nitrogen or argon).[3]

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Designate a specific, clearly labeled area for the procedure.

  • Dispensing: When transferring the liquid, use appropriate tools to avoid splashes. Keep the container tightly closed when not in use.[1][3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][5]

3.3. Storage Plan

  • Store in a cool, dry, well-ventilated area designated as a corrosives area.[2][3]

  • Keep containers tightly closed and sealed upright to prevent leakage.[1]

  • Store under an inert atmosphere to prevent degradation from air exposure.[3]

  • Keep away from heat, sparks, and flame.[3]

Emergency and Disposal Procedures

4.1. Spill Response

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spark-proof tool and absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[3]

  • Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly. Do not allow runoff to enter storm sewers or waterways.[3]

4.2. First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 30 minutes, removing contact lenses if present. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

4.3. Disposal Plan

  • Waste Classification: Any unused this compound and contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.[1]

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulations: Waste generators must comply with all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[3]

Physicochemical Data

Table 3: Properties of this compound

PropertyValue
Molecular Formula C₆H₇NS[1][6]
Molecular Weight 125.19 g/mol [1][6]
Appearance Colorless to yellow-brown liquid or solid with a unique odor[6][7]
Melting Point 19 to 26 °C (66 to 79 °F)[6][7]
Boiling Point 234 - 280 °C (453 - 536 °F)[6][7]
Flash Point 79 °C (174.2 °F)[3]
Specific Gravity ~1.17 g/mL at 25 °C[7]
Solubility Insoluble in water. Soluble in organic solvents like alcohols.[6][7]
CAS Number 137-07-5[1][2][3]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep->ppe eng_controls Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) prep->eng_controls handling Handling Procedure ppe->handling eng_controls->handling transfer Handle Under Inert Atmosphere Away from Ignition Sources handling->transfer emergency Emergency Response handling->emergency storage Store in Cool, Dry, Ventilated Area Tightly Sealed Container transfer->storage If not all used end_use Completion of Work transfer->end_use decon Decontaminate Work Area end_use->decon waste Waste Disposal decon->waste waste_collect Collect Waste in Labeled, Sealed Hazardous Waste Container waste->waste_collect spill Spill emergency->spill If spill occurs exposure Personal Exposure emergency->exposure If exposure occurs spill->waste_collect first_aid Administer First Aid Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.